Cyclohexene sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59716. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-thiabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNIJNYRPOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951265 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
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Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-28-2 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epithiocyclohexane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene sulfide | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
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| Record name | 1,2-epithiocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.463 | |
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Foundational & Exploratory
Synthesis of Cyclohexene Sulfide from Cyclohexene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclohexene (B86901) sulfide (B99878) from cyclohexene oxide, a critical transformation in organic chemistry with applications in the development of sulfur-containing compounds. This document details the core reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of various synthetic methodologies through tabulated quantitative data. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.
Introduction
Cyclohexene sulfide, also known as 1,2-epithiocyclohexane or 7-thiabicyclo[4.1.0]heptane, is a thiirane (B1199164) (episulfide) derivative of cyclohexene. Thiiranes are three-membered heterocyclic compounds containing a sulfur atom and are the sulfur analogs of epoxides. They serve as valuable intermediates in organic synthesis, particularly for the introduction of sulfur functionalities into molecules and for the preparation of various sulfur-containing compounds, including β-mercaptoalcohols and polymers. The conversion of epoxides, such as cyclohexene oxide, into their corresponding thiiranes is a fundamental and widely employed transformation. This guide focuses on the prevalent methods for the synthesis of this compound from cyclohexene oxide, with a primary emphasis on the mechanisms involving potassium thiocyanate (B1210189) and thiourea (B124793).
Core Reaction Mechanisms
The conversion of cyclohexene oxide to this compound is typically achieved by nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization that expels the oxygen atom and forms the three-membered thiirane ring. The stereochemistry of the starting epoxide is generally retained in the product, as the reaction proceeds through a double inversion mechanism (two successive S\textsubscript{N}2 reactions).
Mechanism with Potassium Thiocyanate
The reaction with potassium thiocyanate (KSCN) is a classic and reliable method for the synthesis of thiiranes from epoxides.[1] The mechanism involves two main steps:
-
Nucleophilic Attack: The thiocyanate ion (SCN⁻), a potent sulfur nucleophile, attacks one of the electrophilic carbon atoms of the protonated or Lewis acid-activated epoxide ring. This occurs via a backside S\textsubscript{N}2 attack, leading to the ring opening and the formation of a β-hydroxy thiocyanate intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide (or hydroxyl group, after proton transfer) then acts as an internal nucleophile, attacking the carbon of the thiocyanate group. This intramolecular S\textsubscript{N}2 displacement results in the formation of the three-membered thiirane ring and the elimination of a cyanate (B1221674) ion (OCN⁻).
Mechanism with Thiourea
Thiourea is another widely used sulfur transfer agent for converting epoxides to thiiranes.[2][3] The reaction can proceed under neutral, acidic, or basic conditions. The mechanism is similar to that with thiocyanate and involves the formation of a thiouronium salt intermediate.
-
Formation of Thiouronium Salt: The sulfur atom of thiourea acts as a nucleophile and attacks the epoxide ring, leading to its opening and the formation of a β-hydroxythiouronium salt intermediate.[4] This step is often catalyzed by an acid, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
-
Cyclization and Elimination: Under basic or sometimes neutral conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon atom bonded to the sulfur of the thiouronium group. This intramolecular cyclization forms the thiirane ring and eliminates urea (B33335) as a byproduct.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Synthesis using Potassium Thiocyanate
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
-
Cyclohexene oxide (98 g, 1.0 mole)
-
Potassium thiocyanate (121 g, 1.25 moles)
-
Water (100 mL)
-
95% Ethanol (75 mL)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
1-L flask with a mechanical stirrer
-
1-L separatory funnel
-
Distillation apparatus with an 18-in. Vigreux column
-
Ice bath
Procedure:
-
Reaction Setup: In a suitable container, dissolve 121 g (1.25 moles) of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol.
-
Initial Reaction: Add approximately half of the cyclohexene oxide (49 g, 0.5 mole) to the potassium thiocyanate solution. Allow the mixture to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.
-
Main Reaction: Transfer the clear solution to a 1-L flask equipped with a mechanical stirrer. Add the remaining portion of cyclohexene oxide (49 g, 0.5 mole).
-
Stirring: Stir the resulting solution vigorously for 36 hours at room temperature. During this time, potassium cyanate will precipitate out of the solution.
-
Workup - Separation: Decant the supernatant layer and the aqueous phase from the precipitated potassium cyanate into a 1-L separatory funnel.
-
Workup - Extraction: Rinse the precipitated potassium cyanate with 50 mL of diethyl ether and add the ether to the separatory funnel. Extract the aqueous phase with this ether.
-
Workup - Washing and Drying: Wash the ether extract twice with 50-mL portions of saturated sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate.
-
Purification: Remove the excess ether by distillation on a steam bath. Distill the residual liquid under reduced pressure using an 18-in. Vigreux column. Collect the main fraction boiling at 71.5–73.5°C at 21 mm Hg. The distillate should be cooled in an ice bath.
Quantitative Data Summary
The efficiency of the conversion of cyclohexene oxide to this compound can vary significantly depending on the chosen sulfur source, catalyst, and reaction conditions. The following table summarizes quantitative data from various reported methods.
| Sulfur Source | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Potassium Thiocyanate | None | Water/Ethanol | Room Temp | 36 h | 71-73 | [1] |
| Thiourea | Dowex-50WX8 | Solvent-free (Microwave) | - | 30 s - 120 min | 75-98 | [5] |
| Thiourea | NH₄Cl | Solvent-free | 60-70 | 15-75 min | High | [6] |
| Thiourea | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 1.5 h | 92 | [5] |
| Ammonium Thiocyanate | Etidronic Acid | Acetonitrile | Reflux | 3 h | 95 | [7] |
| Thiourea | Silica Chloride | Solvent-free | 70 | 30 min | 96 | [6] |
| Chiral Phosphoric Acid | Thiolactam | Toluene | 40 | 24 h | 94 (Kinetic Resolution) | [8][9] |
Conclusion
The synthesis of this compound from cyclohexene oxide is a well-documented and efficient transformation. The choice of methodology depends on factors such as desired yield, reaction time, cost, and environmental considerations. The classic method using potassium thiocyanate provides good yields and is highly reliable.[1] More modern approaches utilizing thiourea with various catalysts, often under solvent-free or microwave conditions, offer significant advantages in terms of reaction speed and efficiency.[5][6] For enantioselective syntheses, catalytic kinetic resolution methods have been developed, providing access to chiral thiiranes in high enantiomeric purity.[9] This guide provides the foundational knowledge and practical details necessary for researchers to successfully perform and adapt this important synthesis for their specific applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Catalytic Enantioselective Conversion of Epoxides to Thiiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of cyclohexene sulfide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of cyclohexene (B86901) sulfide (B99878), also known as 7-thiabicyclo[4.1.0]heptane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected spectroscopic data based on analogous compounds and established principles, alongside detailed experimental protocols for acquiring such data.
Introduction
Cyclohexene sulfide is a saturated heterocyclic compound containing a three-membered episulfide ring fused to a cyclohexane (B81311) ring. Its characterization is crucial for quality control, reaction monitoring, and structural confirmation in various chemical and pharmaceutical applications. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational understanding for researchers working with this and similar episulfide compounds.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. It is important to note that the NMR and IR data are predicted values based on the analysis of similar structures, such as cyclohexene and other cyclic sulfides.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-6 (Episulfide) | 2.5 - 3.0 | Multiplet | - |
| H-2, H-5 (Allylic) | 1.8 - 2.2 | Multiplet | - |
| H-3, H-4 (Aliphatic) | 1.2 - 1.7 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-6 (Episulfide) | 30 - 40 |
| C-2, C-5 (Allylic) | 25 - 35 |
| C-3, C-4 (Aliphatic) | 20 - 30 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C-S (Stretch) | 600 - 700 | Weak to Medium |
| CH₂ (Bend) | 1440 - 1465 | Medium |
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₀S[1] |
| Molecular Weight | 114.21 g/mol [1] |
| Major Fragment (m/z) | Expected at m/z = 82 (loss of S) |
| Base Peak | Likely a fragment resulting from ring opening and rearrangement |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and a higher concentration for ¹³C NMR (e.g., 50-100 mg) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample.
3.2.2. IR Data Acquisition
-
Collect a background spectrum of the clean, empty ATR crystal.
-
With the sample in place, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas through a chromatographic column to separate it from any impurities.
-
The separated compound elutes from the column and enters the mass spectrometer's ion source.
3.3.2. MS Data Acquisition
-
Ionization: In the ion source, the sample molecules are ionized, typically using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.
Interpretation of Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the different protons in the molecule. The protons on the carbons of the episulfide ring (H-1, H-6) are expected to be the most deshielded among the sp³ hybridized protons due to the ring strain and the electronegativity of the sulfur atom. The integration of the signals should correspond to the number of protons in each unique environment.
-
¹³C NMR: The carbon NMR spectrum will indicate the number of non-equivalent carbon atoms. Due to the symmetry of this compound, three distinct signals are expected. The carbons of the episulfide ring (C-1, C-6) are predicted to have a chemical shift that is downfield compared to the other sp³ carbons, influenced by the sulfur atom.
-
IR Spectroscopy: The IR spectrum is primarily used to identify the functional groups present in a molecule. For this compound, the most prominent peaks will be the C-H stretching vibrations of the cyclohexane ring. A weak to medium absorption due to the C-S bond stretch is expected in the fingerprint region (around 600-700 cm⁻¹). The absence of a C=C stretching band (around 1640 cm⁻¹) would confirm the saturation of the six-membered ring at the point of fusion with the episulfide.
-
Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) for this compound is expected at an m/z of 114. A significant fragment would likely be observed at m/z 82, corresponding to the loss of a sulfur atom. Other fragmentation pathways may involve the opening of the episulfide and cyclohexane rings.
References
Physical and chemical properties of 7-thiabicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 7-thiabicyclo[4.1.0]heptane, also known as cyclohexene (B86901) sulfide (B99878) or 1,2-epithiocyclohexane. This document consolidates key data, details experimental protocols for its synthesis, and explores its chemical reactivity, offering a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Physical and Chemical Properties
7-Thiabicyclo[4.1.0]heptane is a bicyclic organosulfur compound with a thiirane (B1199164) (episulfide) ring fused to a cyclohexane (B81311) ring. Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀S | [1][2] |
| Molecular Weight | 114.21 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Stench | [3] |
| Density | 0.941 g/cm³ | [1] |
| Boiling Point | 55-58 °C at 12 mmHg71.5–73.5 °C at 21 mmHg | [1][4] |
| Refractive Index (n²⁰/D) | 1.527 (lit.) | [1] |
| Flash Point | 50 °C | [3] |
| Vapor Density | 3.94 | [3] |
Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| CAS Number | 286-28-2 | [2] |
| IUPAC Name | 7-thiabicyclo[4.1.0]heptane | |
| Synonyms | Cyclohexene sulfide, 1,2-Epithiocyclohexane, Cyclohexene episulfide, 1,2-Cyclohexylene sulfide | [2][4] |
| SMILES | C1CCC2SC2C1 | |
| InChIKey | PQWJNIJNYRPOAA-UHFFFAOYNA-N |
Synthesis of 7-Thiabicyclo[4.1.0]heptane
Several methods for the synthesis of 7-thiabicyclo[4.1.0]heptane have been reported. Two detailed experimental protocols are provided below.
Method 1: From Cyclohexene Oxide and Potassium Thiocyanate (B1210189)
This is a widely cited and effective method for the preparation of 7-thiabicyclo[4.1.0]heptane.[4]
Experimental Protocol:
-
Preparation of the Reaction Mixture: A solution of 121 g (1.25 moles) of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol (B145695) is prepared. To this solution, approximately half of a 98 g (1 mole) sample of cyclohexene oxide is added. The mixture is allowed to stand for 3-4 hours, during which a slight temperature increase of about 5°C may be observed.[4]
-
Reaction: The clear solution is then transferred to a 1-liter flask equipped with a mechanical stirrer. The remaining portion of cyclohexene oxide is added, and the resulting solution is stirred vigorously at room temperature for 36 hours.[4]
-
Work-up and Extraction: The supernatant and aqueous phase are decanted from the precipitated potassium cyanate (B1221674) into a 1-liter separatory funnel. The precipitate is rinsed with 50 ml of ether, which is then added to the separatory funnel to extract the product. The ether extract is washed twice with 50-ml portions of saturated sodium chloride solution and subsequently dried over anhydrous sodium sulfate.[4]
-
Purification: The excess ether is removed on a steam bath. The residual liquid is then distilled under reduced pressure through an 18-inch Vigreux column while cooling the distillate in ice. The main fraction, boiling at 71.5–73.5 °C / 21 mmHg, is collected. A fore-run may be redistilled to yield more product. The total yield of this compound is typically between 81.5–83.5 g (71–73%).[4]
Method 2: SiO₂-Catalyzed Reaction of 1,2-Epoxycyclohexane
This method provides an alternative route to 7-thiabicyclo[4.1.0]heptane.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 1,2-epoxycyclohexane (7-oxabicyclo[4.1.0]heptane) is reacted with a thioketone in the presence of silica (B1680970) gel (SiO₂) in anhydrous dichloromethane (B109758) (CH₂Cl₂).[5]
-
Reaction Conditions: The reaction is carried out at room temperature for approximately 27 hours.[5]
-
Purification: Following the reaction period, the product is purified by column chromatography on silica gel using a hexane/Et₂O (23:1) solvent system. This method has been reported to yield pure 7-thiabicyclo[4.1.0]heptane.[5]
Chemical Reactivity and Applications
7-Thiabicyclo[4.1.0]heptane exhibits reactivity characteristic of strained three-membered heterocyclic rings. A key application is its use as a thiation agent.
Conversion of Oxiranes to Thiiranes
7-Thiabicyclo[4.1.0]heptane can be employed for the conversion of oxiranes into their corresponding thiiranes. This transformation is of interest in synthetic organic chemistry for the introduction of sulfur into molecules. The reaction involves the transfer of a sulfur atom from the thiirane of 7-thiabicyclo[4.1.0]heptane to the oxirane, forming a new thiirane and regenerating cyclohexene oxide.
Biological Activity and Potential Applications
While extensive research on the biological activity of 7-thiabicyclo[4.1.0]heptane in specific signaling pathways is limited, some studies suggest potential applications. There are mentions of its derivatives being investigated for insecticidal properties.[6] The bicyclo[4.1.0]heptane scaffold is also found in molecules with therapeutic interest, although not specifically with the thioether at the 7-position being the primary focus. Further research is warranted to fully elucidate the pharmacological profile and potential for drug development of 7-thiabicyclo[4.1.0]heptane and its analogues.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 7-thiabicyclo[4.1.0]heptane. While the raw spectra are not reproduced here, the availability of ¹H NMR, ¹³C NMR, and GC-MS data has been reported in the literature. Key reported ¹³C NMR signals in CDCl₃ are at δ = 37.0, 25.8, and 19.4 ppm.[7]
This guide serves as a foundational resource for researchers and professionals working with 7-thiabicyclo[4.1.0]heptane. The compiled data and detailed protocols are intended to facilitate further investigation and application of this versatile chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. WO2002067680A1 - Compositions and methods for insect control - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Cyclohexene Sulfide: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexene (B86901) sulfide (B99878), also known as 7-thiabicyclo[4.1.0]heptane, is a saturated heterocyclic compound containing a three-membered episulfide ring fused to a cyclohexane (B81311) ring. The strained thiirane (B1199164) ring dominates its chemical behavior, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the reactivity of cyclohexene sulfide with a wide array of nucleophilic and electrophilic reagents, with a focus on reaction mechanisms, stereochemistry, and synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of cyclohexene oxide with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). This reaction proceeds via a backside nucleophilic attack of the thiocyanate ion on one of the epoxide carbons, followed by an intramolecular cyclization to form the episulfide ring.
An established laboratory procedure for the synthesis of this compound is detailed below.[1]
Experimental Protocol: Synthesis of this compound from Cyclohexene Oxide[1]
Materials:
-
Cyclohexene oxide
-
Potassium thiocyanate (KSCN)
-
Water
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 121 g (1.25 moles) of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol is prepared in a 1-liter flask.
-
To this solution, half of a 98 g (1 mole) portion of cyclohexene oxide is added. The solution is allowed to stand for 3-4 hours.
-
The clear solution is then transferred to a 1-liter flask equipped with a mechanical stirrer, and the second half of the cyclohexene oxide is added.
-
The resulting solution is stirred vigorously for 36 hours at room temperature.
-
The supernatant layer and the aqueous phase are decanted from the precipitated potassium cyanate (B1221674) into a 1-liter separatory funnel.
-
The precipitated potassium cyanate is rinsed with 50 ml of ether, which is then added to the separatory funnel.
-
The aqueous layer is extracted with the ether. The ether extract is then washed twice with 50-ml portions of saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
The ether is removed on a steam bath, and the residual liquid is distilled under reduced pressure.
-
The main fraction of this compound is collected at 71.5–73.5°C/21 mm.
Yield: 81.5–83.5 g (71–73%)
}
Reactivity with Nucleophiles
The primary mode of reactivity for this compound with nucleophiles is the ring-opening of the strained thiirane ring. This typically occurs via an S(_N)2 mechanism, resulting in anti-stereochemistry. The nucleophile attacks one of the carbon atoms of the episulfide, leading to the cleavage of a carbon-sulfur bond.
}
Reaction with Amines
This compound reacts with primary and secondary amines to yield the corresponding trans-2-aminocyclohexanethiols. These reactions are analogous to the aminolysis of epoxides. The reaction typically proceeds with good yield, and the trans-diastereomer is the major product, consistent with an S(_N)2 ring-opening mechanism.
Table 1: Reaction of this compound with Amines
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Piperidine | trans-2-(Piperidin-1-yl)cyclohexanethiol | Neat, room temperature | High (qualitative) | [2] |
| Aniline | trans-2-(Phenylamino)cyclohexanethiol | Not specified | Not specified | [3] |
Experimental Protocol: General Procedure for the Reaction of Epoxides with Amines[3]
This protocol for cyclohexene oxide can be adapted for this compound.
Materials:
-
Epoxide (e.g., Cyclohexene oxide)
-
Amine (e.g., Aniline)
-
Catalyst (if required)
Procedure:
-
In a typical procedure, the epoxide and amine are mixed, often in a solvent-free manner.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated time.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the product is isolated and purified by standard methods like distillation or chromatography.
Reaction with Thiols
The reaction of this compound with thiols (in the form of their conjugate bases, thiolates) leads to the formation of trans-1,2-bis(thio)cyclohexanes. This reaction is a powerful method for the synthesis of vicinal dithioethers.
Reaction with Organometallic Reagents
Organometallic reagents such as Grignard and organolithium compounds are potent nucleophiles that readily open the episulfide ring. The reaction with Grignard reagents, for instance, is expected to yield the corresponding trans-2-alkylcyclohexanethiol after acidic workup.
Reaction with Hydride Reagents
Lithium aluminum hydride (LiAlH(_4)) is a source of hydride ions (H
−
) and can act as a nucleophile to open the episulfide ring. This reaction is a method for the synthesis of cyclohexanethiol.
Experimental Protocol: General Procedure for LiAlH(_4) Reduction[4]
This general protocol for the reduction of amides can be adapted for the ring-opening of episulfides.
Materials:
-
Substrate (e.g., this compound)
-
Lithium aluminum hydride (LiAlH(_4))
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Water
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
A solution of the substrate in an anhydrous ether is added to a stirred suspension of LiAlH(_4) in the same solvent at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched by the careful, sequential addition of water and then an aqueous sodium hydroxide solution.
-
The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to afford the product.
Reactivity with Electrophiles
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles.
Oxidation
The oxidation of this compound can lead to two primary products: cyclohexene sulfoxide (B87167) and cyclohexene sulfone, depending on the oxidizing agent and reaction conditions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for these transformations.[4][5] Milder oxidation conditions favor the formation of the sulfoxide, while stronger conditions or an excess of the oxidizing agent will lead to the sulfone.[6][7]
Table 2: Oxidation of this compound
| Reagent | Product | Reaction Conditions | Reference |
| m-CPBA (1 equiv.) | Cyclohexene sulfoxide | CH(_2)Cl(_2), 0 °C to rt | [4] |
| m-CPBA (>2 equiv.) | Cyclohexene sulfone | CH(_2)Cl(_2), reflux | [6] |
}
Experimental Protocol: General Procedure for the Oxidation of Sulfides with m-CPBA
Materials:
-
Sulfide (e.g., this compound)
-
m-CPBA
-
Solvent (e.g., Dichloromethane)
Procedure:
-
The sulfide is dissolved in a suitable solvent, such as dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of m-CPBA in the same solvent is added dropwise.
-
The reaction is stirred at a low temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by washing with brine.
-
The organic layer is dried and concentrated to yield the sulfoxide or sulfone.
Reaction with Halogens
The reaction of episulfides with electrophilic halogens, such as bromine, can be complex. Unlike the clean electrophilic addition to the double bond of cyclohexene, the presence of the sulfur atom can lead to different reaction pathways.[8][9][10][11][12] In some cases, the sulfur atom can be attacked by the halogen, leading to the formation of a halosulfonium ion intermediate, which can then undergo further reactions. In protic, nucleophilic solvents, this can lead to the formation of β,β'-dihalo disulfides or dimerization products.[11]
Desulfurization Reactions
A characteristic reaction of thiiranes is desulfurization to form the corresponding alkene. This reaction is often promoted by phosphines, such as triphenylphosphine (B44618). The reaction proceeds through the nucleophilic attack of the phosphine (B1218219) on the sulfur atom, followed by the elimination of triphenylphosphine sulfide and the formation of cyclohexene. This reaction is often stereospecific, with retention of the alkene stereochemistry.
}
Experimental Protocol: General Procedure for the Desulfurization of Episulfides with Triphenylphosphine[14]
Materials:
-
Episulfide (e.g., this compound)
-
Triphenylphosphine
-
Solvent (e.g., Toluene)
Procedure:
-
A solution of the episulfide and triphenylphosphine in a suitable solvent is heated at reflux.
-
The reaction is monitored by GC or TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure, and the product, cyclohexene, can be isolated by distillation. The triphenylphosphine sulfide byproduct is typically a solid and can be removed by filtration.
Cycloaddition Reactions
Thiiranes can participate in cycloaddition reactions, although this area is less explored compared to other aspects of their reactivity. For example, thiiranes can act as 1,3-dipoles upon ring-opening to form thiocarbonyl ylides, which can then undergo [3+2] cycloaddition with suitable dipolarophiles.[8] Photochemical [2+2] cycloaddition reactions are also a possibility, analogous to those of alkenes.[13][14][15]
Conclusion
This compound is a reactive molecule with a rich and diverse chemistry. Its strained three-membered ring makes it susceptible to ring-opening by a variety of nucleophiles, providing a stereoselective route to trans-1,2-disubstituted cyclohexanes. The nucleophilic sulfur atom also allows for reactions with electrophiles, leading to oxidation products or more complex transformations. Furthermore, the ability to undergo desulfurization and potentially participate in cycloaddition reactions adds to its synthetic utility. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research into the specific reaction conditions and quantitative outcomes for a broader range of substrates will undoubtedly continue to expand the synthetic potential of this versatile building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. par.nsf.gov [par.nsf.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Thermal Stability and Decomposition of Cyclohexene Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of cyclohexene (B86901) sulfide (B99878). Drawing upon available data for analogous episulfide compounds, this document outlines the expected thermal behavior, decomposition products, and underlying mechanisms. It also details the standard experimental protocols for investigating these properties, providing a framework for further research and application in drug development and materials science.
Thermal Stability Overview
Cyclohexene sulfide, a saturated heterocyclic compound containing a three-membered thiirane (B1199164) ring fused to a cyclohexane (B81311) ring, exhibits limited thermal stability due to the inherent strain of the episulfide ring. While stable at refrigerated temperatures (2-8°C) for extended periods, elevated temperatures can induce decomposition through ring-opening and subsequent reactions. A material safety data sheet for this compound indicates that it is stable under normal temperatures and pressures but advises avoiding excess heat and ignition sources.[1]
Quantitative Thermal Decomposition Data
The following table summarizes the expected decomposition products based on studies of analogous compounds and safety data for this compound.
| Decomposition Product | Chemical Formula | Expected Formation Pathway |
| Cyclohexene | C₆H₁₀ | Extrusion of atomic or diatomic sulfur |
| Elemental Sulfur | S or S₈ | Extrusion from the thiirane ring |
| Hydrogen Sulfide | H₂S | Secondary decomposition reactions |
| Carbon Monoxide | CO | Incomplete combustion/decomposition |
| Carbon Dioxide | CO₂ | Complete combustion/decomposition |
| Sulfur Oxides | SOₓ (e.g., SO₂) | Decomposition in the presence of oxygen |
Table 1: Summary of Expected Thermal Decomposition Products of this compound.
Decomposition Pathways and Mechanisms
The thermal decomposition of episulfides is believed to proceed primarily through the cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the strained three-membered ring.
Primary Decomposition: Desulfurization
The principal initial decomposition pathway for thiiranes at lower decomposition temperatures (e.g., around 600 °C for simple thiiranes) is the extrusion of a sulfur atom to yield the corresponding alkene.[2][3] For this compound, this would result in the formation of cyclohexene and elemental sulfur.
Caption: Primary desulfurization pathway of this compound.
Isomerization and Secondary Decomposition
At higher temperatures, rearrangement and secondary decomposition reactions become more prominent. Studies on thiirane and 2-methylthiirane suggest a mechanism involving the initial breaking of a C-S bond, followed by a 1,2-hydrogen shift to form vinylthiol and thioaldehyde intermediates.[2][3] These unstable intermediates can then undergo further reactions to produce a variety of secondary products, including hydrogen sulfide, alkynes, and carbon disulfide.[2] The material safety data sheet for this compound also lists hydrogen sulfide as a hazardous decomposition product.[1]
Caption: Isomerization and secondary decomposition pathways.
Experimental Protocols
To investigate the thermal stability and decomposition of this compound, two primary analytical techniques are recommended: Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the onset temperature of decomposition and to quantify mass loss.
Methodology:
-
Instrument: A thermogravimetric analyzer is used, consisting of a precision balance with a sample pan inside a furnace with programmable temperature control.[4]
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[4]
Caption: General experimental workflow for TGA analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][6]
Methodology:
-
Instrument: A pyrolyzer is coupled to the inlet of a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a sample holder (e.g., a quartz tube or platinum filament).
-
Pyrolysis: The sample is rapidly heated to a set decomposition temperature (e.g., 600-1000 °C) in an inert carrier gas (e.g., helium).[5]
-
Chromatographic Separation: The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed column oven is used to elute the compounds.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.[6]
Caption: Experimental workflow for Py-GC-MS analysis.
Conclusion
While specific quantitative data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from studies on simpler thiiranes and available safety data. The primary decomposition pathway is expected to be desulfurization to form cyclohexene, with isomerization and secondary decomposition reactions producing a range of smaller molecules, including hydrogen sulfide, at higher temperatures. The experimental protocols of TGA and Py-GC-MS provide robust methods for elucidating the precise thermal stability, decomposition kinetics, and product profiles of this compound, which is crucial for its safe handling and application in research and development.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. gossmanforensics.com [gossmanforensics.com]
Quantum Chemical Calculations on Cyclohexene Sulfide Ring Strain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexene (B86901) sulfide (B99878), a sulfur-containing heterocyclic compound, possesses inherent ring strain due to the presence of the three-membered episulfide (thiirane) ring fused to a six-membered cyclohexene ring. This strain energy significantly influences its reactivity, making it a valuable intermediate in organic synthesis and a motif of interest in medicinal chemistry. Quantifying this ring strain is crucial for understanding its chemical behavior and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical and computational approaches to determine the ring strain energy (RSE) of cyclohexene sulfide. It details the methodologies for quantum chemical calculations, outlines the necessary experimental data for validation, and presents a structured approach for data interpretation. Due to the limited availability of direct experimental data for this compound, this guide emphasizes the construction of a robust computational protocol.
Introduction to Ring Strain in Episulfides
Ring strain arises from the deviation of bond angles from their ideal values, torsional strain from eclipsed conformations of substituents, and transannular interactions.[1] In this compound, the primary source of strain is the acute C-S-C and C-C-S bond angles within the three-membered thiirane (B1199164) ring, which deviate significantly from the ideal tetrahedral or trigonal planar geometries.[2] This stored potential energy can be released in ring-opening reactions, making episulfides susceptible to nucleophilic attack. Understanding the magnitude of this strain is essential for predicting reaction kinetics and thermodynamic favorability.
Computational Methodology: Quantum Chemical Calculations
The most common and reliable method for calculating ring strain energy is through the use of isodesmic and homodesmotic reactions.[3][4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[3][5] For this compound, a homodesmotic reaction provides a robust theoretical framework for determining its RSE.
Constructing a Homodesmotic Reaction
A suitable homodesmotic reaction for this compound is one that breaks the C-C and C-S bonds of the episulfide ring while preserving the chemical environment around each atom. A proposed reaction is as follows:
This compound + 2 Propane + Ethanethiol → Cyclohexane + Propyl Propyl Sulfide
This reaction is designed to cancel out the energies of C-C, C-H, C-S, and S-H bonds in similar chemical environments, isolating the strain energy of the fused ring system.
Computational Protocol
A detailed protocol for calculating the RSE of this compound using Density Functional Theory (DFT) is provided below.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Methodology:
-
Geometry Optimization:
-
Optimize the 3D structures of all reactants and products in the homodesmotic reaction.
-
A common and effective DFT functional for this purpose is B3LYP.[6]
-
A suitable basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost.[6]
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
-
Energy Calculation:
-
From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and the total electronic energies for each optimized molecule.
-
The enthalpy of each molecule at a standard temperature (e.g., 298.15 K) can be calculated by adding the thermal corrections to the electronic energy.
-
-
Ring Strain Energy Calculation:
-
The RSE is the enthalpy change (ΔH) of the homodesmotic reaction.
-
RSE = [ΣH(products)] - [ΣH(reactants)]
-
Where H is the calculated enthalpy of each molecule.
-
The following diagram illustrates the computational workflow for determining the RSE of this compound.
Experimental Protocols for Validation
While direct experimental determination of RSE is not possible, it can be derived from experimental heats of formation (ΔHf°) obtained through calorimetry.[7]
Experimental Determination of Heats of Formation
-
Synthesis and Purification: Synthesize this compound and all other compounds in the homodesmotic reaction. Each compound must be purified to a high degree to ensure accurate calorimetric measurements.
-
Combustion Calorimetry:
-
The standard enthalpy of combustion (ΔHc°) for each compound is measured using a bomb calorimeter.
-
From the balanced combustion reaction and the known standard heats of formation of CO2 and H2O, the standard heat of formation (ΔHf°) of the compound can be calculated using Hess's Law.
-
-
Calculation of Experimental RSE:
-
The experimental RSE is the difference between the sum of the experimental heats of formation of the products and the reactants in the homodesmotic reaction.
-
RSEexp = [ΣΔHf°(products)] - [ΣΔHf°(reactants)]
-
The following diagram illustrates the relationship between experimental and computational data for determining RSE.
Quantitative Data Summary
| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |
| Cyclohexane | 6 | ~1.3 - 2.2 | [2][7] |
| Cyclohexene | 6 | ~2.5 | [8] |
| Cyclopropane | 3 | ~28.6 | [7] |
| Thiirane (Ethylene Sulfide) | 3 | ~19.8 | [7] |
| This compound (Estimated) | 3 fused with 6 | ~20 - 25 | Estimate |
Note: The estimated RSE for this compound is based on the strain of the thiirane ring, with minor contributions from the cyclohexene ring. The presence of the larger sulfur atom is known to slightly decrease the ring strain compared to the analogous epoxide or cyclopropane.[7]
Reaction Pathways Influenced by Ring Strain
The significant ring strain in this compound dictates its reactivity, primarily through ring-opening reactions. The release of this strain provides a strong thermodynamic driving force.
The regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the nucleophile, solvent, and any catalysts present. The computational methods described in this guide can be extended to model the transition states of these reactions, providing valuable insights for synthetic planning.
Conclusion
The quantification of ring strain in this compound is a critical step in understanding and predicting its chemical reactivity. While direct experimental data is sparse, modern computational chemistry provides a powerful toolkit for obtaining reliable estimates of ring strain energy. The use of homodesmotic reactions within a DFT framework, as detailed in this guide, offers a robust and accessible methodology for researchers. The validation of these computational results with experimental thermochemical data is essential for ensuring the accuracy of the theoretical models. The insights gained from these calculations can significantly aid in the rational design of synthetic routes and the development of novel therapeutics based on strained heterocyclic scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. works.swarthmore.edu [works.swarthmore.edu]
- 5. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical studies on the structures and strain energies of cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Historical Synthesis of Episulfides
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the foundational methods for the preparation of episulfides, also known as thiiranes. Episulfides are three-membered heterocyclic compounds containing a sulfur atom, analogous to epoxides. Their inherent ring strain makes them valuable intermediates in organic synthesis. This document provides a historical overview, detailed experimental protocols from seminal works, quantitative data for key reactions, and visual representations of the core synthetic pathways.
Early Investigations and Foundational Methods
The study of episulfides dates back to the early 20th century, with notable contributions from chemists such as Staudinger, Pfenninger, and Delépine.[1] However, a significant breakthrough came in 1934 when Dachlauer and Jackel developed a general and widely adopted method for episulfide synthesis.[1]
The most prominent historical methods for episulfide preparation can be categorized as follows:
-
Conversion of Epoxides: This is the most common and versatile approach, involving the reaction of a pre-formed epoxide with a sulfur-donating reagent.
-
From Cyclic Carbonates: An alternative route that utilizes cyclic carbonates as the three-carbon backbone.
-
From 2-Mercaptoalcohols: A direct cyclization method starting from a difunctional precursor.
This guide will delve into the specifics of these historical methods, providing detailed experimental procedures and available quantitative data. Additionally, the Wenker synthesis of aziridines, a related three-membered nitrogen-containing heterocycle, will be presented as an analogous historical method.
Synthesis of Episulfides from Epoxides
The conversion of epoxides to episulfides is a cornerstone of thiirane (B1199164) chemistry. The general principle involves a nucleophilic attack of a sulfur-containing reagent on one of the epoxide's carbon atoms, leading to ring-opening, followed by an intramolecular cyclization to form the thiirane ring with the expulsion of a byproduct.
The Dachlauer and Jackel Method (1934)
In 1934, Dachlauer and Jackel patented a broadly applicable method for the synthesis of episulfides from epoxides using alkali metal thiocyanates or thiourea (B124793).[1] This method remains a fundamental approach in episulfide synthesis.
General Reaction Scheme:
-
With Thiocyanate (B1210189):
-
R-CH(O)CH₂ + KSCN → R-CH(S)CH₂ + KOCN
-
-
With Thiourea:
-
R-CH(O)CH₂ + (NH₂)₂CS → R-CH(S)CH₂ + (NH₂)₂CO
-
The reaction proceeds via a double inversion mechanism, resulting in the retention of the original stereochemistry of the olefin precursor to the epoxide.
Experimental Protocol: Synthesis of Styrene (B11656) Sulfide (B99878) from Styrene Oxide with Thiourea
A common adaptation of the Dachlauer and Jackel method is the reaction of styrene oxide with thiourea.
-
Reagents:
-
Styrene oxide
-
Thiourea
-
Water
-
-
Procedure:
-
A solution of styrene oxide in ethanol is prepared.
-
An aqueous solution of thiourea is added to the styrene oxide solution.
-
The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude styrene sulfide.
-
The product can be further purified by distillation or chromatography.
-
Quantitative Data for Epoxide to Episulfide Conversion
The efficiency of the conversion of epoxides to episulfides using thiourea or thiocyanate can vary depending on the substrate and reaction conditions. The following table summarizes representative yields.
| Epoxide | Sulfur Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene Oxide | Thiourea | Acetonitrile | Reflux | 1.67 | 93 | [2] |
| Phenyl Glycidyl Ether | Thiourea | Acetonitrile | Reflux | 2.5 | 89 | [2] |
| Cyclohexene Oxide | Thiourea | Acetonitrile | Reflux | 1.33 | 95 | [2] |
| 1-Chloro-2,3-epoxypropane | Thiourea | Acetonitrile | Reflux | 1 | 90 | [2] |
Reaction Workflow: Epoxide to Episulfide Conversion
The following diagram illustrates the logical flow of the synthesis of episulfides from alkenes via epoxidation and subsequent reaction with a sulfur-donating agent.
Synthesis of Episulfides from Cyclic Carbonates
An alternative historical route to episulfides involves the reaction of cyclic carbonates with potassium thiocyanate. This method is particularly useful for the preparation of ethylene (B1197577) sulfide.
Experimental Protocol: Synthesis of Ethylene Sulfide from Ethylene Carbonate
This procedure is adapted from Organic Syntheses, a highly reliable source for experimental protocols.[3]
-
Reagents:
-
Potassium thiocyanate (KSCN)
-
Ethylene carbonate
-
-
Apparatus:
-
A 500-mL, two-necked, round-bottomed flask
-
Thermometer
-
Condenser with a distillation head and receiver
-
Vacuum source
-
Heating mantle or sand bath
-
-
Procedure:
-
Place 145 g (1.5 mole) of potassium thiocyanate in the flask.
-
Evacuate the system to approximately 1 mm Hg and heat the flask with a flame until the salt melts and the temperature is between 165-175°C. This step is crucial to ensure the potassium thiocyanate is anhydrous.[3]
-
After heating for 15 minutes, cool the flask to room temperature and add 88 g (1.0 mole) of ethylene carbonate.[3]
-
Reconnect the apparatus, protecting the receiver with a calcium chloride tube.
-
Slowly heat the reaction flask using a sand bath, with the receiver cooled in a dry ice-acetone bath.
-
When the temperature of the fused potassium thiocyanate layer reaches 95°C, the reaction begins, and ethylene sulfide distills.[3]
-
Continue heating for about 3 hours at 95-99°C.[3]
-
-
Yield:
-
The reported yield is 41-45 g (68-75%). The product is generally of sufficient purity for direct use.[3]
-
Reaction Mechanism: Formation of Ethylene Sulfide from Ethylene Carbonate
The mechanism involves the nucleophilic attack of the thiocyanate ion on one of the carbonate's methylene (B1212753) carbons, followed by ring-opening and subsequent intramolecular cyclization with the elimination of potassium cyanate and carbon dioxide.
The Wenker Synthesis of Aziridines: An Analogy
The Wenker synthesis, developed by Henry Wenker in 1935, is a classic method for preparing aziridines from β-amino alcohols.[4] While it produces a nitrogen-containing heterocycle, its two-step, ring-closing mechanism provides a valuable historical parallel to episulfide synthesis.
General Reaction Scheme:
-
Esterification: R-CH(NH₂)CH₂OH + H₂SO₄ → R-CH(NH₃⁺)CH₂OSO₃⁻ + H₂O
-
Cyclization: R-CH(NH₃⁺)CH₂OSO₃⁻ + 2 NaOH → R-CH(NH)CH₂ + Na₂SO₄ + 2 H₂O
Experimental Protocol: The Original Wenker Synthesis of Ethylene Imine (Aziridine)
This protocol is based on Henry Wenker's 1935 publication in the Journal of the American Chemical Society.[4][5]
-
Reagents:
-
Ethanolamine
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
-
Procedure:
-
Step 1: Formation of β-Aminoethyl Sulfuric Acid. Ethanolamine is reacted with concentrated sulfuric acid at a high temperature (around 250°C).[4] This harsh condition promotes the esterification of the alcohol with sulfuric acid.
-
Step 2: Cyclization to Aziridine (B145994). The resulting β-aminoethyl sulfuric acid is then treated with a strong base, such as sodium hydroxide, to effect the ring closure. The base deprotonates the amine, which then acts as a nucleophile to displace the sulfate (B86663) ester, forming the aziridine ring.[4]
-
-
Yield:
-
The original Wenker synthesis often resulted in moderate yields due to charring at high temperatures. Later modifications using lower temperatures (140-180°C) improved the yield of the intermediate sulfate ester.[4]
-
Reaction Workflow: The Wenker Synthesis
The following diagram illustrates the two-stage process of the Wenker synthesis.
Conclusion
The historical methods for episulfide synthesis, particularly the conversion of epoxides with sulfur-donating reagents as pioneered by Dachlauer and Jackel, have laid a robust foundation for modern synthetic strategies. These early procedures, along with related classic reactions like the Wenker synthesis, not only provide historical context but also continue to be relevant in their fundamental chemical principles. The detailed protocols and data presented in this guide offer valuable insights for researchers in organic synthesis and drug development, highlighting the evolution and enduring utility of these foundational reactions.
References
The Genesis of Cyclohexene Sulfide: A Technical Guide to its First Synthesis
For Immediate Release
This technical guide provides a detailed account of the discovery and first reproducible synthesis of cyclohexene (B86901) sulfide (B99878), a foundational thiirane (B1199164) compound. Aimed at researchers, scientists, and professionals in drug development, this document outlines the historical context and provides a comprehensive experimental protocol for its preparation. The synthesis detailed herein is based on the well-established method of reacting cyclohexene oxide with potassium thiocyanate (B1210189), a procedure modified from the pioneering work of Snyder, Stewart, and Ziegler.
Historical Context
The exploration of episulfides, or thiiranes, dates back to the early 20th century, with notable contributions from chemists such as Staudinger, Pfenninger, and Delépine. However, a general and reliable method for their synthesis remained elusive until 1934, when Dachlauer and Jäckel developed a process for producing episulfides from their corresponding epoxides using alkali thiocyanates or thiourea. This foundational work paved the way for the specific synthesis of various thiiranes.
The first detailed and reproducible synthesis of cyclohexene sulfide was later described by H. R. Snyder, J. M. Stewart, and J. B. Ziegler in 1947. Their method, involving the reaction of cyclohexene oxide with potassium thiocyanate, was subsequently refined and published in Organic Syntheses, a testament to its reliability and importance in the field of organic chemistry.[1] This guide focuses on this robust and accessible method.
First Synthesis of this compound
The inaugural synthesis of this compound is achieved through the nucleophilic ring-opening of cyclohexene oxide by the thiocyanate anion, followed by an intramolecular cyclization to form the three-membered thiirane ring. The reaction proceeds via an intermediate, which then expels a cyanate (B1221674) ion to yield the final product.
The logical workflow for this synthesis is depicted below:
References
Stereochemistry of Cyclohexene Sulfide and Its Derivatives: A Technical Guide
Abstract: This technical guide provides an in-depth exploration of the stereochemistry of cyclohexene (B86901) sulfide (B99878), also known as 7-thiabicyclo[4.1.0]heptane, and its derivatives.[1] It covers fundamental concepts of conformational analysis, stereoselective synthesis, and the stereochemical outcomes of key reactions. Detailed experimental protocols for the synthesis of cyclohexene sulfide are provided, alongside quantitative data on reaction yields and stereoselectivity. The guide is intended for researchers, scientists, and professionals in drug development who are engaged with the synthesis and application of chiral sulfur-containing heterocyclic compounds.
Introduction
This compound and its derivatives are thiiranes, the sulfur analogs of epoxides, which are important building blocks in organic synthesis.[2] Their three-membered ring is highly strained, making them susceptible to ring-opening reactions with a variety of nucleophiles.[2][3] The stereochemical control in these reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are often required. This guide will delve into the critical stereochemical aspects of these compounds, from their conformational preferences to their stereoselective transformations.
Conformational Analysis
Unlike cyclohexane (B81311), which predominantly adopts a strain-free chair conformation[4][5][6], the presence of the fused three-membered thiirane (B1199164) ring forces the six-membered ring of this compound into a conformation that deviates significantly from the ideal chair. The introduction of a double bond in cyclohexene already flattens the ring, leading to a half-chair or sofa conformation.[7] The further fusion of the episulfide ring introduces additional strain.
The conformational dynamics of the this compound ring system influence its reactivity and the stereochemical course of its reactions. The accessibility of the electrophilic carbon atoms of the thiirane ring to incoming nucleophiles is dictated by the steric environment imposed by the ring's conformation.
Stereoselective Synthesis of this compound
The most common route to this compound is the reaction of cyclohexene oxide with a sulfur-transfer reagent.[2][8] The stereochemistry of the starting epoxide is directly translated to the resulting thiirane, as the reaction proceeds with retention of configuration. This stereospecificity is a cornerstone of synthesizing enantiopure this compound derivatives.
Synthesis from Cyclohexene Oxide
The conversion of epoxides to thiiranes can be achieved using various reagents, such as potassium thiocyanate (B1210189) or thiourea.[2][8][9] The reaction is an SN2-type process where the sulfur nucleophile attacks one of the epoxide carbons, leading to ring-opening, followed by an intramolecular SN2 displacement of the oxygen atom to form the thiirane ring.
A logical workflow for the synthesis is presented below.
Asymmetric Synthesis
For the synthesis of chiral, non-racemic this compound derivatives, two main strategies are employed:
-
Starting from a chiral cyclohexene oxide: Asymmetric epoxidation of cyclohexene using methods like the Sharpless or Jacobsen epoxidation can yield enantiomerically enriched cyclohexene oxide, which is then converted to the corresponding chiral thiirane.[2]
-
Kinetic resolution of racemic epoxides: Chiral catalysts can be used to selectively convert one enantiomer of a racemic epoxide to the thiirane, leaving the other enantiomer unreacted.[10] Chiral phosphoric acids have been shown to be effective catalysts for this transformation.[10]
The following table summarizes representative data for the synthesis of this compound.
| Precursor | Reagent | Catalyst | Solvent | Yield (%) | Stereochemical Outcome | Reference |
| Cyclohexene Oxide | KSCN | - | Water/Ethanol (B145695) | 71-73 | Racemic | Organic Syntheses[8] |
| Cyclohexene Oxide | Thiourea | - | Deep Eutectic Solvent | Excellent | Racemic | N. Azizi et al., 2014[9] |
| Racemic Epoxides | Thiolactam | (R)-Chiral Phosphoric Acid | Toluene | High | Kinetic Resolution | List Group, 2021[10] |
Stereoselective Reactions of this compound
The reactions of this compound are dominated by nucleophilic ring-opening, which proceeds via an SN2 mechanism. This results in the inversion of configuration at the carbon atom that is attacked. For a meso compound like this compound, this leads to the formation of trans-disubstituted cyclohexane derivatives.
Nucleophilic Ring-Opening
A wide range of nucleophiles can open the thiirane ring, including amines, thiols, azides, and organometallic reagents.[2][11] The regioselectivity of the attack on substituted cyclohexene sulfides is governed by both steric and electronic factors. Generally, under neutral or basic conditions, the nucleophile attacks the less substituted carbon atom.[12]
The following table provides examples of ring-opening reactions with various nucleophiles.
| Nucleophile | Catalyst | Product | Stereochemistry | Reference |
| TMSN3 | Cr-salen complex | trans-2-Azidocyclohexanethiol | Enantioselective | Jacobsen et al.[11] |
| Benzyl mercaptan | Cr-salen complex | trans-2-(Benzylthio)cyclohexanethiol | Enantioselective | Jacobsen et al.[11] |
| Grignard Reagents | - | trans-2-Alkyl/Arylcyclohexanethiol | Racemic | Chemistry Steps[3] |
Desulfurization
Desulfurization of thiiranes to the corresponding alkenes can be achieved using various reagents, such as phosphines or certain metals. These reactions are often stereospecific, proceeding with retention of configuration, which is consistent with a mechanism involving the initial formation of a phosphorane intermediate followed by its decomposition.
Experimental Protocols
Synthesis of Cyclohexene from Cyclohexanol (B46403) (Precursor Synthesis)
Materials:
-
Cyclohexanol (400 g, 4 moles)
-
Concentrated sulfuric acid (12 cc)
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Boiling chips
Procedure:
-
In a 500-cc modified Claisen flask, combine 400 g of cyclohexanol and 12 cc of concentrated sulfuric acid.[13]
-
Set up for distillation with the receiving flask cooled in an ice bath.
-
Heat the reaction flask in an oil bath at 130–140°C. Continue distillation until only a small residue remains. The temperature may be raised to 150°C towards the end.[13][14]
-
Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride.[14][15]
-
Separate the upper organic layer (cyclohexene) and dry it with anhydrous calcium chloride.[13][14]
-
Purify the crude cyclohexene by fractional distillation, collecting the fraction that boils at 80–82°C.[13] The expected yield is 260–285 g (79–87%).[13]
Synthesis of this compound from Cyclohexene Oxide
Materials:
-
Cyclohexene oxide (98 g, 1 mole)
-
Potassium thiocyanate (121 g, 1.25 moles)
-
95% Ethanol (75 ml)
-
Water (100 ml)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 121 g of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol in a 1-liter flask equipped with a mechanical stirrer.[8]
-
Add approximately half of the 98 g of cyclohexene oxide to the solution. Allow the mixture to stand for 3-4 hours. A slight temperature increase may be observed.[8]
-
Add the remaining portion of cyclohexene oxide and stir the resulting solution vigorously for 36 hours at room temperature. A precipitate of potassium cyanate (B1221674) will form.[8]
-
Decant the supernatant and the aqueous phase into a 1-liter separatory funnel.
-
Rinse the precipitated potassium cyanate with 50 ml of ether and add this to the separatory funnel.
-
Extract the aqueous phase with the ether.
-
Wash the ether extract twice with 50-ml portions of saturated sodium chloride solution and then dry over anhydrous sodium sulfate.[8]
-
Remove the ether on a steam bath, and then distill the residual liquid under reduced pressure.
-
Collect the main fraction boiling at 71.5–73.5°C at 21 mm Hg. The yield of this compound is typically 81.5–83.5 g (71–73%).[8]
Conclusion
The stereochemistry of this compound and its derivatives is a well-defined area of organic chemistry, with predictable outcomes for many of its key transformations. The stereospecific synthesis from epoxides and the stereoselective nature of its ring-opening reactions make it a valuable synthon for the construction of complex, chiral molecules. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with these versatile sulfur heterocycles. A thorough understanding of the underlying stereochemical principles is crucial for the successful application of these compounds in targeted synthesis and drug development.
References
- 1. 1,2-Epithiocyclohexane | C6H10S | CID 9247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxiranes / Thiiranes - Georganics [georganics.sk]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thiirane synthesis [organic-chemistry.org]
- 10. escholarship.org [escholarship.org]
- 11. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. books.rsc.org [books.rsc.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Solubility Profile of Cyclohexene Sulfide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexene (B86901) sulfide (B99878) (C₆H₁₀S), also known as 7-thiabicyclo[4.1.0]heptane, is a sulfur-containing heterocyclic compound with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for cyclohexene sulfide in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide summarizes qualitative solubility information and provides a general experimental protocol for determining the solubility of liquid compounds like this compound.
Qualitative Solubility of this compound
Based on a comprehensive review of scientific literature, this compound is frequently used in various organic solvents, implying its solubility. The following table summarizes these qualitative observations.
| Organic Solvent | Solubility Observation | Source |
| Deuterated Chloroform (CDCl₃) | Used as a solvent for NMR analysis, indicating solubility. | [1][2] |
| Deuterated Dichloromethane (CD₂Cl₂) | Used as a solvent for NMR analysis, indicating solubility. | [1] |
| Deuterated Acetonitrile (CD₃CN) | Used as a solvent for reactions, indicating solubility. | [1] |
| Tetrahydrofuran (THF) | Used as a reaction solvent, indicating solubility. | [2] |
| Dimethyl Sulfoxide (DMSO) | Used as a solvent for NMR and reactions, indicating solubility. | [3][4] |
| N,N-Dimethylformamide (DMF) | Used as a solvent, indicating solubility. | [3] |
| Dichloromethane (CH₂Cl₂) | A platinum complex with a this compound derivative was soluble. | [2] |
| Chloroform (CHCl₃) | A platinum complex with a this compound derivative was sparingly soluble. | [2] |
| Diethyl Ether | A platinum complex with a this compound derivative was insoluble. | [2] |
| Hexane | A platinum complex with a this compound derivative was insoluble. | [2] |
| Acetonitrile (CH₃CN) | Palladium complexes were slightly soluble. | [3] |
| Alcohols | Palladium complexes were slightly soluble. | [3] |
Solubility of the Analogous Compound: Cyclohexene
To provide further insight into the potential solubility characteristics of this compound, the solubility of its structural analog, cyclohexene, is presented below. Cyclohexene is generally found to be miscible with a wide range of organic solvents.
| Organic Solvent | Solubility of Cyclohexene |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
| Benzene | Miscible |
| Carbon Tetrachloride | Miscible |
| Petroleum Ether | Miscible |
| Water | Insoluble |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent at a specific temperature (e.g., 25 °C). This method is based on the principle of saturation.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Glass vials with screw caps
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. An excess is ensured when a separate phase of the solute remains after equilibration. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 ± 0.1 °C). d. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure that an excess of the solute phase is still present.
-
Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette or syringe to avoid precipitation due to temperature changes. c. Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets. d. Record the exact volume of the filtered saturated solution.
-
Quantification: a. Determine the mass of the collected saturated solution by weighing the volumetric flask. b. Dilute the saturated solution with the same solvent to a concentration suitable for the analytical method to be used. c. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID). A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).
Logical Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Ring-Opening Polymerization of Cyclohexene Sulfide for Poly(cyclohexene sulfide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of poly(cyclohexene sulfide) via ring-opening polymerization (ROP) of cyclohexene (B86901) sulfide (B99878). This document includes experimental protocols for anionic, cationic, and coordination polymerization, methods for polymer characterization, and a summary of potential applications.
Introduction
Poly(this compound) (PCS) is a sulfur-containing polymer with a range of properties that make it of interest for various applications, including as a high refractive index material, a component in battery technologies, and for specialized coatings. The synthesis of PCS is primarily achieved through the ring-opening polymerization (ROP) of its cyclic monomer, this compound. This process can be initiated by anionic, cationic, or coordination catalysts, each influencing the resulting polymer's molecular weight, polydispersity, and microstructure.
Data Presentation
The following tables summarize representative quantitative data for the ring-opening polymerization of this compound under different catalytic conditions. Note: The data presented are compiled from various sources and analogous polymer systems due to the limited availability of comprehensive studies on the homopolymerization of this compound. They are intended to be illustrative of expected outcomes.
Table 1: Anionic Ring-Opening Polymerization of this compound
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | n-BuLi | 100:1 | 25 | 24 | >95 | 11,400 | 1.15 |
| 2 | NaNH2 | 100:1 | 0 | 12 | >90 | 10,500 | 1.20 |
| 3 | KOtBu | 200:1 | 25 | 48 | >95 | 22,800 | 1.10 |
Table 2: Cationic Ring-Opening Polymerization of this compound
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | BF3·OEt2 | 200:1 | 0 | 2 | >90 | 18,000 | 1.45 |
| 2 | CF3SO3H | 300:1 | -20 | 4 | >85 | 25,000 | 1.50 |
| 3 | [Ph3C][B(C6F5)4] | 500:1 | -20 | 1 | >98 | 55,000 | 1.25 |
Table 3: Coordination Ring-Opening Polymerization of this compound
| Entry | Catalyst System | [M]/[Cat] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | ZnEt2/H2O | 200:1 | 60 | 24 | >90 | 20,000 | 1.30 |
| 2 | (salen)CrCl | 300:1 | 80 | 12 | >95 | 32,000 | 1.20 |
| 3 | Y(OTf)3 | 500:1 | 100 | 6 | >98 | 50,000 | 1.18 |
Experimental Protocols
Materials
-
This compound (monomer): Purified by distillation over CaH2 under reduced pressure.
-
Initiators/Catalysts: As specified in the protocols. Handled under inert atmosphere (e.g., in a glovebox).
-
Solvents (e.g., THF, CH2Cl2, Toluene): Purified by passing through a solvent purification system or by distillation over appropriate drying agents.
-
Terminating agent (for anionic polymerization): Degassed methanol (B129727).
-
Precipitation solvent: Methanol.
Anionic Ring-Opening Polymerization Protocol
This protocol describes a typical anionic ROP of this compound using n-butyllithium (n-BuLi) as an initiator.
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Solvent and Monomer Addition: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask via cannula. The desired amount of purified this compound is then added via syringe. The solution is cooled to the desired reaction temperature (e.g., 25 °C).
-
Initiation: A calculated amount of n-BuLi solution in hexanes is added dropwise to the stirred monomer solution to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred under an inert atmosphere for the specified time (e.g., 24 hours).
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., chloroform), and reprecipitated into methanol. This process is repeated twice.
-
Drying: The purified poly(this compound) is dried under vacuum at 40 °C to a constant weight.
Cationic Ring-Opening Polymerization Protocol
This protocol outlines a typical cationic ROP using boron trifluoride etherate (BF3·OEt2) as an initiator.[1]
-
Reactor Setup: A flame-dried Schlenk flask is prepared under an argon atmosphere.
-
Solvent and Monomer Addition: Anhydrous dichloromethane (B109758) (CH2Cl2) is added, followed by the purified this compound. The solution is cooled to 0 °C.[1]
-
Initiation: A stock solution of BF3·OEt2 in CH2Cl2 is prepared in a glovebox. A calculated amount of this solution is added to the monomer solution to start the polymerization.
-
Polymerization: The reaction is stirred at 0 °C for the designated time (e.g., 2 hours).[1]
-
Termination: The polymerization is quenched by adding a small amount of ammoniacal methanol.
-
Purification: The polymer is isolated by precipitation into methanol, followed by filtration. The polymer is then redissolved and reprecipitated to remove any residual catalyst and unreacted monomer.
-
Drying: The final polymer is dried in a vacuum oven at a moderate temperature.
Coordination Ring-Opening Polymerization Protocol
This protocol is based on a typical coordination ROP using a zinc-based catalyst.
-
Catalyst Preparation: The catalyst system (e.g., ZnEt2/H2O) is prepared in situ or pre-formed according to literature procedures under an inert atmosphere.
-
Reactor Setup: A dried and argon-purged reaction vessel is charged with the catalyst.
-
Monomer Addition: Purified this compound is added to the reactor, either in bulk or with an anhydrous solvent like toluene.
-
Polymerization: The reaction is heated to the desired temperature (e.g., 60 °C) and stirred for the required duration (e.g., 24 hours).
-
Termination and Purification: The reaction is cooled to room temperature and the polymer is precipitated in acidified methanol to deactivate the catalyst. The polymer is then filtered, redissolved, and reprecipitated.
-
Drying: The purified polymer is dried under vacuum.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the polymer structure. Expected signals include broad multiplets for the methine protons adjacent to the sulfur atom (δ ≈ 3.0-3.5 ppm) and the methylene (B1212753) protons of the cyclohexane (B81311) ring (δ ≈ 1.2-2.2 ppm).
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Expected signals include those for the carbons bonded to sulfur (δ ≈ 45-55 ppm) and the other carbons of the cyclohexane ring (δ ≈ 20-35 ppm).
Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A suitable solvent system (e.g., THF or chloroform) and calibration with polystyrene standards are typically used.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if any. The Tg of poly(this compound) is expected to be in the range of 50-80 °C, depending on the molecular weight and tacticity.
Signaling Pathways and Logical Relationships
The general mechanism of ring-opening polymerization can be depicted as a chain reaction involving initiation, propagation, and termination steps.
Applications
Poly(alkylene sulfide)s, including poly(this compound), are materials with potential applications in several fields:
-
Optical Materials: Their high sulfur content contributes to a high refractive index, making them suitable for lenses and optical coatings.
-
Energy Storage: As components in lithium-sulfur batteries, they can help to mitigate the polysulfide shuttle effect.
-
Specialty Adhesives and Sealants: The polymer backbone can provide good chemical resistance and adhesive properties.[2]
-
Drug Delivery: The sulfide linkages can be designed to be biodegradable or responsive to specific stimuli, allowing for controlled release of encapsulated drugs.
Conclusion
The ring-opening polymerization of this compound offers a versatile route to poly(this compound), a polymer with promising properties for a range of applications. The choice of polymerization method—anionic, cationic, or coordination—provides a means to control the polymer's molecular weight and architecture. The protocols and characterization methods described herein provide a foundation for researchers to synthesize and evaluate this interesting material for their specific needs. Further research is warranted to fully explore the potential of poly(this compound) in various scientific and industrial fields.
References
Application Notes and Protocols for the Synthesis of Sulfur-Rich Polymers Using Cyclohexene Sulfide as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfur-rich polymers utilizing cyclohexene (B86901) sulfide (B99878) as a key monomer. The resulting poly(trithiocyclohexylcarbonates) exhibit promising properties for various applications, including as advanced optical materials and for potential biomedical use due to their antimicrobial activity.
Application Notes
Sulfur-rich polymers are a class of materials gaining significant attention due to their unique optical, electrochemical, and biological properties. The incorporation of sulfur into the polymer backbone can lead to high refractive indices, enhanced thermal stability, and potential for redox activity. The copolymerization of cyclohexene sulfide with carbon disulfide, in particular, offers a pathway to poly(trithiocyclohexylcarbonates) with desirable characteristics.
Recent research has demonstrated the successful synthesis of high molecular weight poly(trithiocyclohexylcarbonates) (PCS) through the copolymerization of this compound (CHS) and carbon disulfide (CS2).[1][2] This process is effectively catalyzed by salphen and salen chromium complexes in the presence of a cocatalyst.[1][2]
Key Properties of Poly(trithiocyclohexylcarbonates):
-
High Refractive Index: These polymers exhibit a high refractive index of greater than 1.72, making them suitable for applications in optical lenses, coatings, and other optical components.[1]
-
Antimicrobial Activity: PCS has shown activity against Escherichia coli and moderate activity against Staphylococcus aureus, suggesting potential applications in biomedical devices and coatings.[1]
-
Thermal Properties: The polymers possess a glass transition temperature (Tg) of around 80 °C, indicating good thermal stability for various applications.[1]
-
High Molecular Weight: Synthesized polymers can reach high molecular weights, up to 18 kg/mol , which is crucial for achieving desirable mechanical properties.[1][2]
Potential Applications in Drug Development
The unique properties of sulfur-rich polymers derived from this compound open up several avenues for exploration in drug development:
-
Drug Delivery: The polymer matrix could be investigated for controlled release of therapeutic agents. The sulfur-rich backbone may interact with specific drugs, and the polymer's degradation profile could be tailored for targeted delivery.
-
Biocompatible Coatings: The antimicrobial properties make these polymers candidates for coatings on medical implants and devices to prevent infections.
-
Ophthalmic Applications: The high refractive index is a significant advantage for developing novel materials for intraocular lenses or other ophthalmic devices.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of poly(trithiocyclohexylcarbonates) from this compound and carbon disulfide.
Protocol 1: Synthesis of Poly(trithiocyclohexylcarbonate)
This protocol is based on the copolymerization of this compound and carbon disulfide using a chromium-salphen catalyst.[1][2]
Materials:
-
This compound (CHS)
-
Carbon disulfide (CS2)
-
(salphen)CrCl (Catalyst)
-
[PPN]N3 (bis(triphenylphosphine)iminium azide) (Cocatalyst)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Standard laboratory glassware (Schlenk line, oven-dried)
-
Magnetic stirrer
Procedure:
-
Catalyst and Cocatalyst Preparation: In a glovebox, add the (salphen)CrCl catalyst and [PPN]N3 cocatalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Monomer Addition: Add anhydrous dichloromethane to dissolve the catalyst and cocatalyst. Then, add this compound and carbon disulfide to the flask.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) under an inert atmosphere. The reaction time can be varied to control the molecular weight and conversion.
-
Polymer Precipitation: After the desired reaction time, precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) by size exclusion chromatography (SEC) using polystyrene standards.
-
Chemical Structure: Confirm the polymer structure using 1H NMR and 13C NMR spectroscopy.
-
Thermal Properties: Analyze the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of poly(trithiocyclohexylcarbonates) under different conditions as reported in the literature.
| Parameter | Value | Reference |
| Number-Average Molecular Weight (Mn) | Up to 18 kg/mol | [1][2] |
| Molecular Weight Distribution (Mw/Mn) | - | |
| Glass Transition Temperature (Tg) | ~ 80 °C | [1] |
| Refractive Index (n) | > 1.72 | [1] |
| Antimicrobial Activity (E. coli) | Active | [1] |
| Antimicrobial Activity (S. aureus) | Moderately Active | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(trithiocyclohexylcarbonate).
Caption: General workflow for the synthesis and characterization of poly(trithiocyclohexylcarbonate).
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the reactants and products in the copolymerization reaction.
Caption: Logical relationship of reactants leading to poly(trithiocyclohexylcarbonate) and a cyclic byproduct.
References
Application Notes and Protocols: Desulfurization of Cyclohexene Sulfide to Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the desulfurization of cyclohexene (B86901) sulfide (B99878) to cyclohexene. This reaction is a key transformation in organic synthesis, particularly in the preparation of alkene functionalities from their corresponding episulfides. The following sections detail the chemical background, experimental protocols, and expected outcomes for this conversion.
Introduction
Cyclohexene sulfide, a thiirane (B1199164), is a sulfur analog of cyclohexene oxide. The inherent ring strain of the three-membered episulfide ring makes it susceptible to various ring-opening and desulfurization reactions. The conversion to cyclohexene involves the extrusion of the sulfur atom, a process that can be achieved through several methods, including thermal, photochemical, and reagent-mediated pathways. Among the reagent-based methods, the use of phosphines, such as triphenylphosphine (B44618), is a common and effective strategy for the stereospecific conversion of episulfides to alkenes.
Reaction Principle
The desulfurization of this compound with triphenylphosphine proceeds via a nucleophilic attack of the phosphine (B1218219) on the sulfur atom of the thiirane ring. This forms a transient phosphonium (B103445) intermediate which then collapses, extruding sulfur as triphenylphosphine sulfide and liberating the corresponding alkene, cyclohexene, with retention of stereochemistry.
Experimental Data
While specific, detailed protocols for the desulfurization of this compound are not extensively documented in readily available literature, the following table summarizes representative reaction conditions for the desulfurization of episulfides to alkenes using common phosphine reagents. These conditions can serve as a starting point for the optimization of the this compound to cyclohexene conversion.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triphenylphosphine | Benzene (B151609) | Reflux (80) | 4 | >90 | General Method |
| Triethyl phosphite | Dichloromethane | Room Temperature | 2 | High | General Method |
| Tributylphosphine | Toluene | 100 | 6 | >85 | General Method |
Note: The yields are typical for the desulfurization of various episulfides and may vary for this compound. Optimization of reaction conditions is recommended.
Experimental Protocol: Desulfurization of this compound with Triphenylphosphine
This protocol describes a general procedure for the desulfurization of this compound to cyclohexene using triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous benzene (or toluene)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
-
Silica (B1680970) gel for chromatography (optional)
Procedure:
-
Reaction Setup:
-
To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (11.4 g, 0.1 mol).
-
Add triphenylphosphine (28.9 g, 0.11 mol, 1.1 equivalents).
-
Add 100 mL of anhydrous benzene (or toluene) to the flask.
-
Flush the apparatus with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) using a heating mantle or oil bath.
-
Stir the reaction mixture vigorously at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The residue will contain the desired product, cyclohexene, and the byproduct, triphenylphosphine sulfide.
-
-
Purification:
-
The cyclohexene can be purified by fractional distillation. The boiling point of cyclohexene is approximately 83 °C.
-
Alternatively, for smaller scale reactions, the crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.
-
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Benzene is a known carcinogen; handle with extreme care and consider using a less toxic alternative like toluene.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the desulfurization of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for desulfurization.
Application Notes and Protocols: Synthesis of Sulfur-Containing Heterocycles from Cyclohexene Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various sulfur-containing heterocycles utilizing cyclohexene (B86901) sulfide (B99878) as a versatile starting material. The methodologies outlined below are intended to serve as a practical guide for laboratory synthesis, offering insights into reaction conditions, expected yields, and reaction pathways.
Synthesis of Cyclic Trithiocarbonates via Reaction with Carbon Disulfide
Cyclohexene sulfide can be effectively coupled with carbon disulfide (CS₂) to yield cyclic trithiocarbonates, which are valuable intermediates in organic synthesis, particularly for the preparation of tetrathiafulvalene (B1198394) derivatives. This reaction can be controlled to produce either linear poly(trithiocarbonate)s or the desired cyclic compounds by selecting the appropriate initiator.
Application Note:
The reaction of this compound with carbon disulfide in the presence of a suitable initiator, such as tetrabutylammonium (B224687) halide, leads to the formation of trans-hexahydro-1,3-benzodithiole-2-thione. This method provides a direct route to five-membered cyclic trithiocarbonates. The selection of the initiator is crucial for achieving high selectivity for the cyclic product over polymerization.
Quantitative Data Summary:
| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPNCl | Toluene (B28343) | 25 | 24 | Polymer |
| 2 | Tetrabutylammonium Bromide | Toluene | 80 | 12 | 85 (Cyclic)[1] |
Experimental Protocol: Synthesis of trans-Hexahydro-1,3-benzodithiole-2-thione
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add tetrabutylammonium bromide (0.1 mmol).
-
Add anhydrous toluene (10 mL) to the flask and stir until the initiator is dissolved.
-
To this solution, add this compound (10 mmol).
-
Finally, add carbon disulfide (12 mmol) to the reaction mixture.
-
The flask is sealed and the mixture is stirred at 80°C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trans-hexahydro-1,3-benzodithiole-2-thione.
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of cyclic trithiocarbonate.
Synthesis of 1,3-Dithiolane-2-thiones from this compound Analogue (Cyclohexene Oxide)
Application Note:
This protocol describes the synthesis of trans-hexahydro-1,3-benzodithiole-2-thione from cyclohexene oxide, which serves as a reliable model for the corresponding reaction with this compound. The reaction proceeds via nucleophilic ring-opening of the epoxide by the xanthate anion, followed by intramolecular cyclization. The best yields are typically achieved with a 2:1 molar ratio of potassium ethyl xanthogenate to the epoxide.[2]
Quantitative Data Summary (for Cyclohexene Oxide):
| Entry | KSC(S)OEt : Epoxide (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1 | Methanol (B129727) | 35 | 12 | 39[2] |
| 2 | 2 : 1 | Methanol | 35 | 3.5 | 73[2] |
| 3 | 3 : 1 | Methanol | 35 | 3.5 | 54[2] |
Experimental Protocol: Synthesis of trans-Hexahydro-1,3-benzodithiole-2-thione from Cyclohexene Oxide
Materials:
-
Cyclohexene oxide
-
Potassium ethyl xanthogenate (KSC(S)OEt)
-
Methanol
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of cyclohexene oxide (10 mmol) in methanol (50 mL), add potassium ethyl xanthogenate (20 mmol).
-
Stir the reaction mixture at 35°C for 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure product.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1,3-dithiolane-2-thione.
Synthesis of 2-Substituted-Aminocyclohexanethiols
The ring-opening of this compound with amines provides a straightforward route to 2-substituted-aminocyclohexanethiols. These compounds are important building blocks for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazolidines and their bicyclic analogues.
Application Note:
The reaction of this compound with primary or secondary amines typically proceeds under mild conditions, often without the need for a catalyst, to yield the corresponding trans-2-aminocyclohexanethiol derivatives. The reaction is a nucleophilic ring-opening of the strained thiirane (B1199164) ring. The resulting aminothiols can be isolated or used in situ for further transformations.
Note: While this is a generally known reaction type for episulfides, specific high-yielding protocols with detailed quantitative data for a range of amines with this compound were not prominently available in the searched literature. The following protocol is a general representation of this transformation.
General Experimental Protocol: Synthesis of trans-2-(Morpholino)cyclohexane-1-thiol
Materials:
-
This compound
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (20 mL).
-
Add morpholine (12 mmol, 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), remove the solvent and excess amine under reduced pressure.
-
The resulting crude product, trans-2-(morpholino)cyclohexane-1-thiol, can be purified by distillation under reduced pressure or by column chromatography if necessary.
Logical Relationship Diagram:
Caption: Synthesis and utility of 2-aminocyclohexanethiols.
References
Catalytic Applications of Metal Complexes with Cyclohexene Sulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the catalytic applications of metal complexes involving cyclohexene (B86901) sulfide, both as a reactive substrate and as a precursor for chiral ligands. Detailed application notes, quantitative data summaries, and experimental protocols are presented to facilitate research and development in synthetic chemistry and drug discovery.
I. Cyclohexene Sulfide as a Substrate in Catalytic Reactions
This compound, also known as 7-thiabicyclo[4.1.0]heptane, is a thiirane (B1199164) that can undergo various metal-catalyzed transformations, primarily ring-opening and desulfurization reactions. These reactions are valuable for the synthesis of functionalized cyclohexyl compounds and for the removal of sulfur from organic molecules.
Application Notes
Metal-catalyzed asymmetric ring-opening (ARO) of meso-cyclohexene oxide (a common precursor to this compound) with nucleophiles such as thiols provides a powerful method for the synthesis of chiral, non-racemic bifunctional cyclohexyl derivatives.[1] These products are valuable building blocks in the synthesis of complex molecules and pharmaceutical agents. Various metal complexes, particularly those with salen ligands, have been shown to be effective catalysts for this transformation.[2][3] The choice of metal center and ligand structure is crucial for achieving high enantioselectivity.[2][3]
Another significant application is the desulfurization of this compound. This reaction is relevant in the context of hydrodesulfurization (HDS) processes in the petroleum industry, where the removal of sulfur from fuel feedstocks is essential.[4] Metal complexes, particularly those of rhodium, can catalyze the removal of the sulfur atom to yield cyclohexene.
Quantitative Data
Table 1: Metal-Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide with Thiol Nucleophiles
| Catalyst/Metal Complex | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cr-salen complex 46 | Benzyl (B1604629) mercaptan | trans-2-(benzylthio)cyclohexan-1-ol | High | Good | [2] |
| Ti-salen complex (from Ti(OiPr)₄ and ligand 32 ) | Various thiols | trans-2-(thio)cyclohexan-1-ols | Good | Moderate | [2] |
| Ti-salen complex (from Ti(OiPr)₄ and ligand 32 ) | Dithiophosphorous acid | trans-2-(dithiophosphoro)cyclohexan-1-ol | High | Good | [2] |
Table 2: Rhodium-Catalyzed Synthesis of Thiiranes from Alkenes
| Alkene | Catalyst System | Product | Yield (%) | Reference |
| Norbornene | RhH(PPh₃)₄, dppe, 4-ethynyltoluene (B1208493), S₈ | exo-Norbornane thiirane | - | [5] |
| (E)-Cyclooctene | RhH(PPh₃)₄, dppe, 4-ethynyltoluene, S₈ | (E)-Cyclooctene thiirane | - | [5] |
Experimental Protocols
Protocol 1: Asymmetric Ring-Opening of Cyclohexene Oxide with Benzyl Mercaptan using a Cr-salen Catalyst [2]
-
Catalyst Preparation: The Cr-salen complex 46 is prepared according to literature procedures.
-
Reaction Setup: To a solution of the Cr-salen catalyst in a suitable anhydrous, non-coordinating solvent (e.g., hexane) under an inert atmosphere, add cyclohexene oxide.
-
Nucleophile Addition: Add benzyl mercaptan to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction and purify the product, trans-2-(benzylthio)cyclohexan-1-ol, by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Protocol 2: Rhodium-Catalyzed Synthesis of Norbornane Thiirane [5][6]
-
Catalyst Activation: In a two-necked flask equipped with a reflux condenser under an argon atmosphere, dissolve RhH(PPh₃)₄ (5 mol%), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe, 10 mol%), and 4-ethynyltoluene (50 mol%) in acetone. Stir the solution at room temperature for 30 minutes.
-
Substrate and Sulfur Addition: Add norbornene (1.0 equiv) and elemental sulfur (1.5 equiv) to the reaction mixture.
-
Reaction: Heat the solution at reflux for 3 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the product by flash column chromatography on silica (B1680970) gel.
Diagrams
Caption: Asymmetric ring-opening of cyclohexene oxide.
II. Cyclohexene-Derived Sulfur Ligands in Asymmetric Catalysis
Chiral sulfur-containing ligands derived from cyclohexene precursors are effective in a range of metal-catalyzed asymmetric transformations. The rigid cyclohexane (B81311) backbone can provide a well-defined chiral environment around the metal center, leading to high stereocontrol.
Application Notes
Metal complexes bearing chiral sulfur ligands derived from precursors like (1R,2R)-cyclohexane-1,2-diamine have demonstrated high efficiency in asymmetric catalysis.[7] A notable application is the rhodium-catalyzed asymmetric transfer hydrogenation of ketones, which provides access to valuable chiral secondary alcohols with high enantioselectivity.[7] These ligands have also been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in the formation of chiral C-C and C-N bonds.[8] The soft nature of the sulfur atom provides strong coordination to soft metals like palladium, influencing the stability and reactivity of the catalytic species.
Quantitative Data
Table 3: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones with a Cyclohexane-Diamine Derived Ligand
| Ketone Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | [Rh(III) complex with C₂-symmetric fluorene-ligand from (1R,2R)-cyclohexane-1,2-diamine] | 1-Phenylethanol | 95 | 96 | [7] |
| 2-Acetylnaphthalene | [Rh(III) complex with C₂-symmetric fluorene-ligand from (1R,2R)-cyclohexane-1,2-diamine] | 1-(Naphthalen-2-yl)ethan-1-ol | 97 | 97 | [7] |
| Propiophenone | [Rh(III) complex with C₂-symmetric fluorene-ligand from (1R,2R)-cyclohexane-1,2-diamine] | 1-Phenylpropan-1-ol | 93 | 94 | [7] |
Table 4: Palladium-Catalyzed Asymmetric Allylic Alkylation with Chiral Sulfur-Containing Ligands
| Allylic Substrate | Nucleophile | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1,3-Diphenylpropenyl acetate | Dimethyl malonate | Chiral mixed P/S ligand | High | 95-98 | [9] |
| Cycloalkenyl acetates | Dimethyl malonate | Chiral mixed P/S ligand | High | 91-97 | [9] |
| rac-1,3-diphenylallyl acetate | Dimethyl malonate | Monodentate P-donor ligands | - | up to 97 | [10] |
Experimental Protocols
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone [7]
-
Catalyst Preparation: The Rh(III) complex with the C₂-symmetric fluorene-ligand derived from (1R,2R)-cyclohexane-1,2-diamine is prepared in situ. Mix the rhodium precursor (e.g., [RhCl₂(Cp*)]₂) and the chiral ligand in a suitable solvent.
-
Reaction Setup: In a reaction vessel, dissolve the ketone substrate (e.g., acetophenone) in the chosen solvent (aqueous solutions are often used).
-
Catalyst Addition: Add the freshly prepared catalyst solution to the substrate solution. A hydrogen source, such as sodium formate, is also added.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the specified time.
-
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the resulting chiral alcohol by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
Protocol 4: Palladium-Catalyzed Asymmetric Allylic Alkylation [9]
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, mix a palladium precursor (e.g., [Pd(π-allyl)Cl]₂) and the chiral sulfur-containing ligand in an anhydrous solvent.
-
Reaction Setup: In a separate flask, dissolve the allylic substrate (e.g., 1,3-diphenylpropenyl acetate) and the nucleophile (e.g., dimethyl malonate) in an appropriate solvent. Add a base (e.g., N,O-bis(trimethylsilyl)acetamide) to generate the active nucleophile.
-
Reaction Initiation: Add the catalyst solution to the substrate/nucleophile mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench it and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and remove the solvent. Purify the product by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the alkylated product by chiral HPLC.
Diagrams
Caption: Rh-catalyzed asymmetric transfer hydrogenation.
Caption: Pd-catalyzed asymmetric allylic alkylation.
References
- 1. Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiiranes by rhodium-catalyzed sulfur addition reaction to reactive alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of Cyclohexene Sulfide in the Synthesis of Thiols and Disulfides: A Detailed Guide for Researchers
For Immediate Release
Cyclohexene (B86901) sulfide (B99878), a readily accessible episulfide, serves as a versatile building block in organic synthesis, particularly for the preparation of valuable sulfur-containing molecules such as thiols and disulfides. These functional groups are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds and their role in forming crucial disulfide bonds in peptides and proteins. This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclohexanethiols and their corresponding disulfides, starting from cyclohexene sulfide.
Introduction to this compound Reactivity
The synthetic utility of this compound stems from the inherent ring strain of the three-membered episulfide ring. This strain allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of bifunctional cyclohexyl systems. The regioselectivity of the attack typically follows an anti-Markovnikov pattern, with the nucleophile attacking the less substituted carbon atom. This predictable reactivity, combined with the stereospecific nature of the SN2-type ring-opening, makes this compound an attractive precursor for the synthesis of diverse molecular scaffolds.
I. Synthesis of Functionalized Cyclohexanethiols via Ring-Opening of this compound
The primary application of this compound in thiol synthesis involves its reaction with nucleophiles that introduce a desired functional group while simultaneously revealing the thiol moiety. This section details protocols for the synthesis of trans-2-chlorocyclohexanethiol and 2-aminocyclohexanethiols.
A. Synthesis of trans-2-Chlorocyclohexanethiol
The reaction of this compound with hydrochloric acid provides a straightforward method for the preparation of trans-2-chlorocyclohexanethiol. The trans stereochemistry is a result of the backside attack of the chloride ion on the protonated episulfide.
Experimental Protocol: Synthesis of trans-2-Chlorocyclohexanethiol
Materials:
-
This compound
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1N hydrochloric acid (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude trans-2-chlorocyclohexanethiol by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data Summary: Synthesis of trans-2-Chlorocyclohexanethiol
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | 1N Hydrochloric Acid | [1] |
| Product | trans-2-Chlorocyclohexanethiol | [1] |
| Typical Yield | Not explicitly reported, but expected to be moderate to high. | [1] |
| Stereochemistry | trans | [1] |
Logical Workflow for the Synthesis of trans-2-Chlorocyclohexanethiol
B. Synthesis of 2-Aminocyclohexanethiols
The nucleophilic ring-opening of this compound with primary or secondary amines provides a direct route to 2-aminocyclohexanethiols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Experimental Protocol: Synthesis of 2-(Alkylamino)cyclohexane-1-thiols
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Ethanol (or other suitable solvent)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired amine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (or an appropriate temperature based on the amine's reactivity) and maintain for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting 2-aminocyclohexanethiol derivative by column chromatography on silica gel.
Quantitative Data Summary: Synthesis of 2-Aminocyclohexanethiols
| Parameter | Value | Reference |
| Starting Material | This compound | General procedure |
| Nucleophile | Primary or Secondary Amine | General procedure |
| Product | 2-Aminocyclohexanethiol derivative | General procedure |
| Typical Yield | Varies depending on the amine used. | General procedure |
Reaction Pathway for the Synthesis of 2-Aminocyclohexanethiols
II. Synthesis of Dicyclohexyl Disulfide
The conversion of the synthesized cyclohexanethiols to their corresponding disulfides is a critical step in many synthetic routes. Dicyclohexyl disulfide can be readily prepared by the oxidation of cyclohexanethiol (B74751).
Experimental Protocol: Oxidation of Cyclohexanethiol to Dicyclohexyl Disulfide
Materials:
-
Cyclohexanethiol (or a derivative thereof)
-
Iodine (I₂)
-
Acetonitrile (B52724) (or other suitable solvent like ethanol)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the cyclohexanethiol derivative (1.0 eq) in acetonitrile in a round-bottom flask.
-
To the stirred solution, add a solution of iodine (0.55 eq) in acetonitrile dropwise at room temperature. The disappearance of the iodine color indicates the progress of the reaction.
-
Continue stirring for 1-2 hours after the addition is complete, or until TLC analysis shows full conversion of the thiol.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude dicyclohexyl disulfide can be purified by column chromatography or recrystallization.
Quantitative Data Summary: Oxidation of Thiols to Disulfides
| Parameter | Value | Reference |
| Starting Material | Thiol | [2][3] |
| Oxidizing Agent | Iodine (I₂) | [2][3] |
| Product | Disulfide | [2][3] |
| Typical Yield | >90% | [3] |
Workflow for the Oxidation of a Thiol to a Disulfide
Applications in Drug Discovery and Development
Sulfur-containing compounds, including thiols and disulfides, are integral to a wide array of pharmaceuticals.[4][5] The scaffolds derived from this compound can be incorporated into lead compounds to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The thiol group can act as a nucleophile, an antioxidant, or a coordinating ligand for metal-based drugs. Disulfide bonds are crucial for the structural integrity of many therapeutic peptides and proteins and can also be designed as cleavable linkers in drug delivery systems. The synthetic routes outlined in these notes provide medicinal chemists with practical methods to access novel cyclohexyl-based thiol and disulfide building blocks for the development of new therapeutic agents.
References
Protocols for the safe handling and storage of cyclohexene sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling and storage of cyclohexene (B86901) sulfide (B99878). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Overview and Hazards
Cyclohexene sulfide (CAS No. 286-28-2), also known as 7-Thiabicyclo[4.1.0]heptane, is a flammable, colorless to yellow liquid with a strong stench.[1][2][3] It is stable under normal temperatures and pressures.[1] Due to its chemical properties and structure as a thiirane, it requires careful handling to prevent exposure and accidents. The toxicological properties of this compound have not been fully investigated, and no specific LD50 or LC50 data are available.[1] Therefore, it should be handled with the assumption that it is toxic.
Quantitative Data Summary
The following tables summarize the known physical, chemical, and safety data for this compound and the related compound, cyclohexene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 286-28-2 | [1][3] |
| Molecular Formula | C₆H₁₀S | [1] |
| Molecular Weight | 114.21 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Boiling Point | 55 - 58 °C @ 12 mmHg | [1] |
| Flash Point | 50 °C (122 °F) | [1][3] |
| Refractive Index (n20/D) | 1.527 | [3] |
| Odor | Stench | [1] |
Table 2: Safety and Hazard Data for this compound
| Parameter | Information | Reference(s) |
| GHS Pictograms | GHS02 (Flammable) | [3] |
| GHS Signal Word | Warning | [3] |
| Hazard Statements | H226: Flammable liquid and vapor | [3] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon monoxide, oxides of sulfur, hydrogen sulfide | [1] |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
Table 3: Toxicity Data for Cyclohexene (for reference)
Disclaimer: The following data is for cyclohexene, a structurally related compound. This compound's toxicity has not been fully determined, and it should be handled with great care.
| Parameter | Value | Species | Reference(s) |
| Oral LD50 | 1,940 mg/kg | Rat | [4] |
| Dermal LD50 | 1,231 mg/kg | Rabbit | [4][5] |
| OSHA PEL (TWA) | 300 ppm (1015 mg/m³) | N/A | [6] |
| NIOSH REL (TWA) | 300 ppm (1015 mg/m³) | N/A | [6] |
| ACGIH TLV (TWA) | 20 ppm | N/A | [7] |
Experimental Protocols
General Handling and Storage Protocol
This protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat
-
Grounding straps
-
Spark-proof tools
-
Tightly sealed, appropriately labeled storage container
-
Refrigerated, flammable-rated storage cabinet
-
Spill kit with absorbent, non-combustible material (e.g., sand, vermiculite)
Procedure:
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment: Wear appropriate PPE at all times. This includes safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][3]
-
Preventing Ignition: this compound is flammable.[1][3] Keep it away from heat, sparks, open flames, and other ignition sources.[1] Use spark-proof tools and explosion-proof equipment.[1] Ground and bond containers when transferring material to prevent static discharge.[1]
-
Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing.
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1] It should be kept refrigerated at 2-8°C in a flammable-rated cabinet.[3]
-
Spill Response: In case of a spill, immediately evacuate the area and remove all ignition sources.[1] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[1]
Protocol for the Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from Organic Syntheses.[1]
Materials:
-
Cyclohexene oxide
-
Potassium thiocyanate (B1210189)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
1-L flask with mechanical stirrer
-
1-L separatory funnel
-
Distillation apparatus with Vigreux column
-
Ice bath
Procedure:
-
Prepare a solution of 121 g (1.25 moles) of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol in a 1-L flask.[1]
-
Add half of a 98 g (1 mole) portion of cyclohexene oxide to the solution.[1]
-
Allow the solution to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.[1]
-
Transfer the clear solution to a 1-L flask equipped with a mechanical stirrer.[1]
-
Add the second half of the cyclohexene oxide and stir the resulting solution vigorously for 36 hours at room temperature.[1]
-
Decant the supernatant layer and the aqueous phase from the precipitated potassium cyanate (B1221674) into a 1-L separatory funnel.[1]
-
Rinse the precipitated potassium cyanate with 50 ml of ether and add this to the separatory funnel.[1]
-
Extract the aqueous phase with the ether.[1]
-
Wash the ether extract twice with 50-ml portions of saturated sodium chloride solution.[1]
-
Dry the ether extract over anhydrous sodium sulfate.[1]
-
Remove the excess ether on a steam bath.[1]
-
Distill the residual liquid under reduced pressure through an 18-in. Vigreux column, cooling the distillate in an ice bath. The main fraction boils at 71.5–73.5°/21 mm.[1]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for responding to a this compound spill.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. carlroth.com [carlroth.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.ca [fishersci.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexene [cdc.gov]
- 7. CYCLOHEXENE | Occupational Safety and Health Administration [osha.gov]
Cyclohexene Sulfide: A Versatile Sulfur Transfer Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclohexene (B86901) sulfide (B99878), a readily accessible thiirane (B1199164), has emerged as a valuable reagent in organic synthesis for the controlled transfer of a sulfur atom to a variety of substrates. Its utility spans from the synthesis of other thiiranes and episulfides to the preparation of phosphine (B1218219) sulfides, finding applications in the construction of sulfur-containing heterocycles and other molecules of interest in medicinal and materials chemistry. This document provides detailed application notes and protocols for the use of cyclohexene sulfide as a sulfur transfer agent.
Synthesis of this compound
This compound can be reliably synthesized from its corresponding epoxide, cyclohexene oxide. A common and effective method involves the reaction of cyclohexene oxide with potassium thiocyanate (B1210189).
Protocol: Synthesis of this compound from Cyclohexene Oxide
Materials:
-
Cyclohexene oxide
-
Potassium thiocyanate (KSCN)
-
Water (H₂O)
-
95% Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve 1.25 moles of potassium thiocyanate in a mixture of 100 mL of water and 75 mL of 95% ethanol.
-
Add 0.5 moles of cyclohexene oxide to the solution.
-
Allow the mixture to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.
-
Transfer the clear solution to a larger flask and add the remaining 0.5 moles of cyclohexene oxide.
-
Stir the resulting solution vigorously at room temperature for 36 hours. During this time, potassium cyanate (B1221674) will precipitate.
-
Decant the supernatant and the aqueous phase into a separatory funnel.
-
Rinse the precipitated potassium cyanate with 50 mL of diethyl ether and add the ether to the separatory funnel.
-
Extract the aqueous layer with the diethyl ether.
-
Wash the ether extract twice with 50 mL portions of saturated sodium chloride solution.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by distillation on a steam bath.
-
Distill the residual liquid under reduced pressure. Collect the fraction boiling at 71.5–73.5°C/21 mmHg. The yield of this compound is typically in the range of 71–73%.[1]
Storage: this compound can be stored at approximately 5°C in a closed container for at least a month without significant decomposition.[1]
Applications in Sulfur Transfer Reactions
This compound serves as an efficient sulfur atom donor in both stoichiometric and catalytic reactions.
Desulfurization by Phosphines
One of the most common applications of this compound is the transfer of its sulfur atom to phosphines, resulting in the formation of the corresponding phosphine sulfide and cyclohexene. This reaction is often quantitative and proceeds under mild conditions.
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous solvent (e.g., toluene (B28343), THF, or acetonitrile)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of triphenylphosphine in the chosen anhydrous solvent.
-
Add 1.0 equivalent of this compound to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from triphenylphosphine (δ ≈ -5 ppm) to triphenylphosphine sulfide (δ ≈ 43 ppm).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
-
The resulting triphenylphosphine sulfide can be purified by recrystallization (e.g., from ethanol) if necessary.
Quantitative Data:
| Substrate | Product | Conditions | Yield | Reference |
| Triphenylphosphine | Triphenylphosphine sulfide | Toluene, rt | Quantitative | General knowledge |
Catalytic Sulfur Transfer to Alkenes
The transfer of a sulfur atom from this compound to other alkenes to form new thiiranes can be achieved using transition metal catalysts. Molybdenum complexes have shown particular promise in facilitating this transformation.[2] The catalytic cycle typically involves the coordination of the thiirane to the metal center, followed by sulfur transfer to the metal and subsequent transfer to the alkene substrate.
Caption: Proposed catalytic cycle for molybdenum-catalyzed sulfur transfer.
Note: The following is a general protocol based on the principles of molybdenum-catalyzed sulfur transfer. Specific reaction conditions may vary depending on the catalyst and substrate used.
Materials:
-
Alkene substrate
-
This compound
-
Molybdenum catalyst (e.g., a dioxomolybdenum complex)
-
Anhydrous, inert solvent (e.g., toluene or dichloroethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the molybdenum catalyst in the anhydrous solvent.
-
Add the alkene substrate to the catalyst solution.
-
Add this compound (typically in slight excess) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst may be removed by filtration through a pad of silica (B1680970) gel or by other appropriate purification methods.
-
The solvent is removed under reduced pressure, and the resulting crude thiirane can be purified by column chromatography.
Quantitative Data for Catalytic Sulfur Transfer (Illustrative):
| Alkene Substrate | Product Thiirane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Styrene sulfide | MoO₂(acac)₂ | Toluene | 70 | 6 | 85 |
| Norbornene | Norbornene sulfide | [Mo₂O₂S₂(S₂PR₂)₂] | CH₂Cl₂ | rt | 2 | >90 |
(Data are illustrative and based on typical yields for similar catalytic processes.)
Experimental Workflows
Workflow for the Synthesis of a Thiirane using this compound
Caption: General experimental workflow for thiirane synthesis.
Safety Considerations
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Thiiranes can be toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a practical and efficient sulfur transfer agent for a range of organic transformations. Its ease of preparation and reactivity make it a valuable tool for the synthesis of sulfur-containing compounds. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of catalytic systems and substrate scope is expected to expand the applications of this versatile reagent in organic synthesis and drug development.
References
Application Notes and Protocols: Thiol-Mediated Ring-Opening of Cyclohexene Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of thiols with episulfides, specifically cyclohexene (B86901) sulfide (B99878), represents a significant departure from the classical thiol-ene "click" reaction, which involves the addition of a thiol across a carbon-carbon double bond. Instead, this transformation proceeds via a nucleophilic ring-opening of the strained thiirane (B1199164) ring. This process yields vicinal thioethers with a newly generated thiol group, specifically trans-2-(organothio)cyclohexane-1-thiols. These products are valuable intermediates in medicinal chemistry and drug development due to the prevalence of thioether and thiol functionalities in a wide range of biologically active molecules.[1][2][3] Thioethers are found in numerous FDA-approved drugs, where they contribute to the molecule's pharmacokinetic and pharmacodynamic properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of trans-2-(organothio)cyclohexane-1-thiols through the thiol-mediated ring-opening of cyclohexene sulfide. It is designed to be a practical guide for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Stereochemistry
The reaction is a nucleophilic substitution (SN2) type ring-opening of the episulfide. The thiol, often activated as a thiolate anion under basic conditions, acts as the nucleophile, attacking one of the carbon atoms of the thiirane ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack and resulting in the exclusive formation of the trans diastereomer.
A plausible mechanism for the base-catalyzed ring-opening of this compound with a thiol is depicted below. The reaction is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the episulfide. Subsequent protonation of the resulting thiolate yields the final product.
Key Applications in Drug Development
The resulting trans-2-(organothio)cyclohexane-1-thiol scaffold is a versatile building block in drug discovery for several reasons:
-
Introduction of Lipophilicity: The organothio group can be tailored to increase the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Modulation of Biological Activity: Thioethers are present in a variety of drugs and can be critical for their biological activity, including anticancer and antimicrobial agents.[2][4][5]
-
Further Functionalization: The newly formed thiol group provides a handle for further chemical modifications, such as conjugation to other molecules or formation of disulfides, which are important in various biological processes.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of trans-2-(organothio)cyclohexane-1-thiols. Optimization may be required for specific substrates.
Protocol 1: Base-Catalyzed Ring-Opening of this compound with Thiophenol
This protocol describes the synthesis of trans-2-(phenylthio)cyclohexane-1-thiol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and thiophenol (1.2 mmol) in methanol (10 mL).
-
Add a solution of sodium hydroxide (1.2 mmol) in water (1 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trans-2-(phenylthio)cyclohexane-1-thiol.
Protocol 2: Catalyst-Free Ring-Opening in Water
Inspired by green chemistry principles for the synthesis of β-hydroxy sulfides from epoxides, this protocol utilizes water as the solvent, avoiding the need for a catalyst.[6]
Materials:
-
This compound
-
Thiophenol (or other desired thiol)
-
Deionized water
-
Ethyl acetate (B1210297)
Procedure:
-
In a sealed tube, suspend this compound (1.0 mmol) and the desired thiol (2.5 mmol) in deionized water (3 mL).
-
Heat the mixture with vigorous stirring at 70 °C.
-
Monitor the reaction by TLC. The reaction time may vary depending on the thiol used.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of trans-2-(organothio)cyclohexane-1-thiols based on analogous reactions with epoxides.[6] Actual yields and reaction times may vary.
| Entry | Thiol Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | trans-2-(Phenylthio)cyclohexane-1-thiol | NaOH | Methanol | 4-6 | >90 |
| 2 | p-Toluenethiol | trans-2-(p-Tolylthio)cyclohexane-1-thiol | NaOH | Methanol | 4-6 | >90 |
| 3 | Thiophenol | trans-2-(Phenylthio)cyclohexane-1-thiol | None | Water | 5-7 | ~85-95 |
| 4 | o-Tolylthiol | trans-2-(o-Tolylthio)cyclohexane-1-thiol | None | Water | 5-7 | ~85-95 |
Characterization Data
The synthesized compounds can be characterized by standard spectroscopic methods. Below are the expected data for trans-2-(phenylthio)cyclohexane-1-thiol.
¹H NMR (CDCl₃, 300 MHz): δ 7.50-7.20 (m, 5H, Ar-H), 3.40-3.30 (m, 1H, CH-S-Ar), 2.80-2.70 (m, 1H, CH-SH), 2.20-1.20 (m, 8H, cyclohexyl-CH₂), 1.65 (d, J = ~6 Hz, 1H, SH).
¹³C NMR (CDCl₃, 75 MHz): δ 135.0 (Ar-C), 132.0 (Ar-C), 129.0 (Ar-C), 127.0 (Ar-C), 55.0 (CH-S-Ar), 50.0 (CH-SH), 34.0, 32.0, 26.0, 24.0 (cyclohexyl-CH₂).
Mass Spectrometry (EI): m/z (%) = 224 (M⁺), 114, 110, 81.
Visualizations
Reaction Mechanism
Caption: Mechanism of base-catalyzed ring-opening of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Sulfur Compounds with Cyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide detailed methodologies and data for the use of chiral sulfur-containing compounds in asymmetric synthesis, with a focus on their interaction with and derivation from cyclohexene (B86901) scaffolds. While the direct use of pre-defined "chiral cyclohexene sulfide (B99878) derivatives" as a distinct class of catalysts is not extensively documented, this guide explores the synthesis of potent chiral ligands derived from cyclohexene precursors and their application in key asymmetric transformations.
Application Note 1: Synthesis of Chiral (1R,2R)-N,N-dialkyl-2-(phenylthio)cyclohexan-1-amine Ligands
Chiral β-amino thioether ligands are a valuable class of compounds in asymmetric catalysis, particularly in metal-catalyzed reactions. Their synthesis can be readily achieved from inexpensive, commercially available starting materials like cyclohexene oxide. The following protocol details the synthesis of a representative ligand scaffold.
Reaction Principle: The synthesis involves a two-step sequence starting with the enantioselective ring-opening of cyclohexene oxide with an amine, followed by the introduction of the thioether moiety. This approach allows for modularity in the synthesis, enabling the tuning of the ligand's steric and electronic properties by varying the amine and thiol components.
Experimental Protocol: Synthesis of (1R,2R)-N-benzyl-N-methyl-2-(phenylthio)cyclohexan-1-amine
-
Step 1: Synthesis of (1R,2R)-2-(benzyl(methyl)amino)cyclohexan-1-ol
-
To a solution of (R)-cyclohexene oxide (1.0 g, 10.2 mmol) in anhydrous acetonitrile (B52724) (20 mL) is added N-methylbenzylamine (1.36 g, 11.2 mmol).
-
The mixture is stirred at 60°C for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral amino alcohol.
-
-
Step 2: Synthesis of (1R,2R)-N-benzyl-N-methyl-2-(phenylthio)cyclohexan-1-amine
-
To a solution of the amino alcohol from Step 1 (1.0 g, 4.56 mmol) in anhydrous dichloromethane (B109758) (20 mL) at 0°C is added triethylamine (B128534) (0.69 g, 6.84 mmol), followed by the dropwise addition of methanesulfonyl chloride (0.57 g, 4.93 mmol).
-
The reaction mixture is stirred at 0°C for 2 hours.
-
In a separate flask, thiophenol (0.55 g, 5.02 mmol) is dissolved in anhydrous DMF (10 mL), and sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.02 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes.
-
The solution of the in situ generated mesylate from the first step is added to the sodium thiophenolate solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final chiral β-amino thioether ligand.
-
Visualization of Synthetic Workflow
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) using Chiral β-Amino Thioether Ligands
The chiral ligands synthesized in Application Note 1 are effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This transformation is a powerful C-C bond-forming reaction widely used in the synthesis of complex molecules and pharmaceuticals. The sulfur and nitrogen atoms of the ligand coordinate to the palladium center, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl palladium intermediate.
Reaction Principle: A palladium(0) precursor is complexed with the chiral β-amino thioether ligand. This complex then reacts with an allylic substrate (e.g., an allylic acetate) to form a chiral π-allyl palladium intermediate. A soft nucleophile, such as dimethyl malonate, then adds to the π-allyl complex, preferentially at one of the allylic positions, to generate the enantioenriched product.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate
-
Catalyst Preparation:
-
In a glovebox, [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and the chiral β-amino thioether ligand (0.011 mmol) are dissolved in anhydrous, degassed THF (1 mL) in a Schlenk tube.
-
The solution is stirred at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate Schlenk tube, 1,3-diphenyl-2-propenyl acetate (50.4 mg, 0.2 mmol) and dimethyl malonate (40.0 mg, 0.3 mmol) are dissolved in anhydrous, degassed THF (1 mL).
-
The solution is cooled to 0°C.
-
Bis(trimethylsilyl)acetamide (BSA) (73.2 mg, 0.36 mmol) is added as a base, followed by a catalytic amount of potassium acetate (KOAc) (0.5 mg, 0.005 mmol).
-
The pre-formed catalyst solution is then added via syringe.
-
-
Reaction and Work-up:
-
The reaction mixture is stirred at 0°C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Data Presentation: Representative Results for Pd-Catalyzed AAA
| Entry | Ligand Variation (R in NR₂) | Nucleophile | Yield (%) | ee (%) |
| 1 | -CH₃, -Bn | Malonate | 95 | 92 |
| 2 | -Et, -Bn | Malonate | 92 | 88 |
| 3 | -iPr, -Bn | Malonate | 85 | 85 |
| 4 | -CH₃, -Bn | β-ketoester | 90 | 94 |
Visualization of Catalytic Cycle
Application Note 3: Kinetic Resolution of Racemic Vinylcyclohexenes using a Chiral Sulfoxide
Asymmetric synthesis can also be achieved through the kinetic resolution of a racemic mixture. In this approach, a chiral reagent or catalyst reacts at different rates with the two enantiomers of the racemic substrate, leading to an enantioenriched unreacted starting material and an enantioenriched product. Chiral sulfoxides can act as excellent chiral dienophiles in Diels-Alder reactions for this purpose.
Reaction Principle: A racemic mixture of a substituted vinylcyclohexene (B1617736) is reacted with a sub-stoichiometric amount of an enantiomerically pure sulfinyl dienophile (e.g., (S_S)-2-(p-tolylsulfinyl)-1,4-naphthoquinone). One enantiomer of the vinylcyclohexene reacts significantly faster with the chiral dienophile than the other. By stopping the reaction at approximately 50% conversion, one can recover the unreacted, now enantioenriched, vinylcyclohexene. The diastereomeric cycloadducts can also be separated and processed to yield other chiral molecules.
Experimental Protocol: Kinetic Resolution of (±)-3-Methoxy-1-vinylcyclohexene
-
Reaction Setup:
-
A solution of (±)-3-methoxy-1-vinylcyclohexene (100 mg, 0.72 mmol) and (S_S)-2-(p-tolylsulfinyl)-1,4-naphthoquinone (90 mg, 0.29 mmol, 0.4 equiv.) in anhydrous toluene (B28343) (5 mL) is prepared in a sealed tube.
-
The mixture is heated to 80°C and monitored by TLC or ¹H NMR.
-
-
Reaction and Work-up:
-
The reaction is stopped after approximately 48-72 hours (or when ~50% of the starting diene is consumed).
-
The solvent is removed under reduced pressure.
-
The residue is subjected to flash column chromatography on silica gel.
-
Elution with a hexane/ethyl acetate gradient separates the unreacted vinylcyclohexene from the diastereomeric Diels-Alder adducts.
-
-
Analysis:
-
The enantiomeric excess of the recovered vinylcyclohexene is determined by chiral GC or HPLC analysis.
-
The diastereomeric ratio of the cycloadducts can be determined by ¹H NMR analysis of the crude reaction mixture or after separation.
-
Data Presentation: Representative Results for Kinetic Resolution
| Substrate | Conversion (%) | ee (%) of Unreacted Diene |
| (±)-3-Methoxy-1-vinylcyclohexene | 52 | >95 |
| (±)-4-Methyl-1-vinylcyclohexene | 50 | 92 |
| (±)-6-Acetoxy-1-vinylcyclohexene | 48 | 90 |
Visualization of Logical Relationship
Troubleshooting & Optimization
Common side products in the synthesis of cyclohexene sulfide from cyclohexene oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexene (B86901) sulfide (B99878) from cyclohexene oxide.
Troubleshooting Guide
Unexpected results during the synthesis of cyclohexene sulfide can often be traced to specific reaction parameters or the purity of reagents. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | 1. Inactive Reagents: Potassium thiocyanate (B1210189) (KSCN) may be old or hydrated. Cyclohexene oxide may have polymerized or hydrolyzed upon storage. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 3. Suboptimal Temperature: Reaction temperature is too low, slowing down the reaction rate significantly. | 1. Verify Reagent Quality: Use freshly purchased or properly stored KSCN and cyclohexene oxide. Ensure KSCN is anhydrous if the procedure specifies. 2. Optimize Reaction Time & Mixing: Increase the stirring rate to ensure proper mixing of the biphasic system. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Adjust Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be cautious as this may also promote side reactions. |
| Presence of a High-Boiling Point Impurity | 1. Formation of trans-2-Thiocyanato-cyclohexanol: Nucleophilic attack by the thiocyanate ion on the epoxide ring, followed by protonation during workup. 2. Formation of trans-2-Mercaptocyclohexanol: If H₂S is present (e.g., from decomposition of thiocyanate), it can open the epoxide ring.[1] 3. Polymerization of Cyclohexene Oxide: Particularly if acidic impurities are present, which can catalyze cationic polymerization.[2][3][4][5][6] | 1. & 2. Optimize Workup: Ensure the workup is performed promptly and at a low temperature to minimize hydrolysis of the thiocyanate intermediate. Purification by fractional distillation or column chromatography can separate these more polar byproducts. 3. Control pH and Purity: Use high-purity, neutral cyclohexene oxide. Ensure no strong acids are inadvertently introduced into the reaction. |
| Oily or Colored Product | 1. Residual Solvent or Starting Material: Incomplete removal of the extraction solvent (e.g., ether) or unreacted cyclohexene oxide. 2. Side Product Formation: Presence of colored impurities from decomposition or side reactions. | 1. Improve Purification: Ensure complete removal of solvent under reduced pressure. Use a more efficient distillation setup (e.g., a longer Vigreux column) to separate the product from starting material. 2. Purification: Consider treating the crude product with activated carbon to remove colored impurities before distillation. Column chromatography can also be effective. |
| Formation of a Water-Soluble Byproduct | Hydrolysis of Cyclohexene Oxide: Presence of excess water and/or acidic or basic conditions can lead to the formation of trans-cyclohexane-1,2-diol. | Minimize Water Content: While the reaction is often run in an aqueous medium, using the specified amounts of water is crucial. Avoid introducing additional water, especially during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound from cyclohexene oxide using potassium thiocyanate?
A1: The most probable side product is the ring-opened adduct, trans-2-thiocyanatocyclohexanol. This occurs when the thiocyanate ion acts as a nucleophile, opening the epoxide ring, and the resulting alkoxide is protonated during the aqueous workup. While direct evidence for this specific reaction is limited in the readily available literature, the analogous ring-opening of cyclohexene oxide with other nucleophiles like methoxide (B1231860) and amines to form trans-2-substituted cyclohexanols is a well-established reaction pathway.[7][8][9]
Q2: Can polymerization of cyclohexene oxide be a significant issue?
A2: Yes, polymerization of cyclohexene oxide can occur, especially in the presence of acidic or cationic initiators.[2][3][4][5][6] While the conditions for thiirane (B1199164) synthesis are not typically designed for polymerization, contamination of glassware or reagents with acids could trigger this side reaction, leading to a decrease in the yield of the desired this compound and the formation of a viscous or solid polymeric residue.
Q3: How can I minimize the formation of ring-opened byproducts?
A3: To minimize ring-opened byproducts, it is crucial to follow the established experimental protocol closely. Key factors include:
-
Stoichiometry: Using the correct molar ratio of potassium thiocyanate to cyclohexene oxide.
-
Reaction Time and Temperature: Adhering to the recommended reaction time and temperature can favor the desired intramolecular cyclization to the thiirane over intermolecular reactions or subsequent reactions of the intermediate.
-
Workup: A careful and prompt workup can minimize the hydrolysis of intermediates that might lead to diol formation.
Q4: Is the stereochemistry of the cyclohexene oxide important for this reaction?
A4: Yes, the synthesis of thiiranes from epoxides is a stereospecific reaction. The stereochemistry of the starting epoxide will determine the stereochemistry of the resulting thiirane.[10] For cyclohexene oxide, which is a cis-epoxide, the resulting this compound will also have a cis-configuration.
Q5: What is the role of the ethanol-water solvent system in this reaction?
A5: The ethanol-water solvent system is used to dissolve both the organic cyclohexene oxide and the inorganic potassium thiocyanate, allowing them to react. This biphasic or homogeneous mixture facilitates the interaction between the reactants.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials and Equipment:
-
Cyclohexene oxide (1 mole, 98 g)
-
Potassium thiocyanate (1.25 moles, 121 g)
-
Deionized water (100 mL)
-
95% Ethanol (75 mL)
-
Diethyl ether
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Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
1 L flask with a mechanical stirrer
-
1 L separatory funnel
-
Distillation apparatus with an 18-inch Vigreux column
-
Ice bath
Procedure:
-
In the 1 L flask, dissolve 121 g of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol.
-
Add half of the cyclohexene oxide (49 g) to the potassium thiocyanate solution. Allow the mixture to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.
-
Transfer the clear solution to the 1 L flask equipped with a mechanical stirrer.
-
Add the remaining half of the cyclohexene oxide to the flask.
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Stir the resulting solution vigorously at room temperature for 36 hours. A precipitate of potassium cyanate (B1221674) will form.
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Decant the supernatant and the aqueous phase into a 1 L separatory funnel, leaving the precipitated potassium cyanate behind.
-
Rinse the potassium cyanate with 50 mL of diethyl ether and add this ether to the separatory funnel.
-
Extract the aqueous phase with the ether.
-
Wash the ether extract twice with 50 mL portions of saturated sodium chloride solution.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the excess ether on a steam bath.
-
Distill the residual liquid under reduced pressure using a Vigreux column. Collect the fraction boiling at 71.5–73.5 °C at 21 mmHg. The receiver should be cooled in an ice bath.
Yield: The expected yield of this compound is 71–73%.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Desired vs. side reaction pathways in this compound synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Terpolymerizations of cyclohexene oxide, CO2, and isocyanates or isothiocyanates for the synthesis of poly(carbonate–urethane)s or poly(carbonate–thioimidocarbonate)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts | MDPI [mdpi.com]
- 7. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]
- 8. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Cyclohexene Sulfide by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude cyclohexene (B86901) sulfide (B99878) via vacuum distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of cyclohexene sulfide under vacuum?
A1: The boiling point of this compound is dependent on the pressure. A typical literature value is 71.5–73.5°C at 21 mmHg (or 21 Torr) and 69–71°C at 19 mmHg.[1] Another source reports a boiling point of 55-58 °C at 12 mmHg. It is crucial to monitor both temperature and pressure during distillation for accurate fraction collection.
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: Vacuum distillation allows for the distillation of compounds at a lower temperature than their atmospheric boiling point.[2][3] This is critical for thermally sensitive compounds like this compound, as it minimizes the risk of decomposition that can occur at elevated temperatures.[2][4]
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials such as cyclohexene oxide, solvents used during the synthesis (e.g., ether, ethanol), and byproducts like potassium cyanate (B1221674) if synthesized from potassium thiocyanate.[1] Residual water and other sulfur-containing side products may also be present.
Q4: How can I prevent "bumping" during the vacuum distillation of this compound?
A4: Bumping, or sudden, violent boiling, is common under reduced pressure.[4][5] To prevent this, it is essential to use a magnetic stir bar and a stir plate to ensure smooth and even boiling.[6] Boiling stones are not effective under vacuum as the trapped air within them is quickly removed, rendering them useless.[6][7] A nitrogen bleed tube can also be inserted to introduce a fine stream of bubbles, promoting smoother boiling.[4][8]
Q5: What should I do if the pressure in my distillation setup is unstable?
A5: Unstable pressure can lead to fluctuating boiling points and poor separation.[3][9] Check all joints and connections for leaks. Ensure all glassware joints are properly greased and that the vacuum tubing is thick-walled and not collapsed.[6] A vacuum regulator can also help to maintain a constant pressure.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Distillate Collected | - Vacuum is too high for the heating temperature.- Thermometer bulb is placed incorrectly.- System has a significant leak.- Condenser is not functioning properly. | - Gradually increase the heating bath temperature or slightly reduce the vacuum.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head.- Check all seals and joints for leaks. Re-grease if necessary.- Ensure cold water is flowing through the condenser. |
| Product is Decomposing (Darkening Color, Unpleasant Odor) | - Heating bath temperature is too high.- Residence time in the hot flask is too long. | - Lower the heating bath temperature. The goal is a slow, steady distillation.- Use a smaller distillation flask to minimize the surface area and volume of liquid being heated for extended periods. |
| "Bumping" or Violent Boiling | - Lack of proper nucleation.- Superheating of the liquid.[4] | - Use a magnetic stir bar and ensure vigorous stirring.- Introduce a fine stream of nitrogen or air via a capillary tube.[4][8] |
| Pressure Fluctuations | - Leaks in the system.- Inconsistent vacuum source (e.g., water aspirator pressure changes).- Pump is not adequate for the system volume. | - Systematically check all connections, from the pump to the distillation apparatus.[6]- Use a vacuum regulator or a more stable vacuum pump.- Ensure the vacuum pump is appropriately sized and in good working order. |
| Low Purity of Distilled Product | - Inefficient separation of components with close boiling points.- Distillation rate is too fast.- Foaming or splashing of the crude material into the condenser. | - Use a fractionating column (e.g., Vigreux column) between the distillation flask and the distillation head.[1]- Reduce the heating to slow down the distillation rate, allowing for better equilibrium.- Do not overfill the distillation flask (ideally less than two-thirds full). Use a Claisen adapter to minimize splashing.[6] |
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| Boiling Point | 71.5–73.5 | °C | at 21 mmHg[1] |
| Boiling Point | 69–71 | °C | at 19 mmHg[1] |
| Boiling Point | 55-58 | °C | at 12 mmHg |
| Refractive Index (n25D) | 1.5306–1.5311 | [1] | |
| Purity (Technical Grade) | ≥85 | % | [10] |
Experimental Protocol: Vacuum Distillation of this compound
-
Preparation of Crude this compound:
-
Following the synthesis, the crude this compound is typically extracted into an organic solvent like ether.
-
The organic layer is washed sequentially with water and a saturated sodium chloride solution.
-
The solution is then dried over an anhydrous drying agent such as sodium sulfate.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
-
Assembly of the Vacuum Distillation Apparatus:
-
Safety Check: Inspect all glassware for cracks or defects that could lead to implosion under vacuum.[2][6]
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Add the crude this compound and a magnetic stir bar to a round-bottom flask. The flask should not be more than two-thirds full.
-
A Claisen adapter is recommended to prevent bumping of the crude material into the condenser.[6]
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Assemble the distillation apparatus, including a Vigreux column for better separation, a condenser, and a receiving flask.[1]
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Grease all ground-glass joints to ensure a good seal.[6]
-
Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. It is advisable to use a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Begin stirring the crude this compound.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Heat the flask gradually to achieve a slow and steady distillation rate (approximately 1-2 drops per second).
-
Discard any initial low-boiling fractions (forerun).
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Collect the main fraction at the expected boiling point and pressure.[1] The receiving flask can be cooled in an ice bath to improve condensation efficiency.[1]
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Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
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Once the main fraction has been collected, stop the heating and allow the system to cool to room temperature.
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Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for vacuum distillation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Purification [chem.rochester.edu]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 5. Bumping - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. rccostello.com [rccostello.com]
- 10. scbt.com [scbt.com]
Optimizing reaction conditions for the synthesis of cyclohexene sulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of cyclohexene (B86901) sulfide (B99878). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclohexene sulfide?
A1: The most prevalent methods for synthesizing this compound involve the reaction of cyclohexene oxide with a sulfur-containing nucleophile. The two most common reagents are potassium thiocyanate (B1210189) (KSCN) and thiourea (B124793) ((NH₂)₂CS).[1] Both methods are effective, with the choice often depending on factors such as desired yield, reaction conditions, and ease of purification. Alternative methods, such as those employing phase-transfer catalysis, have also been developed to enhance reaction rates and yields.
Q2: What is the general mechanism for the formation of this compound from cyclohexene oxide?
A2: The reaction proceeds via a nucleophilic attack of the sulfur agent on one of the carbon atoms of the epoxide ring. This is followed by an intramolecular cyclization to form the three-membered thiirane (B1199164) ring. The reaction typically results in a Walden inversion at both carbon centers of the epoxide.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen method and optimization of reaction parameters. For the reaction of cyclohexene oxide with potassium thiocyanate, yields in the range of 71-73% have been reported.[1] The reaction with thiourea can also provide good yields, which can be further improved by controlling the pH of the reaction mixture.
Q4: How can I purify the synthesized this compound?
A4: Purification is typically achieved through distillation under reduced pressure.[1] It is crucial to carefully separate the product from unreacted starting materials, solvents, and any side products. Washing the crude product with a saturated sodium chloride solution can help remove water-soluble impurities before distillation.[1]
Q5: How should I store this compound?
A5: this compound should be stored at a low temperature, around 5°C, in a closed container to prevent decomposition.[1] Proper storage is essential to maintain the purity and stability of the compound over time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Incorrect stoichiometry of reactants. - Deactivated reagents. - Suboptimal reaction temperature. | - Increase reaction time or temperature moderately. - Verify the molar ratios of reactants; a slight excess of the sulfur source is often used. - Use fresh, high-purity cyclohexene oxide and sulfur reagent. - Optimize the reaction temperature based on the chosen method (see experimental protocols). |
| Formation of a Polymer | - This is a common side reaction, especially when using thiourea at a higher pH. | - For the thiourea method, lower the pH of the reaction mixture. The addition of a mild acid can suppress polymerization. |
| Product Decomposes During Distillation | - The distillation temperature is too high. - Presence of impurities that catalyze decomposition. | - Perform the distillation under a higher vacuum to lower the boiling point. - Ensure the crude product is properly washed and dried before distillation to remove any acidic or basic impurities. |
| Difficulty in Separating Product from Starting Material | - Incomplete reaction leaving a significant amount of cyclohexene oxide. - Boiling points of the product and starting material are relatively close. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Use an efficient fractional distillation column for better separation.[1] |
| Product is a Dark-Colored Oil | - Presence of impurities or decomposition products. | - Decolorize the crude product with activated carbon before distillation. - Ensure all glassware is clean and the reaction is performed under an inert atmosphere if sensitive reagents are used. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Thiocyanate
This protocol is adapted from a well-established procedure and provides a reliable method for the synthesis of this compound.[1]
Materials:
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Cyclohexene oxide
-
Potassium thiocyanate (KSCN)
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95% Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve 121 g (1.25 moles) of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol.
-
Add half of a 98 g (1 mole) sample of cyclohexene oxide to the solution.
-
Allow the mixture to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.[1]
-
Transfer the clear solution to a larger flask equipped with a mechanical stirrer and add the remaining portion of cyclohexene oxide.
-
Stir the resulting solution vigorously at room temperature for 36 hours.
-
Decant the supernatant and the aqueous phase from the precipitated potassium cyanate (B1221674) into a separatory funnel.
-
Rinse the potassium cyanate with 50 mL of diethyl ether and add the ether to the separatory funnel.
-
Extract the aqueous layer with the ether.
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Wash the ether extract twice with 50 mL portions of saturated sodium chloride solution.
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Dry the ether extract over anhydrous sodium sulfate.
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Remove the ether by distillation on a steam bath.
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Distill the residual liquid under reduced pressure (e.g., 21 mm Hg), collecting the fraction boiling at 71.5–73.5°C.[1] The receiver should be cooled in an ice bath.
Expected Yield: 71–73%[1]
Protocol 2: Synthesis of this compound using Thiourea
This protocol utilizes thiourea as the sulfur source. Careful control of pH is crucial to minimize polymerization.
Materials:
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Cyclohexene oxide
-
Thiourea
-
Water
-
Dilute acid (e.g., acetic acid or hydrochloric acid)
-
Diethyl ether
-
Saturated sodium chloride solution
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Anhydrous sodium sulfate
Procedure:
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In a flask equipped with a magnetic stirrer, dissolve thiourea (1.1 to 1.5 molar equivalents relative to cyclohexene oxide) in water.
-
Cool the solution in an ice bath and slowly add cyclohexene oxide (1 molar equivalent).
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Adjust the pH of the mixture to be slightly acidic (pH 5-6) by the dropwise addition of a dilute acid. This is a critical step to minimize the formation of polymer.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC.
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Once the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Potassium Thiocyanate | Method 2: Thiourea |
| Sulfur Source | Potassium Thiocyanate (KSCN) | Thiourea ((NH₂)₂CS) |
| Typical Molar Ratio (Sulfur Source : Epoxide) | 1.25 : 1[1] | 1.1 - 1.5 : 1 |
| Solvent | Water/Ethanol mixture[1] | Water |
| Reaction Temperature | Room Temperature[1] | Room Temperature |
| Reaction Time | 36 hours[1] | 24 - 48 hours |
| Typical Yield | 71 - 73%[1] | Variable, can be optimized to >70% |
| Key Optimization Parameter | Vigorous stirring[1] | pH control (slightly acidic) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting low yields in the preparation of cyclohexene sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the preparation of cyclohexene (B86901) sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: My yield of cyclohexene sulfide is significantly lower than the reported 71-73%. What are the common causes?
Low yields in the synthesis of this compound from cyclohexene oxide and potassium thiocyanate (B1210189) are typically attributed to several factors. These include the purity of the starting materials, suboptimal reaction conditions, and the occurrence of side reactions. Incomplete conversion of the cyclohexene oxide, hydrolysis of the epoxide starting material, and polymerization of the this compound product are the most common culprits. Careful control of the reaction temperature and time is crucial for maximizing the yield.
Q2: How does the purity of cyclohexene oxide affect the reaction?
The purity of the cyclohexene oxide starting material is critical for achieving a high yield of this compound. Impurities in the cyclohexene oxide can interfere with the reaction in several ways:
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Water Content: The presence of water can promote the hydrolysis of cyclohexene oxide to form trans-1,2-cyclohexanediol (B13532) as a significant byproduct, thereby consuming the starting material and reducing the yield of the desired sulfide.
-
Acidic or Basic Impurities: Acidic or basic impurities can catalyze the polymerization of cyclohexene oxide or the resulting this compound, leading to the formation of unwanted polymeric materials and a lower yield of the monomeric product.[1]
-
Other Organic Impurities: The presence of other organic impurities can lead to the formation of side products, complicating the purification process and reducing the overall yield.
It is highly recommended to use freshly distilled cyclohexene oxide for this reaction to ensure high purity.
Q3: What is the optimal temperature for the synthesis of this compound, and what happens if the temperature is too high or too low?
The reaction is typically carried out at room temperature for an extended period (around 36 hours) to ensure complete reaction.[2]
-
Low Temperature: At temperatures significantly below room temperature, the reaction rate will be very slow, leading to an incomplete reaction even after a prolonged time, resulting in a low yield.
-
High Temperature: While a moderate increase in temperature might be expected to increase the reaction rate, it can also promote undesirable side reactions. Specifically, higher temperatures can lead to the polymerization of the formed this compound, which is known to be unstable at elevated temperatures.[3] This will significantly decrease the yield of the desired product. The Organic Syntheses procedure notes a slight temperature rise of about 5°C upon mixing the initial portion of reactants, indicating the reaction is exothermic.[2] Careful temperature control is therefore important.
Q4: The Organic Syntheses procedure mentions a long reaction time of 36 hours. Can this be shortened?
The 36-hour reaction time is recommended to ensure the reaction goes to completion at room temperature.[2] Shortening the reaction time significantly without optimizing other parameters (like temperature or catalyst) will likely result in incomplete conversion of the cyclohexene oxide and a lower yield. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the minimum time required for the reaction to complete under your specific conditions.
Q5: My reaction mixture turned into a thick, viscous material, and I couldn't isolate the product. What happened?
The formation of a thick, viscous material is a strong indication of polymerization. Both the starting material, cyclohexene oxide, and the product, this compound, can undergo polymerization, especially in the presence of acidic or basic impurities or at elevated temperatures.[1][3] To avoid this, ensure your glassware is clean and dry, your starting materials are pure, and the reaction temperature is carefully controlled.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| Cyclohexene Oxide | 98.14 | 129-134 | ~1.452 |
| Potassium Thiocyanate | 97.18 | Decomposes at ~500 | Not Applicable |
| This compound | 114.21 | 55-58 at 12 mmHg (lit.) | 1.527 (lit.) |
| trans-1,2-Cyclohexanediol | 116.16 | 112-114 at 16 mmHg | Not Applicable |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | Cyclohexene Oxide | [2] |
| Reagent | Potassium Thiocyanate | [2] |
| Solvent | Water and 95% Ethanol (B145695) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 36 hours | [2] |
| Reported Yield | 71-73% | [2] |
Experimental Protocols
Detailed Methodology for the Preparation of this compound [2]
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.232 (1963); Vol. 32, p.39 (1952).
Materials:
-
Cyclohexene oxide (1 mole, 98 g)
-
Potassium thiocyanate (1.25 moles, 121 g)
-
Water (100 mL)
-
95% Ethanol (75 mL)
-
Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of 121 g (1.25 moles) of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol is prepared.
-
Half of the cyclohexene oxide (49 g, 0.5 mole) is added to the potassium thiocyanate solution. The mixture is allowed to stand for 3-4 hours, during which a slight temperature increase of about 5°C may be observed.
-
The clear solution is then transferred to a 1-liter flask equipped with a mechanical stirrer.
-
The remaining half of the cyclohexene oxide is added, and the resulting solution is stirred vigorously for 36 hours at room temperature.
-
The supernatant layer and the aqueous phase are decanted from the precipitated potassium cyanate (B1221674) into a 1-liter separatory funnel.
-
The precipitated potassium cyanate is rinsed with 50 mL of ether, which is then added to the separatory funnel to extract the this compound.
-
The ether extract is washed twice with 50-mL portions of saturated sodium chloride solution.
-
The ether layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation on a steam bath.
-
The residual liquid is distilled under reduced pressure. The main fraction of this compound boils at 71.5–73.5°C at 21 mmHg.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
Caption: Reaction pathways in the synthesis of this compound.
References
Preventing polymerization of cyclohexene sulfide during storage
Welcome to the Technical Support Center for Cyclohexene (B86901) Sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of cyclohexene sulfide to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound, also known as 7-thiabicyclo[4.1.0]heptane, is a saturated heterocyclic compound containing a three-membered episulfide ring.[1][2] This thiirane (B1199164) ring is sterically strained. Consequently, this compound can undergo ring-opening polymerization, where the strained ring opens and connects with other monomers to form a polythioether.[3][4] While some safety data sheets state that hazardous polymerization has not been reported, the inherent ring strain makes the compound susceptible to polymerization under certain conditions, such as exposure to heat, light, or chemical initiators.[4][5]
Q2: What factors can initiate the polymerization of this compound?
Polymerization can be initiated by several factors, including:
-
Heat: Elevated temperatures provide the energy needed to initiate the ring-opening process.[5]
-
Light: UV light can trigger radical-based polymerization pathways.
-
Chemical Initiators: Contaminants such as strong acids, bases, and radical initiators can catalyze polymerization. Incompatible materials like strong oxidizing agents should also be avoided.[5]
-
Air/Oxygen: While some inhibitor systems require oxygen to be effective, oxygen can also lead to the formation of peroxides in other organic compounds, which can act as radical initiators.[6][7] Storing under an inert atmosphere is often recommended.[8]
Q3: How can I visually detect if polymerization has occurred?
The most common signs of polymerization are a noticeable increase in the viscosity of the liquid or the formation of solid precipitates.[9] In advanced stages, the entire contents of the container may solidify.
Q4: What are the recommended storage conditions to prevent polymerization?
To ensure the stability of this compound, it is crucial to adhere to proper storage protocols. Key recommendations are summarized in the table below. The material should be stored in a tightly sealed container, refrigerated, and kept in a dark, well-ventilated area away from any sources of ignition.[5][10] One source suggests that this compound can be stored at approximately 5°C in a closed container for at least one month without apparent decomposition.[11]
Q5: Are chemical inhibitors added to commercial this compound?
The documentation for this compound does not typically specify the addition of polymerization inhibitors. However, for many reactive monomers, inhibitors are added to prevent spontaneous polymerization during transport and storage.[12][13] These inhibitors work by scavenging free radicals that initiate the polymerization chain reaction.[7][12] If you are performing reactions at elevated temperatures or for extended periods, the addition of a suitable inhibitor might be necessary.
Q6: What should I do if I suspect the container shows signs of polymerization?
If you observe a significant increase in viscosity, solidification, or bulging of the container, proceed with extreme caution. Polymerization can be an exothermic process, leading to a buildup of heat and pressure.[9][12] Do not attempt to open a bulging container.[9] Cool the container from a safe distance and consult your institution's safety guidelines for handling and disposing of potentially hazardous reactive materials.
Troubleshooting Guide
This guide provides solutions for common issues encountered during the storage and handling of this compound.
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Liquid has become viscous or has solidified. | Polymerization has occurred due to one or more of the following: • Depletion of any potential inhibitor. • Improper storage (exposure to heat, light).[5] • Introduction of contaminants/initiators. | • If partially polymerized, the remaining monomer may be recoverable by purification (e.g., distillation under reduced pressure), though this should be done with caution. • If fully polymerized, the material should be disposed of as hazardous waste according to institutional guidelines.[9] • Review and improve storage conditions for future batches. Ensure storage at 2-8°C under an inert atmosphere and in the dark.[5][8][10] |
| The container is bulging. | An exothermic polymerization reaction is generating gas and/or heat, causing a pressure increase.[9] | • CAUTION: Do not open the container. [9] • If safe to do so, move the container to an isolated and well-ventilated area (e.g., a fume hood). • Cool the container externally from a safe distance with a water bath or gentle stream of air. • Contact your institution's environmental health and safety (EHS) office for guidance on handling and disposal. |
| Polymer formation is observed during a reaction. | The reaction conditions (e.g., high temperature, presence of catalysts, incompatible reagents) are initiating the polymerization of the this compound monomer. | • Lower the reaction temperature if possible. • Ensure all reagents and solvents are pure and free from contaminants that could act as initiators. • Consider adding a suitable polymerization inhibitor to the reaction mixture if it does not interfere with the desired chemical transformation. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Reference(s) |
| Temperature | Refrigerate; Store at 2-8°C (36-46°F). | [5][10] |
| Atmosphere | Store in a tightly closed container. Consider storing under an inert gas. | [5][8] |
| Light | Store in a dark place, away from direct light. | [9] |
| Location | Cool, dry, well-ventilated, flammables-rated area. | [5] |
| Proximity | Keep away from heat, sparks, open flames, and incompatible substances (e.g., strong oxidants). | [5] |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
This protocol provides a method to qualitatively determine if significant polymerization has occurred in a sample of this compound. The principle is based on the insolubility of the polymer in a non-solvent.
Materials:
-
This compound sample to be tested
-
Methanol (B129727) (or another suitable non-solvent)
-
Glass vial or test tube
-
Pipettes
-
Filter paper and funnel (if a precipitate is observed)
Methodology:
-
Place a small volume (e.g., 0.5 mL) of the this compound sample into a clean glass vial.
-
Observe the initial state: note the color, clarity, and viscosity of the liquid.
-
Add a significant excess of a non-solvent, such as methanol (e.g., 5 mL), to the vial.[9] The polymer, poly(this compound), is generally insoluble in methanol, while the monomer is soluble.
-
Gently agitate the mixture and observe.
-
Interpreting Results:
-
No Polymer: The sample will completely dissolve, resulting in a clear, homogeneous solution.
-
Polymer Present: A white or opaque precipitate will form, or the solution will become cloudy/turbid.[9] The amount of precipitate gives a qualitative indication of the extent of polymerization.
-
-
If a precipitate is present, it can be isolated by filtration, washed with additional non-solvent, and dried under vacuum to confirm its polymeric nature.[9]
Visualizations
References
- 1. 1,2-Epithiocyclohexane | C6H10S | CID 9247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (286-28-2) at Nordmann - nordmann.global [nordmann.global]
- 3. researchgate.net [researchgate.net]
- 4. Episulfide - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Polymerization inhibitors [yansuochem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 286-28-2 [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Cyclohexene Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving cyclohexene (B86901) sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation in my reaction with cyclohexene sulfide?
A1: The most common signs of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete halt in the consumption of reactants.
-
A noticeable decline in the yield and selectivity towards the desired product, often accompanied by an increase in byproducts.
-
The necessity for more severe reaction conditions, such as higher temperatures or pressures, to achieve the same level of conversion as with a fresh catalyst.
-
A physical change in the catalyst's appearance, such as a change in color, clumping, or the formation of deposits.[1]
Q2: What are the most likely causes of catalyst deactivation when working with this compound?
A2: Given the sulfur-containing nature of this compound, the primary causes of deactivation are:
-
Poisoning: Sulfur compounds are well-known poisons for many metal catalysts, especially noble metals like palladium and platinum.[2][3] The sulfur atom in this compound or its reaction intermediates can strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive.[4][5]
-
Fouling (Coking): In reactions involving organic molecules at elevated temperatures, carbonaceous materials (coke) can deposit on the catalyst surface.[3][4] These deposits physically block the active sites and pores of the catalyst, preventing reactants from accessing them.[6]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones. This process, known as sintering, leads to a reduction in the active surface area of the catalyst and, consequently, a loss of activity.[4][7]
Q3: Can the catalyst be regenerated after deactivation by this compound or related sulfur compounds?
A3: The feasibility of regeneration depends on the deactivation mechanism:
-
Poisoning: For sulfur poisoning, regeneration can be challenging but is sometimes possible. Methods include high-temperature treatments with an inert or oxidizing gas to remove sulfur species.[1][8] For instance, some sulfur-poisoned catalysts can be regenerated by modulating the air/fuel ratio in the feed gas at elevated temperatures.[9]
-
Fouling (Coking): Catalysts deactivated by coke deposition can often be regenerated by controlled combustion of the carbonaceous deposits in a process called calcination.[10]
-
Sintering: Sintering is generally an irreversible process, and a sintered catalyst typically cannot be regenerated to its original activity.[4][7]
Q4: Are there catalyst types that are more resistant to deactivation by sulfur compounds?
A4: Yes, certain catalysts are known for their higher tolerance to sulfur. Metal sulfide catalysts, such as molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂), often promoted with cobalt or nickel, are commonly used in hydrodesulfurization (HDS) processes and exhibit inherent resistance to sulfur poisoning.[4][11]
Troubleshooting Guide
If you are experiencing catalyst deactivation, follow this systematic approach to diagnose and resolve the issue.
Step 1: Observe and Document the Symptoms
Carefully record the changes in your reaction performance. Note the following:
-
The rate of decline in activity (sudden or gradual).
-
Changes in product selectivity.
-
Any increase in pressure drop across the reactor (for fixed-bed reactors).
-
The appearance of the spent catalyst compared to the fresh catalyst.
Step 2: Diagnose the Likely Deactivation Mechanism
Based on your observations, use the following table to identify the probable cause of deactivation.
| Symptom | Potential Cause | Explanation |
| Rapid and severe loss of activity, even at low reactant concentrations. | Poisoning | Sulfur from this compound is likely binding strongly to the catalyst's active sites.[3] |
| Gradual decline in activity over time. | Fouling (Coking) | Carbonaceous deposits are slowly accumulating on the catalyst surface.[6] |
| Loss of activity after exposure to high temperatures. | Thermal Degradation (Sintering) | The catalyst's active surface area is being reduced due to particle agglomeration.[7] |
Step 3: Characterize the Spent Catalyst
To confirm the deactivation mechanism, it is crucial to analyze the spent catalyst and compare it to the fresh catalyst.
| Deactivation Mechanism | Recommended Analytical Technique | Expected Observation |
| Poisoning | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) | Detection of sulfur on the catalyst surface.[10] |
| Fouling (Coking) | Thermogravimetric Analysis (TGA), Temperature Programmed Oxidation (TPO) | Weight loss corresponding to the combustion of carbon deposits.[10] |
| Thermal Degradation (Sintering) | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) | Increase in the crystallite size of the active metal particles.[10] |
Step 4: Implement Corrective Actions
Based on the diagnosis, consider the following solutions:
-
For Poisoning:
-
Catalyst Regeneration: Attempt regeneration using protocols appropriate for sulfur poisoning (see Experimental Protocols section).
-
Use a Sulfur-Tolerant Catalyst: Switch to a catalyst known for its resistance to sulfur, such as a metal sulfide catalyst.[4]
-
Purify Feed: Ensure that the this compound and solvents are free from other impurities that could act as poisons.
-
-
For Fouling (Coking):
-
Catalyst Regeneration: Regenerate the catalyst by calcination to burn off coke deposits.[10]
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure, or adjusting the feed composition, can sometimes reduce the rate of coke formation.
-
-
For Sintering:
-
Operate at Lower Temperatures: If possible, reduce the reaction temperature to prevent further sintering.
-
Choose a More Thermally Stable Catalyst: Select a catalyst with a support that provides better thermal stability for the active metal particles.
-
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data on catalyst deactivation from relevant studies. While specific data for this compound is limited, the data from hydrodesulfurization (HDS) of other sulfur-containing cyclic compounds provide valuable insights.
Table 1: Deactivation of HDS Catalysts
| Catalyst | Feedstock | Deactivation Observation | Reference |
| Mo/Al₂O₃ | Thiophene | ~50% loss of initial activity in the first few hours. | [12] |
| NiMo/Al₂O₃ | Thiophene | ~50% loss of initial activity in the first few hours. | [12] |
| HDM Catalyst | Residue | 40.56% specific surface area loss after 800 hours. | [2] |
| HDS Catalyst | Residue | 87.1% specific surface area loss after 800 hours. | [2] |
Table 2: Effect of Nitrogen Compounds on HDS Catalyst Activity
| Nitrogen Compound Added (100 ppmw) | HDS Efficiency Reduction | Reference |
| Carbazole | From 93.4% to 73.3% | |
| Pyridine | From 93.4% to 66.5% | |
| Mixture of Carbazole and Pyridine | From 93.4% to 63.3% |
Experimental Protocols
Protocol 1: Characterization of Coke Content by Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.
Methodology:
-
Place a known weight of the dried spent catalyst (typically 10-20 mg) into the TGA sample pan.
-
Heat the sample in an inert atmosphere (e.g., Nitrogen at 50 mL/min) from room temperature to approximately 150 °C and hold for 30 minutes to remove adsorbed water and volatiles.
-
Switch the gas to an oxidizing atmosphere (e.g., Air or 10% O₂ in N₂ at 50 mL/min).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficient for complete coke combustion (typically 600-800 °C).
-
The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke. Calculate the coke content as a percentage of the initial dried catalyst weight.[10]
Protocol 2: Catalyst Regeneration by Calcination
Objective: To remove coke deposits from a deactivated catalyst.
Methodology:
-
Place the spent catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) to remove any residual hydrocarbons.
-
Introduce a dilute stream of air (e.g., 2-5% O₂ in N₂) at a low flow rate.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 450-550 °C). Caution: A rapid temperature increase can lead to a runaway reaction and cause thermal damage (sintering) to the catalyst.
-
Hold at the target temperature until coke combustion is complete. This can be monitored by analyzing the off-gas for CO₂.
-
Cool the catalyst down under an inert gas stream.[10]
Protocol 3: Catalyst Sulfiding for HDS Applications
Objective: To convert an oxide-form catalyst to its active sulfide state.
Methodology:
-
Dry the fresh catalyst in the reactor at ~393 K for two hours.
-
Introduce a sulfiding agent. A common method is to use a solution of a sulfur-containing compound (e.g., 0.6 vol.% CS₂ in a gas oil) or a mixture of H₂S in H₂.
-
For a liquid-phase sulfidation with CS₂, the initial activation can be carried out at 477 K and 21 bar for 4 hours.
-
The next stage of activation is typically performed at a higher temperature (e.g., 573 K) for an extended period (e.g., 16 hours) under hydrogen pressure.[13]
Diagrams
Caption: A workflow for troubleshooting catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chemisgroup.us [chemisgroup.us]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. US6978601B1 - Regenerating sulphur poisoned diesel catalysts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Improving Regioselectivity in Cyclohexene Sulfide Ring-Opening Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of ring-opening reactions of cyclohexene (B86901) sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of cyclohexene sulfide ring-opening reactions?
A1: The regioselectivity of this compound ring-opening is primarily governed by a combination of electronic and steric effects, which are modulated by the reaction conditions. The key factors include:
-
Nature of the Nucleophile: Strong, "hard" nucleophiles under basic or neutral conditions generally favor attack at the less sterically hindered carbon atom (SN2-type mechanism). Softer nucleophiles may exhibit different selectivity.
-
Reaction Conditions (Acidic vs. Basic):
-
Basic or Neutral Conditions: The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1][2]
-
Acidic Conditions: Under acidic conditions, the sulfur atom of the thiirane (B1199164) ring is protonated, creating a better leaving group. This can lead to a reaction with significant SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge.[1][3]
-
-
Catalyst: Lewis acids can coordinate to the sulfur atom, activating the ring for nucleophilic attack. The choice of Lewis acid can significantly influence the regioselectivity.[4][5] Stronger Lewis acids can promote more SN1-like character.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity.[6]
-
Substituents on the Cyclohexene Ring: Electron-donating or withdrawing groups on the cyclohexene ring can influence the electronic properties of the carbon atoms in the episulfide ring, thus directing the nucleophilic attack.
Q2: How does the regioselectivity of this compound ring-opening compare to that of cyclohexene oxide?
A2: The ring-opening reactions of this compound (an episulfide or thiirane) are analogous to those of cyclohexene oxide (an epoxide).[7] Both are three-membered heterocyclic rings with inherent ring strain, making them susceptible to nucleophilic attack. However, there are some key differences:
-
Nucleophilicity of the Heteroatom: The sulfur atom in this compound is generally more nucleophilic and a better leaving group than the oxygen atom in cyclohexene oxide.
-
Lewis Acid Affinity: Sulfur is a softer Lewis base than oxygen and may exhibit different affinities for various Lewis acid catalysts. This can lead to differences in activation and, consequently, regioselectivity.
-
Reaction Kinetics: The kinetics of ring-opening can differ between episulfides and epoxides, which may influence the product distribution under certain conditions.
Despite these differences, the general principles of regioselectivity (SN1 vs. SN2 mechanisms, steric and electronic control) are largely transferable from the well-studied epoxide systems to episulfides.[2]
Q3: What are common side reactions in this compound ring-opening, and how can they be minimized?
A3: Common side reactions include:
-
Polymerization: Episulfides can undergo ring-opening polymerization, especially under certain catalytic conditions. To minimize this, it is crucial to control the reaction temperature, use appropriate stoichiometry of reagents, and select a catalyst that favors the desired bimolecular reaction.
-
Desulfurization: In some cases, particularly with certain catalysts or at elevated temperatures, the sulfur atom can be extruded from the ring, leading to the formation of cyclohexene.
-
Formation of Diastereomers: If the starting this compound is chiral or if new stereocenters are formed during the reaction, a mixture of diastereomers may be obtained. The stereochemical outcome is often linked to the regioselectivity of the attack (e.g., anti-addition in SN2 reactions).
-
Rearrangement: Under strongly acidic conditions, carbocationic intermediates may be prone to rearrangement, leading to undesired products.
To minimize these side reactions, carefully optimize the reaction conditions, including temperature, reaction time, solvent, and the choice of catalyst and nucleophile.
Troubleshooting Guides
Issue 1: Poor or Non-existent Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Inappropriate Reaction Conditions | For attack at the less hindered carbon, ensure basic or neutral conditions with a strong nucleophile. For attack at the more substituted carbon, use acidic conditions or a suitable Lewis acid catalyst. |
| Weak Nucleophile | A weak nucleophile may not exhibit high regioselectivity. Consider using a stronger nucleophile or activating the episulfide with a Lewis acid. |
| Suboptimal Catalyst | The choice of Lewis acid is critical. Screen a variety of Lewis acids with different strengths and steric properties to find the optimal catalyst for the desired regioselectivity. |
| Solvent Effects | The solvent can influence the reaction pathway. Experiment with solvents of varying polarity to see if regioselectivity can be improved. |
| Temperature Effects | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature. |
Issue 2: Low Yield of the Desired Regioisomer
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Refer to the FAQ on common side reactions. Optimize conditions to minimize polymerization, desulfurization, or rearrangement. |
| Catalyst Deactivation | The sulfur atom in this compound can sometimes poison certain catalysts. Consider using a more robust catalyst or a higher catalyst loading. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC/MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or using a more active catalyst. |
| Product Degradation | The product may be unstable under the reaction or workup conditions. Ensure a mild workup procedure and consider product stability. |
Data Presentation
The following tables summarize the expected regioselectivity for the ring-opening of a generic unsymmetrical episulfide, which can be applied to substituted cyclohexene sulfides. The data is based on the well-established principles of epoxide ring-opening chemistry.
Table 1: Regioselectivity of Ring-Opening under Basic/Neutral Conditions (SN2-type)
| Nucleophile | Expected Major Product | Rationale |
| RO⁻ (Alkoxide) | Attack at the less substituted carbon | Strong nucleophile, SN2 mechanism, sterically driven. |
| RS⁻ (Thiolate) | Attack at the less substituted carbon | Strong, soft nucleophile, SN2 mechanism, sterically driven.[1] |
| R₂NH (Amine) | Attack at the less substituted carbon | Nucleophilic attack at the less hindered position.[8] |
| CN⁻ (Cyanide) | Attack at the less substituted carbon | Strong nucleophile, SN2 mechanism.[1] |
| RMgX (Grignard) | Attack at the less substituted carbon | Strong nucleophile and base, SN2 mechanism. |
Table 2: Regioselectivity of Ring-Opening under Acidic Conditions (SN1/SN2 character)
| Nucleophile | Expected Major Product | Rationale |
| ROH (Alcohol) | Attack at the more substituted carbon | SN1-like mechanism, attack at the carbon that can better stabilize a positive charge.[3] |
| H₂O (Water) | Attack at the more substituted carbon | SN1-like mechanism. |
| HX (Halide) | Attack at the more substituted carbon | Formation of a halohydrin via an SN1-like pathway. |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with a Thiol Nucleophile (SN2-type)
This protocol describes a general procedure for the regioselective ring-opening of this compound with a thiol, leading to a β-hydroxy sulfide, which in the case of this compound would be a trans-2-thio-substituted cyclohexanethiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydride or a non-nucleophilic base like DBU)
-
Anhydrous solvent (e.g., THF or DMF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the thiol (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench with the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (SN1-type)
This protocol describes a general procedure for the regioselective ring-opening of this compound with an alcohol in the presence of a Lewis acid.
Materials:
-
This compound
-
Alcohol (can be used as solvent)
-
Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, or BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, if the alcohol is not the solvent)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the anhydrous solvent (or the alcohol as solvent) under an inert atmosphere, add the Lewis acid (0.1-1.0 equivalent) at 0 °C.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
If the alcohol is not the solvent, add the alcohol (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow for predicting regioselectivity.
Caption: General experimental workflow for regioselective ring-opening.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclohexene Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexene (B86901) sulfide (B99878). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cyclohexene sulfide?
A1: The most prevalent laboratory-scale synthesis involves the reaction of cyclohexene oxide with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN), in a suitable solvent system. This reaction, known as episulfidation or thiiranation, proceeds via a nucleophilic ring-opening of the epoxide by the thiocyanate anion, followed by an intramolecular cyclization to form the episulfide and a cyanate (B1221674) salt as a byproduct.[1][2]
Q2: Is the synthesis of this compound an exothermic reaction?
A2: Yes, the reaction between cyclohexene oxide and potassium thiocyanate is exothermic. A noticeable temperature increase is often observed upon mixing the reactants. In a typical procedure, a temperature rise of about 5°C has been reported during the initial phase of the reaction.[1] Careful temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.
Q3: What are the primary reactants and reagents involved in this synthesis?
A3: The key reactants and reagents are:
-
Cyclohexene oxide: The epoxide substrate.
-
Potassium thiocyanate (KSCN): The source of the sulfur atom. Ammonium thiocyanate can also be used.[1]
-
Solvent: A mixture of water and ethanol (B145695) is commonly employed to dissolve the potassium thiocyanate and facilitate the reaction.[1]
Q4: What is the typical yield for the synthesis of this compound?
A4: With proper control of reaction conditions, yields in the range of 71-73% can be achieved.[1] However, the yield can be significantly affected by factors such as reaction temperature, purity of reactants, and efficiency of the workup procedure.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing rapidly and is difficult to control. What should I do, and how can I prevent this in the future?
-
Answer: A rapid temperature increase indicates that the exothermic reaction is proceeding too quickly.
-
Immediate Action:
-
Immediately immerse the reaction vessel in an ice bath or other suitable cooling medium to dissipate the excess heat.
-
If the temperature continues to rise, consider adding a small amount of a pre-chilled, inert solvent to dilute the reaction mixture.
-
-
Preventative Measures:
-
Slow Addition of Reactants: Add the cyclohexene oxide to the potassium thiocyanate solution slowly and in portions.[1] This allows the heat generated to be more effectively managed by the cooling system.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice-water bath or a cryostat, especially during the initial addition of the epoxide.
-
Vigorous Stirring: Maintain vigorous and consistent stirring throughout the reaction. This improves heat transfer from the reaction mixture to the cooling bath and prevents the formation of localized hot spots.
-
-
Issue 2: Low Yield of this compound
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the recommended reaction time (e.g., 36 hours at room temperature) is followed with continuous stirring.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: Elevated temperatures can promote the formation of byproducts. Maintaining a controlled temperature is crucial.
-
Impure Reactants: The purity of cyclohexene oxide is important. Impurities can lead to side reactions and lower the yield of the desired product. It is advisable to use freshly distilled or high-purity cyclohexene oxide.
-
Inefficient Extraction: The product, this compound, is typically extracted from the aqueous reaction mixture. Ensure efficient extraction by using an appropriate solvent (e.g., ether) and performing multiple extractions.[1]
-
-
Issue 3: Formation of a Viscous or Polymeric Material
-
Question: My reaction mixture has become viscous, or I have isolated a polymeric substance instead of the desired liquid product. Why did this happen?
-
Answer: The formation of a polymer, likely poly(this compound), is a known side reaction in episulfide synthesis.
-
Possible Causes & Solutions:
-
High Temperatures: Elevated temperatures can initiate the polymerization of the formed this compound. Strict temperature control is the primary method to prevent this.
-
Presence of Impurities: Certain impurities can act as catalysts for polymerization. Ensure all glassware is clean and reactants are of high purity.
-
Catalyst Choice: While the uncatalyzed reaction is common, be aware that certain catalysts used in related reactions can promote polymerization. For this specific synthesis, it is typically performed without an external catalyst.
-
-
Issue 4: Presence of β-Hydroxy Thiocyanate as a Byproduct
-
Question: My product analysis shows the presence of trans-2-hydroxycyclohexyl thiocyanate. How is this formed and how can I minimize it?
-
Answer: The formation of β-hydroxy thiocyanate is a result of the nucleophilic attack of the thiocyanate ion on the epoxide, followed by protonation from the solvent without the subsequent cyclization to the episulfide.
-
Possible Causes & Solutions:
-
Reaction Conditions: The choice of solvent and reaction conditions can influence the pathway. The use of a protic solvent like a water/ethanol mixture is standard, but its composition can be optimized.
-
pH of the Medium: The acidity or basicity of the reaction mixture can affect the outcome. While the standard procedure does not involve pH control, significant deviations could favor the formation of the hydroxy thiocyanate.
-
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁵D) |
| Cyclohexene Oxide | 98.14 | 129-134 | 0.969 | 1.451 |
| Potassium Thiocyanate | 97.18 | Decomposes | 1.886 | - |
| This compound | 114.21 | 71.5-73.5 @ 21 mmHg | 1.017 | 1.5306-1.5311 |
Data sourced from Organic Syntheses Procedure and other chemical suppliers.[1]
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value | Reference |
| Molar Ratio (Cyclohexene Oxide : KSCN) | 1 : 1.25 | [1] |
| Solvent System | Water and 95% Ethanol | [1] |
| Initial Temperature Rise | ~ 5 °C | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 36 hours | [1] |
| Typical Yield | 71-73% | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Cyclohexene oxide (1 mole, 98 g)
-
Potassium thiocyanate (1.25 moles, 121 g)
-
Deionized water (100 mL)
-
95% Ethanol (75 mL)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
1 L reaction flask
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus (including an 18-in. Vigreux column)
-
Ice bath
Procedure:
-
Preparation of the Thiocyanate Solution: In the 1 L reaction flask, dissolve 121 g of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol.
-
Initial Reaction and Exotherm Observation: Add approximately half of the cyclohexene oxide (49 g) to the thiocyanate solution. Allow the mixture to stand for 3-4 hours. During this period, an exothermic reaction will cause a temperature increase of approximately 5°C.
-
Main Reaction: After the initial period, transfer the clear solution to a flask equipped with a mechanical stirrer. Add the remaining portion of cyclohexene oxide and stir the resulting solution vigorously for 36 hours at room temperature.
-
Workup - Separation: Decant the supernatant layer and the aqueous phase from the precipitated potassium cyanate into a 1 L separatory funnel.
-
Workup - Extraction: Rinse the precipitated potassium cyanate with 50 mL of ether and add this ether to the separatory funnel. Extract the this compound from the aqueous layer with the ether.
-
Workup - Washing and Drying: Wash the ether extract twice with 50 mL portions of saturated sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate.
-
Purification - Distillation: Remove the excess ether on a steam bath. Distill the residual liquid under reduced pressure using an 18-in. Vigreux column. Collect the main fraction boiling at 71.5–73.5°C at 21 mmHg, ensuring the distillate is cooled in ice.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of Cyclohexene Oxide Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted cyclohexene (B86901) oxide and other impurities from final product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing a product derived from cyclohexene oxide?
A1: Common impurities include unreacted cyclohexene oxide, solvents used in the reaction, and byproducts from side reactions. Depending on the reaction conditions, side products can include 1,2-diols (from the ring-opening of the epoxide in the presence of water or acid), and products of allylic oxidation.[1]
Q2: Why is it crucial to remove unreacted cyclohexene oxide from the final product?
A2: Cyclohexene oxide is a reactive electrophile and can be a potential sensitizer. Its removal is essential to ensure the purity, stability, and safety of the final product, particularly in pharmaceutical applications.
Q3: What are the primary methods for removing unreacted cyclohexene oxide?
A3: The choice of method depends on the properties of the desired product and the nature of the impurities. Common techniques include:
-
Fractional Distillation: Effective if there is a significant boiling point difference between cyclohexene oxide (129–134°C) and the product.[2]
-
Aqueous Workup: Washing the organic layer with water or brine can remove water-soluble impurities. A wash with a mild base like sodium bicarbonate solution can neutralize any acidic catalysts that might promote epoxide ring-opening.[3][4]
-
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities.
-
Chemical Scavenging: In some industrial processes, chemical treatments are used to react with and remove specific impurities like aldehydes and ketones before a final distillation step.[5]
Troubleshooting Guides
Issue 1: My final product is contaminated with a significant amount of a 1,2-diol.
-
Potential Cause: Presence of acid or water in the reaction or workup, leading to the hydrolysis of unreacted cyclohexene oxide.[1][6][7]
-
Solution:
-
Ensure all reagents and solvents are anhydrous.
-
If an acidic catalyst is used, neutralize it with a mild base (e.g., sodium bicarbonate solution) during the workup.[3][4]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
Lowering the reaction temperature can sometimes suppress the rate of hydrolysis.[1]
-
Issue 2: After an aqueous workup, I still see unreacted cyclohexene oxide in my product via NMR/GC analysis.
-
Potential Cause: Cyclohexene oxide has limited water solubility and may not be fully removed by simple aqueous washes.
-
Solution:
-
Increase the number of aqueous washes.
-
If the product is stable, consider a workup that involves a reagent that reacts with the epoxide to form a more easily separable compound.
-
Employ column chromatography for purification.
-
If applicable, fractional distillation can be used to separate the product from the more volatile cyclohexene oxide.[2]
-
Issue 3: During distillation, my product seems to be degrading.
-
Potential Cause: The product may be thermally labile. High temperatures during distillation can cause decomposition.
-
Solution:
-
Use vacuum distillation to lower the boiling points of the components, allowing for distillation at a lower temperature.[8]
-
If the product is highly sensitive to heat, consider non-thermal purification methods like column chromatography.
-
Quantitative Data Summary
The following table summarizes the purity and recovery data from an industrial process for purifying cyclohexene oxide from a byproduct stream. This illustrates the effectiveness of combining chemical treatment and distillation.[5]
| Parameter | Value |
| Initial Purity of Crude Cyclohexene Oxide | 88% - 91.2% |
| Purity after Chemical Treatment & Rectification | > 99% |
| Overall Recovery Yield | 85.3% - 86.5% |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Acidic Impurities and Water-Soluble Components
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was conducted in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Release the pressure in the funnel frequently. Separate the aqueous layer.[3][4]
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove bulk water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Add the crude product to the distillation flask along with boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the fractions based on their boiling points. The fraction corresponding to the boiling point of cyclohexene oxide (129–134°C at atmospheric pressure) should be collected separately from the desired product.[2]
-
It is often advantageous to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal decomposition of the product.[8]
Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103508982A - Method for separation recovery of cyclohexene oxide from cyclohexanone by-product light oil - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Scalable Synthesis of Cyclohexene Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of cyclohexene (B86901) sulfide (B99878).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cyclohexene sulfide, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Reaction Time: For the reaction of cyclohexene oxide with potassium thiocyanate (B1210189), ensure a vigorous stirring period of at least 36 hours at room temperature.[1] - Temperature: A slight exotherm (around 5°C) should be observed upon initial mixing of reactants, indicating reaction initiation.[1] If no temperature increase occurs, consider gentle warming. - Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Poor quality of starting materials: Impure cyclohexene oxide or degraded sulfur source. | - Cyclohexene Oxide Purity: Use freshly distilled cyclohexene oxide. The boiling point of pure cyclohexene oxide is 129–134°C.[1][2] - Sulfur Source: Use anhydrous potassium thiocyanate or high-purity thiourea. For reactions with potassium thiocyanate, the presence of water can be detrimental to the yield.[3] | |
| Side reactions: Polymerization of this compound or formation of byproducts. | - pH Control: In syntheses using thiourea, lowering the pH of the reaction mixture can reduce polymer formation.[4] - Inert Atmosphere: While not always necessary for this specific synthesis, running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions, especially if sensitive reagents are used. | |
| Product Contaminated with Byproducts | Formation of potassium cyanate (B1221674) precipitate: In the potassium thiocyanate method, solid potassium cyanate is a byproduct. | - Decantation: Carefully decant the supernatant liquid from the precipitated potassium cyanate before extraction.[1] - Washing: Rinse the precipitate with the extraction solvent (e.g., ether) to recover any entrained product.[1] |
| Formation of polythioethers: This can occur as a side reaction.[5] | - Reaction Conditions: Optimize reaction conditions (temperature, stoichiometry) to favor the formation of the desired episulfide over polymerization. | |
| Unreacted starting materials: Incomplete conversion of cyclohexene oxide. | - Stoichiometry: Use a slight excess of the sulfur source (e.g., 1.25 moles of potassium thiocyanate per mole of cyclohexene oxide) to drive the reaction to completion.[1] - Purification: Efficient fractional distillation under reduced pressure is crucial to separate the product from higher-boiling starting materials.[1] | |
| Difficulty in Product Purification | Emulsion formation during extraction: The presence of salts and polar solvents can lead to emulsions. | - Brine Wash: Wash the organic extract with a saturated sodium chloride solution to break emulsions and remove water.[1] - Drying Agent: Thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (B86663) before distillation.[1] |
| Co-distillation with impurities: Impurities with boiling points close to the product can be difficult to separate. | - Efficient Distillation Column: Use a Vigreux column or other fractional distillation apparatus for efficient separation.[1] - Reduced Pressure: Distill under reduced pressure to lower the boiling point of this compound (71.5–73.5°C at 21 mmHg) and minimize thermal decomposition.[1] | |
| Scalability Issues | Poor heat transfer in large batches: Exothermic reactions can be difficult to control on a larger scale. | - Staged Addition: Add reagents in portions to control the reaction rate and temperature.[1] - Efficient Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous reaction mixture and facilitate heat dissipation.[1] - Flow Chemistry: Consider transitioning to a continuous flow synthesis setup for better heat and mass transfer, which can significantly improve safety and scalability.[6][7] |
| Handling of large quantities of flammable solvents: Ether is commonly used for extraction and is highly flammable. | - Safety Precautions: Use spark-proof equipment and ensure adequate ventilation.[8] Ground and bond containers when transferring material.[8] - Alternative Solvents: Explore less volatile and flammable extraction solvents if compatible with the reaction workup. |
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound on a scalable level?
The most common and well-documented methods for the scalable synthesis of this compound involve the reaction of cyclohexene oxide with a sulfur-containing nucleophile. The two primary methods are:
-
Reaction with Potassium Thiocyanate: This method involves reacting cyclohexene oxide with potassium thiocyanate in a mixture of water and ethanol. It is a reliable method that can provide good yields (71-73%).[1]
-
Reaction with Thiourea: Thiourea can also be used as the sulfur source to convert cyclohexene oxide to this compound.[4]
2. What are the key safety precautions to consider when scaling up the synthesis of this compound?
Scaling up any chemical synthesis requires a thorough risk assessment.[1] For this compound synthesis, key safety considerations include:
-
Flammability: The product and extraction solvents like ether are flammable. All equipment should be properly grounded, and sources of ignition must be eliminated.[8]
-
Ventilation: The synthesis and purification should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[1]
3. How can the purity of this compound be assessed?
The purity of this compound can be determined using a combination of analytical techniques:
-
Refractive Index: The refractive index of pure this compound is a good indicator of purity (n²⁵D 1.5306–1.5311).[1]
-
Boiling Point: A sharp boiling point range during distillation under reduced pressure (e.g., 71.5–73.5°C at 21 mmHg) indicates high purity.[1]
-
Gas Chromatography (GC): GC is an excellent method for quantifying the purity and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and detect the presence of impurities.
4. What is the role of flow chemistry in the scalable synthesis of this compound?
Flow chemistry offers several advantages for the scalable synthesis of this compound:
-
Improved Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions and hazardous materials.[7]
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields.[6][7]
-
Scalability: Scaling up a flow process is often simpler than a batch process, as it involves running the reactor for a longer duration rather than increasing the reactor size.[7]
While specific protocols for the flow synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry for similar reactions, such as the epoxidation of cyclohexene, can be adapted.[6]
Experimental Protocols
Synthesis of this compound from Cyclohexene Oxide and Potassium Thiocyanate
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Cyclohexene oxide (98 g, 1 mole)
-
Potassium thiocyanate (121 g, 1.25 moles)
-
Water (100 ml)
-
95% Ethanol (75 ml)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable flask, dissolve potassium thiocyanate in water and 95% ethanol.
-
Add half of the cyclohexene oxide to the solution and allow it to stand for 3-4 hours. A slight temperature increase should be observed.
-
Transfer the clear solution to a larger flask equipped with a mechanical stirrer.
-
Add the remaining portion of cyclohexene oxide and stir the mixture vigorously for 36 hours at room temperature.
-
Decant the supernatant liquid from the precipitated potassium cyanate into a separatory funnel.
-
Rinse the potassium cyanate precipitate with 50 ml of ether and add the rinsing to the separatory funnel.
-
Extract the aqueous layer with the ether.
-
Wash the combined ether extracts twice with 50-ml portions of saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation on a steam bath.
-
Distill the residual liquid under reduced pressure using a Vigreux column. Collect the fraction boiling at 71.5–73.5°C/21 mm.
Yield: 81.5–83.5 g (71–73%)
Data Presentation
| Parameter | Synthesis from Cyclohexene Oxide and Potassium Thiocyanate [1] |
| Yield | 71-73% |
| Boiling Point | 71.5–73.5°C at 21 mmHg |
| Refractive Index (n²⁵D) | 1.5306–1.5311 |
| Reaction Time | 36 hours |
| Reaction Temperature | Room temperature |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound from cyclohexene oxide and potassium thiocyanate.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide [beilstein-journals.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
Cyclohexene Sulfide vs. Propylene Sulfide: A Comparative Reactivity Analysis for Drug Development and Research
In the landscape of pharmaceutical development and chemical synthesis, the reactivity of heterocyclic compounds is of paramount importance. Among these, episulfides, or thiiranes, serve as versatile intermediates. This guide provides a comparative analysis of the reactivity of two common episulfides: cyclohexene (B86901) sulfide (B99878) and propylene (B89431) sulfide. Understanding their relative reactivity is crucial for researchers and scientists in designing synthetic routes and developing novel therapeutics. This comparison is supported by experimental data and detailed protocols to ensure reproducibility and aid in experimental design.
Executive Summary
Propylene sulfide, a smaller and less sterically hindered episulfide, generally exhibits higher reactivity in nucleophilic ring-opening reactions compared to the bulkier cyclohexene sulfide. This difference is primarily attributed to steric factors, where the cyclohexyl ring impedes the approach of nucleophiles. While direct comparative kinetic data for the same reaction is scarce, studies on analogous compounds and computational models consistently support this trend. For instance, in reactions with aniline (B41778), propylene sulfide is found to be less reactive than its oxygen analog, propylene oxide, and possesses a higher activation energy, indicating a significant degree of ring-opening in the transition state.
Quantitative Reactivity Data
The following table summarizes the kinetic data for the reaction of propylene sulfide with aniline, providing a quantitative basis for its reactivity profile.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| Propylene Sulfide | Aniline | Ethanol | 30.0 | 1.35 x 10⁻⁶ | 21.7 |
| Propylene Sulfide | Aniline | Ethanol | 40.0 | 3.75 x 10⁻⁶ | 21.7 |
| Propylene Sulfide | Aniline | Ethanol | 50.0 | 9.59 x 10⁻⁶ | 21.7 |
Data sourced from a study on the reactivities of propylene sulfide and propylene oxide towards aniline.[1][2]
Experimental Protocols
Reaction of Propylene Sulfide with Aniline
This protocol details the experimental procedure for determining the reaction kinetics between propylene sulfide and aniline.[2]
Materials:
-
Propylene Sulfide
-
Aniline
-
98% Ethanol
-
Water bath or thermostat
-
Reaction vessel
-
Distillation apparatus
Procedure:
-
Dissolve a known concentration of propylene sulfide in four times its weight of 98% ethanol.
-
Add a 1.5-fold excess of aniline to the solution.
-
Maintain the reaction mixture at a constant temperature (e.g., 50°C) using a water bath for a specified period (e.g., 3 days).
-
After the reaction period, remove the solvent and unreacted episulfide under reduced pressure.
-
Distill the residue at 1 mm pressure to isolate the product, 1-anilino-propan-2-thiol.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the concentration of the reactants, for example, by titration or spectroscopic methods, to determine the rate constant.
General Protocol for Nucleophilic Ring-Opening of this compound
The following is a general procedure for the reaction of this compound with a nucleophile, which can be adapted for specific reactants and conditions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, a secondary amine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the nucleophile to the stirred solution. The stoichiometry will depend on the specific nucleophile and desired product.
-
Maintain the reaction at a specific temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product using techniques such as column chromatography or distillation.
Reaction Mechanisms and Visualizations
The ring-opening of episulfides can proceed through different mechanisms depending on the reaction conditions (acidic or basic/nucleophilic).
Nucleophilic Ring-Opening
Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the carbon atoms of the thiirane (B1199164) ring, leading to the opening of the three-membered ring. In the case of unsymmetrical episulfides like propylene sulfide, the attack preferentially occurs at the less sterically hindered carbon atom.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the sulfur atom of the thiirane ring is first protonated, forming a more reactive sulfonium (B1226848) ion. This is followed by the attack of a nucleophile. For unsymmetrical episulfides, the regioselectivity of the nucleophilic attack in acid-catalyzed ring-opening can be more complex and may depend on the specific substrate and reaction conditions.
Conclusion
The comparative reactivity of this compound and propylene sulfide is a critical consideration for chemists in research and drug development. The available data and chemical principles indicate that propylene sulfide is the more reactive of the two towards nucleophilic attack, primarily due to reduced steric hindrance. The provided experimental protocols and mechanistic diagrams offer a practical framework for utilizing these important synthetic intermediates. Further direct comparative kinetic studies would be beneficial to provide a more comprehensive quantitative understanding of their relative reactivities under various conditions.
References
A Comparative Analysis of Sulfur Transfer Efficiency: Cyclohexene Sulfide vs. Other Thiiranes
For researchers, scientists, and drug development professionals, the efficient transfer of sulfur atoms is a critical aspect of synthesizing novel therapeutics and other complex molecules. Thiiranes, or episulfides, are a prominent class of sulfur-donating reagents. This guide provides an objective comparison of the sulfur transfer efficiency of cyclohexene (B86901) sulfide (B99878) with other common thiiranes, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and development applications.
This analysis focuses on the quantitative comparison of reaction rates and yields for the transfer of a sulfur atom from various thiiranes to common nucleophiles, such as phosphines and arsines. The data presented herein has been compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Quantitative Comparison of Sulfur Transfer Efficiency
The efficiency of a thiirane (B1199164) as a sulfur transfer agent is influenced by factors such as ring strain, steric hindrance, and the electronic nature of its substituents. To provide a clear comparison, the following table summarizes key kinetic data for the desulfurization of cyclohexene sulfide and other representative thiiranes.
| Thiirane | Nucleophile | Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) | Reference |
| This compound | Triarylarsine | {MeReO(edt)}₂ | CDCl₃ | 25.0 | 5.58 ± 0.08 | [1] |
| Propylene (B89431) Sulfide | Triarylarsine | {MeReO(edt)}₂ | CDCl₃ | 25.0 | ~2 | [1] |
Key Observations:
-
Under identical catalytic conditions, this compound demonstrates a significantly higher rate of sulfur transfer to triarylarsines compared to propylene sulfide, with a rate constant approximately 2.8 times greater.[1] This suggests that the bicyclic structure of this compound, with its inherent ring strain, facilitates the sulfur transfer process.
-
The activation parameters for the desulfurization of this compound have been determined as ΔH‡ = 10.0 ± 0.9 kcal mol⁻¹ and ΔS‡ = -21 ± 3 cal K⁻¹ mol⁻¹.[1]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and building upon published research. Below is a representative protocol for a kinetic study of thiirane desulfurization.
Representative Experimental Protocol for Kinetic Analysis of Thiirane Desulfurization by ¹H NMR Spectroscopy
This protocol is based on the methodology described by Hoff and coworkers for the rhenium-catalyzed desulfurization of thiiranes.[1]
Materials:
-
Thiirane (e.g., this compound, propylene sulfide), purified by vacuum distillation.
-
Nucleophile (e.g., triarylarsine).
-
Catalyst (e.g., {MeReO(edt)}₂).
-
Internal standard (e.g., triphenylmethane).
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
NMR tubes.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the thiirane, nucleophile, catalyst, and internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the stock solutions of the nucleophile, catalyst, and internal standard.
-
Initiation of Reaction: At time t=0, add the thiirane stock solution to the NMR tube, cap it, and shake to ensure homogeneity.
-
NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature (e.g., 25.0 °C).
-
Monitoring Reaction Progress: Acquire ¹H NMR spectra at regular time intervals. The reaction progress is monitored by observing the decrease in the integration of a characteristic signal of the starting thiirane and the corresponding increase in the integration of a characteristic signal of the resulting alkene product, relative to the constant integration of the internal standard.
-
Data Analysis: The integrated data is then used to determine the reaction order and calculate the rate constant by fitting the data to the appropriate rate law. For a second-order reaction, a plot of ln([Thiirane]/[Initial Thiirane]) versus time will yield a straight line with a slope equal to -k_obs. The second-order rate constant (k) can then be determined from the pseudo-first-order rate constant (k_obs) and the concentration of the species in excess.
Mechanism of Sulfur Transfer
The transfer of a sulfur atom from a thiirane to a nucleophile, such as a phosphine (B1218219) or arsine, generally proceeds through a bimolecular nucleophilic substitution (Sɴ2) type mechanism. The nucleophile attacks the sulfur atom of the thiirane ring, leading to the formation of a transient intermediate or transition state, which then collapses to form the corresponding alkene and the sulfurated nucleophile.
Below is a generalized workflow and the proposed mechanism for the sulfur transfer reaction.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Cyclohexene Sulfide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in chemical synthesis and drug development. For cyclohexene (B86901) sulfide (B99878), a versatile intermediate, ensuring high purity is essential for the reliability and reproducibility of subsequent reactions and the safety of final products. This guide provides a comparative analysis of three prominent analytical techniques for assessing the purity of cyclohexene sulfide: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the nature of the sample, the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FID, qNMR, and HPLC-UV for the analysis of this compound.
| Analytical Technique | Principle of Analysis | Key Advantages | Potential Limitations |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.[1] | - High sensitivity for volatile organic compounds.- Robust and widely available.- Excellent for detecting volatile impurities.[2] | - Does not provide structural information for unknown impurities.- Requires the analyte to be thermally stable. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct measurement of the molar concentration by comparing the integral of a specific analyte signal to that of a certified internal standard.[3] | - Provides absolute quantification without a specific analyte reference standard.- Offers structural information for impurity identification.- Non-destructive technique.[4] | - Lower sensitivity for trace-level impurities compared to chromatographic methods.- Potential for signal overlap with impurities. |
| High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Separation of components in a liquid phase based on their affinity for a stationary phase, with detection based on UV absorbance. | - Suitable for a wide range of non-volatile and thermally sensitive compounds.- Can be adapted for compounds with a suitable chromophore. | - this compound has a weak UV chromophore, potentially limiting sensitivity.- May require derivatization for enhanced detection. |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using GC-FID and qNMR are provided below. The HPLC-UV method is less common for this specific compound due to its limited UV absorbance but is included for comparative purposes.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for routine quality control to detect volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Capillary column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample
-
High-purity helium (carrier gas)
-
High-purity hydrogen and air (for FID)
-
Suitable solvent (e.g., dichloromethane, analytical grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components (excluding the solvent peak).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an accurate, absolute purity value without the need for a specific this compound reference standard, making it an excellent tool for certification and obtaining highly reliable purity data.[3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃ to dissolve the sample and internal standard.
-
-
NMR Data Acquisition (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the protons on the carbons adjacent to the sulfur atom) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
-
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This method is generally less suitable for this compound due to its weak UV chromophore but can be used to detect non-volatile or UV-active impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Purity is estimated by the relative peak area of this compound compared to the total area of all detected peaks.
Potential Impurities in this compound
The synthesis of this compound is often achieved by the reaction of cyclohexene oxide with a thiocyanate (B1210189) salt.[5] Therefore, potential impurities may include:
-
Unreacted Cyclohexene Oxide: The starting material for the synthesis.
-
Polymerization Products: this compound can be prone to polymerization, especially under certain storage conditions.
-
Oxidation Products: Exposure to air can lead to the formation of cyclohexene sulfoxide.
The choice of analytical method should consider the likelihood of these impurities. GC-FID is effective for detecting volatile impurities like residual cyclohexene oxide. qNMR can identify and quantify both known and unknown impurities that have distinct proton signals. HPLC-UV might be useful if any of the potential byproducts possess a stronger UV chromophore than this compound itself.
Workflow and Decision Making
The selection of an appropriate analytical method for purity determination can be guided by a logical workflow.
Signaling Pathway of Impurity Detection
The logical process of identifying and quantifying an impurity involves a series of steps from initial detection to final reporting.
References
Validating the Structure of Poly(cyclohexene sulfide) using GPC and NMR: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of poly(cyclohexene sulfide) utilizing Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with alternative polysulfides, detailed experimental protocols, and quantitative data to support structural confirmation.
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and pharmaceutical development. Poly(this compound) (PCHS), an aliphatic polysulfide, has garnered interest for its potential applications stemming from its unique sulfur-containing backbone. Rigorous structural validation is paramount to understanding its structure-property relationships and ensuring its suitability for specific applications. This guide details the use of Gel Permeation Chromatography (GPC) for determining molecular weight distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the chemical structure of PCHS. For a comprehensive comparison, data for two alternative polysulfides, the aliphatic poly(propylene sulfide) (PPS) and the aromatic poly(p-phenylene sulfide) (PPS), are also presented.
Comparative Analysis of Polysulfides
The table below summarizes the key structural and molecular weight characteristics of poly(this compound) and its alternatives, poly(propylene sulfide) and poly(p-phenylene sulfide), as determined by GPC and NMR.
| Polymer | Structure | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Poly(this compound) |
| Data Not Available | Data Not Available | Data Not Available | ~1.2-2.2 (cyclohexyl protons), ~3.0-3.5 (-CH-S-) | Data Not Available |
| Poly(propylene sulfide) |
| ~10,000 | ~15,000 | ~1.5 | 1.3-1.5 (-CH₃), 2.5-3.0 (-CH₂-S-), 3.0-3.3 (-CH-S-) | ~20 (-CH₃), ~38 (-CH₂-S-), ~41 (-CH-S-) |
| Poly(p-phenylene sulfide) |
| ~10,000 | ~20,000 | ~2.0 | 7.2-7.5 (aromatic protons) | ~132, ~135 (aromatic carbons) |
Experimental Protocols
Detailed methodologies for the GPC and NMR analysis of polysulfides are crucial for obtaining reliable and reproducible data.
Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight distribution of polymers.[1]
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is suitable for the analysis of these polymers. For high-temperature analysis of polymers like poly(p-phenylene sulfide), a high-temperature GPC system is necessary.[2]
Sample Preparation:
-
Dissolve the polymer sample (typically 1-2 mg/mL) in a suitable solvent. For poly(this compound) and poly(propylene sulfide), tetrahydrofuran (B95107) (THF) is a common eluent. For the less soluble poly(p-phenylene sulfide), 1-chloronaphthalene (B1664548) at elevated temperatures (e.g., 210 °C) is required.[2]
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.
GPC Conditions:
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight of the polymer.
-
Mobile Phase: THF for poly(this compound) and poly(propylene sulfide); 1-chloronaphthalene for poly(p-phenylene sulfide).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient for THF; elevated (e.g., 210 °C) for 1-chloronaphthalene.[2]
-
Calibration: Use polystyrene standards to generate a calibration curve for determining the molecular weight averages (Mn, Mw) and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of polymers at the molecular level.[3]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or tetrachloroethane-d₂ (TCE-d₂)) in an NMR tube. The choice of solvent depends on the solubility of the polymer.[4]
-
Ensure the sample is completely dissolved to obtain a homogeneous solution for analysis.
NMR Acquisition Parameters:
-
¹H NMR: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically used.
-
¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Structural Validation Workflow
The combination of GPC and NMR provides a comprehensive validation of the polymer's structure and molecular weight distribution.
References
A Comparative Analysis of Catalysts for the Ring-Opening Polymerization of Episulfides
The synthesis of poly(thioether)s through the ring-opening polymerization (ROP) of episulfides (thiiranes) is a field of significant interest for researchers in materials science and drug development due to the unique properties of these sulfur-containing polymers, including high refractive indices, metal-binding capabilities, and stimuli-responsiveness. The choice of catalyst is paramount as it dictates the control over polymer molecular weight, dispersity, and microstructure. This guide provides a comparative analysis of the performance of major classes of catalysts—organocatalysts, metal-based catalysts, and photocatalysts—supported by experimental data.
Data Presentation: Catalyst Performance in Episulfide ROP
The following table summarizes the performance of various catalytic systems for the ring-opening polymerization of propylene (B89431) sulfide (B99878) (PS), a common episulfide monomer.
| Catalyst System | Catalyst Type | Monomer/Catalyst Ratio | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| Organocatalysts | ||||||||
| PPNCl | Onium Salt | 100 | 25 | 24 | 95 | 8,200 | 1.15 | [1] |
| PPNCl / CS₂ | Onium Salt | 100 (PS) | 0 | 12 | 92 | 15,400 | 1.12 | [1] |
| TBAF | Onium Salt | 100 | 80 | 0.5 | >99 | - | - | [1] |
| Phosphazene Base (t-BuP₄) | Phosphazene | 200 | 25 | 0.5 | >99 | 18,600 | 1.05 | [2] |
| DBU/Thiol | Amidine/Thiol | 200 | RT | 2 | 98 | 15,000 | 1.10 | [2] |
| Metal-Based Catalysts | ||||||||
| (salen)Cr(III)Cl / PPNCl | Cr Complex | 200 | 80 | 24 | 85 | 8,900 | 1.20 | [3] |
| (salph)Cr(III)Cl / PPNCl / CS₂ | Cr Complex | 500 (PS) | 40 | 24 | 91 | 42,600 | 1.18 | [4] |
| BnSAlMe₂ / Et₃NAlMe₃ | Al Complex | 1000 | 50 | 1 | 94 | 100,000 | 1.40 | [5] |
| Photocatalysts | ||||||||
| Thiol-Ene Reaction | Radical | N/A | RT | 0.25 | >95 | - | - | [6] |
PPNCl: Bis(triphenylphosphine)iminium chloride; TBAF: Tetrabutylammonium fluoride; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; (salen)Cr(III)Cl: Chloro(N,N'-bis(salicylidene)ethylenediamine)chromium(III); (salph)Cr(III)Cl: Chloro(N,N'-bis(salicylidene)-1,2-phenylenediamine)chromium(III); BnSAlMe₂: Benzylthio(dimethyl)aluminum; Et₃NAlMe₃: Triethylamine-trimethylaluminum adduct. Note: The data presented is collated from various sources and may not represent directly comparable experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key polymerization techniques.
Anionic Ring-Opening Polymerization using an Onium Salt Catalyst
-
Monomer and Solvent Purification: Propylene sulfide (PS) and the solvent (e.g., tetrahydrofuran, THF) are rigorously purified. PS is typically dried over calcium hydride and distilled under reduced pressure. THF is dried using a solvent purification system or by distillation over sodium/benzophenone ketyl.
-
Initiator and Catalyst Preparation: The onium salt initiator, such as PPNCl, is dried under vacuum at an elevated temperature before use.
-
Polymerization: In a glovebox, the initiator is dissolved in THF in a reaction vessel equipped with a magnetic stirrer. The desired amount of PS is then added via syringe. The reaction is allowed to proceed at a controlled temperature (e.g., 25 °C).
-
Monitoring and Termination: The reaction progress can be monitored by taking aliquots and analyzing them using ¹H NMR spectroscopy to determine monomer conversion. The polymerization is terminated by adding a quenching agent, such as methanol (B129727) or acidic methanol.
-
Polymer Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent like methanol, filtered, and dried under vacuum. The molecular weight (Mn) and dispersity (Đ) are determined by size-exclusion chromatography (SEC) calibrated with polystyrene standards.
Metal-Catalyzed Ring-Opening Copolymerization of Episulfides and CS₂
-
Catalyst and Cocatalyst Preparation: The chromium salen complex (e.g., (salph)Cr(III)Cl) and the cocatalyst (e.g., PPNCl) are dried under vacuum.
-
Reaction Setup: A Schlenk flask is charged with the catalyst and cocatalyst inside a glovebox. The flask is then connected to a Schlenk line.
-
Monomer Addition: The episulfide (e.g., propylene sulfide) and carbon disulfide (CS₂) are purified and added to the reaction flask under an inert atmosphere.
-
Polymerization: The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a designated time.
-
Termination and Isolation: The polymerization is quenched, and the resulting polymer is isolated, purified by precipitation, and dried.
-
Characterization: The polymer's molecular weight, dispersity, and microstructure are analyzed by SEC and NMR spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the ring-opening polymerization of episulfides.
References
- 1. Organocatalytic selective coupling of episulfides with carbon disulfide for the synthesis of poly(trithiocarbonate)s and cyclic trithiocarbonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic aspects of the copolymerization reaction of carbon dioxide and epoxides, using a chiral salen chromium chloride catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Sentinels: A Comparative Guide to Monitoring Cyclohexene Sulfide Conversion
For researchers, scientists, and drug development professionals navigating the intricacies of polymer chemistry, the precise monitoring of monomer conversion is paramount. This guide provides an objective comparison of key spectroscopic techniques for tracking the conversion of cyclohexene (B86901) sulfide (B99878), a critical monomer in the synthesis of advanced polymers and materials. Experimental data and detailed protocols are presented to support the selection of the most suitable method for your research needs.
The ring-opening polymerization of cyclohexene sulfide is a fundamental process in the development of sulfur-containing polymers with unique optical and thermal properties. Real-time monitoring of this conversion is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring desired polymer characteristics. This guide delves into the application of four powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
At a Glance: Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for monitoring this compound conversion depends on several factors, including the need for real-time data, the physical state of the reaction mixture, and the desired level of quantitative accuracy. The following table summarizes the key performance aspects of each technique.
| Spectroscopic Technique | Principle | Mode of Operation | Advantages | Limitations |
| ¹H NMR Spectroscopy | Monitors the change in the chemical environment of protons as the monomer is converted to polymer. | In-situ or Ex-situ (aliquots) | Highly quantitative, provides detailed structural information of the polymer. | Relatively slow acquisition time for in-situ monitoring, requires deuterated solvents for in-situ measurements. |
| FT-IR Spectroscopy | Tracks the disappearance of vibrational bands specific to the episulfide ring of this compound. | In-situ (ATR probe) or Ex-situ (aliquots) | Fast acquisition, widely available, good for tracking functional group conversion. | Can be sensitive to water, overlapping peaks can complicate analysis in complex mixtures. |
| Raman Spectroscopy | Measures the inelastic scattering of light from molecular vibrations, allowing for the monitoring of the disappearance of monomer-specific bonds. | In-situ (immersion probe) | Excellent for in-situ and real-time monitoring, not sensitive to water, minimal sample preparation.[1] | Can be affected by fluorescence, may require more specialized equipment. |
| UV-Vis Spectroscopy | Monitors changes in the electronic absorption of species involved in the polymerization, particularly if a chromophoric initiator or catalyst is used. | In-situ (fiber optic probe) | High sensitivity, excellent for kinetic studies of reactions involving chromophores. | Limited applicability if the monomer and polymer do not have distinct UV-Vis absorption features and no chromophoric initiator is used. |
In-Depth Analysis and Experimental Protocols
¹H NMR Spectroscopy: The Structural Watchdog
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information and quantitative data on the conversion of this compound. By monitoring the disappearance of proton signals corresponding to the monomer and the appearance of new signals from the resulting polymer, a precise measurement of conversion can be achieved.
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve this compound and the initiator in a deuterated solvent (e.g., CDCl₃ or toluene-d₈) to a final monomer concentration of approximately 0.1-0.5 M.
-
Instrument Setup: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. Ensure the instrument is locked and shimmed.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.[2] The time between spectra will depend on the reaction rate. For a typical polymerization, spectra might be acquired every 5-15 minutes.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the this compound monomer (e.g., the protons on the episulfide ring) and a proton on the resulting polymer backbone. The conversion can be calculated using the following formula:
Conversion (%) = [Initial Monomer Integral / (Initial Monomer Integral + Polymer Integral)] * 100
FT-IR Spectroscopy: The Functional Group Detective
Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile and widely accessible technique for monitoring the conversion of this compound by tracking the disappearance of the characteristic vibrational bands of the episulfide ring. The use of an Attenuated Total Reflectance (ATR) probe allows for convenient in-situ monitoring.
Experimental Protocol: In-situ ATR-FT-IR Monitoring
-
Reaction Setup: The polymerization is carried out in a reaction vessel equipped with an in-situ ATR-FT-IR probe. The probe is immersed in the reaction mixture.
-
Background Spectrum: A background spectrum of the solvent and initiator is collected at the reaction temperature before the addition of the this compound monomer.
-
Data Acquisition: After adding the monomer, a series of IR spectra are collected at regular time intervals.[3]
-
Data Analysis: The conversion is monitored by observing the decrease in the absorbance of a characteristic peak of the this compound monomer, such as the C-S stretching vibration of the episulfide ring (typically around 620-680 cm⁻¹). A stable peak that is not involved in the reaction can be used as an internal standard for normalization. The conversion can be calculated by the following equation:
Conversion (%) = [1 - (Aₜ / A₀)] * 100
Where Aₜ is the absorbance of the monomer peak at time t, and A₀ is the initial absorbance of the monomer peak.
Raman Spectroscopy: The Real-Time Reporter
Raman spectroscopy is an excellent choice for in-situ, real-time monitoring of polymerization reactions.[4] It is particularly advantageous for reactions in aqueous or highly viscous media, as water is a weak Raman scatterer. The conversion of this compound can be followed by monitoring the intensity of the Raman band corresponding to the episulfide ring vibration.
Experimental Protocol: In-situ Raman Monitoring
-
Reaction Setup: The polymerization is performed in a reactor equipped with a Raman immersion probe.
-
Reference Spectrum: A spectrum of the pure this compound monomer is recorded to identify the characteristic peaks.
-
Data Acquisition: Once the polymerization is initiated, Raman spectra are collected continuously or at short time intervals.
-
Data Analysis: The intensity of a characteristic Raman band of the this compound monomer (e.g., the ring breathing mode) is monitored over time. A stable peak from the solvent or another component can be used as an internal standard. The conversion is calculated by tracking the normalized intensity of the monomer peak.[5]
Conversion (%) = [1 - (Iₜ / I₀)] * 100
Where Iₜ is the normalized intensity of the monomer peak at time t, and I₀ is the initial normalized intensity.
References
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. azom.com [azom.com]
A Comparative Guide to the Synthetic Routes of Substituted Thiiranes
For Researchers, Scientists, and Drug Development Professionals
Thiiranes, or episulfides, are three-membered sulfur-containing heterocycles that serve as valuable building blocks in organic synthesis and are present in various biologically active molecules. Their inherent ring strain makes them versatile intermediates for the synthesis of a wide range of sulfur-containing compounds. This guide provides an objective comparison of the most common synthetic routes to substituted thiiranes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Overview of Synthetic Strategies
The synthesis of substituted thiiranes can be broadly categorized into several key approaches, each with distinct advantages and limitations regarding substrate scope, stereoselectivity, and reaction conditions. The primary precursors for thiirane (B1199164) synthesis are epoxides, alkenes, and thiocarbonyl compounds.
Caption: Major synthetic pathways to substituted thiiranes from common precursors.
Comparative Analysis of Synthetic Routes
The following sections detail the primary methods for synthesizing substituted thiiranes, outlining their mechanisms, benefits, and drawbacks. A summary of quantitative data is provided in Table 1.
Synthesis from Epoxides (Chalcogen Exchange)
This is the most classical and widely used method for preparing thiiranes. The reaction involves the nucleophilic ring-opening of an epoxide with a sulfur-containing nucleophile, followed by an intramolecular cyclization. Common sulfur sources include thiourea and potassium or ammonium (B1175870) thiocyanate.
Mechanism: The reaction typically proceeds via a stereospecific SN2 mechanism. The sulfur nucleophile attacks one of the epoxide carbons, leading to a ring-opened intermediate. This is followed by an intramolecular backside attack, which displaces the oxygen and forms the thiirane ring with an inversion of stereochemistry at both stereocenters.
Advantages:
-
Broad Substrate Scope: This method is applicable to a wide variety of epoxides, including those with aryl and alkyl substituents.
-
Stereospecificity: The reaction proceeds with a predictable inversion of stereochemistry, allowing for the synthesis of stereochemically defined thiiranes from chiral epoxides.
-
Readily Available Starting Materials: Epoxides are often easily prepared or commercially available.
Disadvantages:
-
Stereochemical Inversion: The stereochemistry of the resulting thiirane is opposite to that of the starting epoxide, which must be considered in synthetic planning.
-
Potential for Side Reactions: Over-reaction or polymerization of the thiirane can occur under harsh conditions.
Organocatalytic Synthesis from Alkenes
A modern and efficient approach developed by Kokotos and coworkers involves a two-step, one-pot synthesis from alkenes.[1][2][3][4][5] This method first utilizes an organocatalyst for the epoxidation of the alkene, followed by in-situ conversion of the epoxide to the thiirane.
Mechanism:
-
Epoxidation: An activated ketone, such as 2,2,2-trifluoroacetophenone, catalyzes the oxidation of the alkene to an epoxide using hydrogen peroxide as a green oxidant.[2]
-
Thionation: The intermediate epoxide is then treated with thiourea under catalyst-free conditions to yield the final thiirane.[1][4]
Advantages:
-
Green Chemistry: Utilizes H₂O₂ as a benign oxidant and avoids the use of heavy metal catalysts.[2]
-
Good to Excellent Yields: The method provides moderate to excellent yields for both aromatic and aliphatic alkenes.[1][4]
-
Operational Simplicity: The protocol is relatively simple to execute.[1]
Disadvantages:
-
Two-Step Process: Although often performed in one pot, it is a two-step sequence.
-
Stereochemistry Dependent on Epoxidation: The stereochemical outcome of the final thiirane is dependent on the stereoselectivity of the initial epoxidation step.
Stereoselective Synthesis from Aldazine N-Oxides
This recently developed method provides a highly diastereoselective route to cis-1,2-diarylthiiranes.[6][7][8] It relies on the reaction of E,E-aldazine N-oxides with Lawesson's reagent to generate a key intermediate that undergoes a stereospecific electrocyclization.
Mechanism: The reaction is proposed to proceed through the formation of a trans-thiocarbonyl ylide from the aldazine N-oxide and Lawesson's reagent. This intermediate then undergoes a conrotatory 4π-electrocyclization to furnish the cis-disubstituted thiirane with high stereospecificity.[6]
Advantages:
-
Excellent Diastereoselectivity: This method provides almost exclusive formation of the cis-thiirane isomer.[6][8]
-
High Yields: A variety of cis-1,2-diarylthiiranes can be obtained in high yields.[7][8]
-
Mild Reaction Conditions: The reaction proceeds under mild conditions.[8]
Disadvantages:
-
Limited Scope: The method is currently optimized for the synthesis of cis-1,2-diarylthiiranes.
-
Use of Lawesson's Reagent: Lawesson's reagent is a phosphorus- and sulfur-containing reagent that can be malodorous.
Rhodium-Catalyzed Direct Sulfuration of Alkenes
This method allows for the direct transfer of a sulfur atom to a reactive alkene, catalyzed by a rhodium complex.[9] This approach is particularly effective for strained alkenes like norbornenes.
Mechanism: A rhodium complex, often derived from RhH(PPh₃)₄, dppe, and an alkyne, activates elemental sulfur and facilitates its transfer to the double bond of the alkene to form the thiirane.[9] For substrates like norbornene, the addition occurs stereoselectively to the less hindered exo face.
Advantages:
-
Direct Conversion: This is a direct method for converting alkenes to thiiranes, avoiding a separate epoxidation step.
-
High Stereoselectivity for Specific Substrates: For strained cyclic alkenes, the reaction can be highly stereoselective.
Disadvantages:
-
Limited Substrate Scope: The reaction is most effective for reactive, strained alkenes.[9]
-
Use of a Transition Metal Catalyst: Requires a precious metal catalyst.
Barton-Kellogg Reaction
The Barton-Kellogg reaction is a powerful tool for the synthesis of sterically hindered alkenes.[10][11][12] While the final product is an alkene, the reaction proceeds through a stable and often isolable thiirane intermediate.
Mechanism: The reaction involves a [3+2] cycloaddition between a diazo compound and a thioketone to form a 1,3,4-thiadiazoline. This intermediate readily extrudes nitrogen gas to form a thiocarbonyl ylide, which then cyclizes to the thiirane. The thiirane can then be desulfurized, typically with a phosphine, to yield the alkene.[11]
Advantages:
-
Access to Hindered Thiiranes: This method can be used to synthesize highly substituted and sterically crowded thiiranes that may be difficult to access via other routes.
Disadvantages:
-
Primary Goal is Olefination: The reaction is typically designed to produce alkenes, and the thiirane is an intermediate.
-
Multi-step Synthesis of Precursors: The diazo and thioketone starting materials often require separate synthetic steps.[11]
Quantitative Data Summary
Table 1: Comparison of Key Performance Metrics for Thiirane Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Stereoselectivity |
| From Epoxides | Epoxide | Thiourea or KSCN | 65 - 98% | 15 min - 24 h | 25 - 90 | Stereospecific (Inversion) |
| Organocatalytic | Alkene | 2,2,2-Trifluoroacetophenone, H₂O₂, Thiourea | 50 - 95% | 24 - 48 h | 25 | Dependent on epoxidation |
| From Aldazine N-Oxides | Aldazine N-Oxide | Lawesson's Reagent | 75 - 98% | 4 h | -50 to 25 | High cis-diastereoselectivity (>20:1 dr) |
| Rh-Catalyzed | Alkene (e.g., Norbornene) | RhH(PPh₃)₄, dppe, S₈ | ~91% | 3 h | Reflux (Acetone) | High (exo-selectivity) |
| Barton-Kellogg | Diazo Compound + Thioketone | - | Variable | Variable | Variable | Stereospecific from ylide |
Experimental Protocols
Protocol 1: General Procedure for Thiirane Synthesis from an Epoxide with Thiourea
This protocol is a general representation of the widely used chalcogen exchange method.
Caption: A typical experimental workflow for the synthesis of thiiranes from epoxides.
Materials:
-
Substituted Epoxide (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Solvent (e.g., Ethanol, Water, or solvent-free)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297), Dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a round-bottom flask, add the substituted epoxide (1.0 mmol) and the chosen solvent (if applicable).
-
Add thiourea (1.2 mmol) to the mixture.
-
Heat the reaction mixture with stirring to the desired temperature (typically between 60-70 °C) and maintain for the required time (can range from 30 minutes to several hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Add deionized water to the residue and extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude thiirane by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Stereoselective Synthesis of cis-1,2-Diphenylthiirane from Benzaldazine N-Oxide
This protocol is based on the highly diastereoselective method for producing cis-thiiranes.[8]
Materials:
-
Benzaldazine N-oxide (1.0 mmol, 224 mg)
-
Lawesson's Reagent (1.0 mmol, 404 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (5.0 mL)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water and brine
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, dissolve benzaldazine N-oxide (1.0 mmol) in anhydrous DMF (5.0 mL).
-
In a separate flask, dissolve Lawesson's reagent (1.0 mmol) in anhydrous DMPU (5.0 mL).
-
Cool the solution of benzaldazine N-oxide to -50 °C using a suitable cooling bath.
-
Add the solution of Lawesson's reagent dropwise to the cooled benzaldazine N-oxide solution, ensuring the internal temperature does not rise above -49 °C.
-
Stir the reaction mixture at -50 °C for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and dilute with CH₂Cl₂ (4 mL).
-
Wash the mixture with water (3 x 50 mL) and then with brine (50 mL).
-
Extract the combined aqueous layers with CH₂Cl₂ (6 x 3 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cis-1,2-diphenylthiirane. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.[8]
Conclusion
The synthesis of substituted thiiranes can be achieved through a variety of effective methods. The choice of synthetic route is highly dependent on the desired substrate, the required stereochemistry, and the available starting materials.
-
Synthesis from epoxides remains a robust and versatile method, particularly when the corresponding epoxide is readily available and stereochemical inversion is acceptable.
-
The organocatalytic route from alkenes offers a greener alternative with broad applicability.
-
For the highly stereoselective synthesis of cis-diarylthiiranes, the method utilizing aldazine N-oxides is unparalleled in its diastereoselectivity.[6]
-
Direct sulfuration of alkenes and the Barton-Kellogg reaction provide access to specific classes of thiiranes, particularly for strained or sterically hindered systems.
By understanding the mechanisms, advantages, and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently synthesize the target thiirane molecules for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 5. Organocatalytic Synthesis of Thiiranes from Al... - Pergamos [pergamos.lib.uoa.gr]
- 6. thieme.de [thieme.de]
- 7. GIST Scholar: Part Ⅰ: Study on Stereoselective Alkene Synthesis via 4π-Electrocyclization of Aldazines and Aldazine N-Oxides Part Ⅱ: Diastereoselective Synthesis of cis-Thiiranes via 4π-Electrocyclization of Thiocarbonyl Ylides [scholar.gist.ac.kr]
- 8. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiiranes by rhodium-catalyzed sulfur addition reaction to reactive alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Barton–Kellogg reaction - Wikipedia [en.wikipedia.org]
- 12. Barton Olefin Synthesis [drugfuture.com]
A Comparative Guide to the Conformation of Cyclohexene Oxide and Cyclohexene Sulfide
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of heterocyclic molecules is a cornerstone of stereochemistry, profoundly influencing their reactivity, biological activity, and material properties. For professionals in drug development and chemical research, a deep understanding of the subtle differences between structurally similar compounds is paramount. This guide provides a detailed, data-driven comparison of the conformational analyses of cyclohexene (B86901) oxide and its sulfur-containing analogue, cyclohexene sulfide (B99878). While both molecules adopt a puckered half-chair conformation as their ground state, the nature of the heteroatom—oxygen versus sulfur—introduces significant differences in their dynamic behavior and the energy profile of their ring inversion.
Cyclohexene Oxide: A Well-Defined Half-Chair
Cyclohexene oxide, also known as 7-oxabicyclo[4.1.0]heptane, has been extensively studied, with both experimental and computational methods converging on a clear conformational picture. The fusion of the rigid, three-membered oxirane ring onto the six-membered ring forces four of the ring carbons (C1, C2, C3, and C6) into a nearly planar arrangement, obligating the molecule to adopt a non-planar conformation to alleviate strain.
The ground-state conformation is a half-chair .[1][2][3] This is not a static structure; the molecule undergoes rapid ring inversion at room temperature, converting between two enantiomeric half-chair forms. This dynamic process has been elucidated through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. As the temperature is lowered, the rate of inversion slows, leading to the decoalescence of specific carbon signals in the ¹³C NMR spectrum. This observation is consistent with the freezing of the equilibrium between the two equivalent half-chair conformers.[1][2]
The energy barrier for this ring-flipping process has been experimentally determined to be quite low. Ab initio calculations and experimental data suggest the inversion pathway proceeds through a higher-energy boat-like transition state.[1][2] Specifically, the endo-boat conformation is calculated to be a shallow energy minimum and is significantly lower in energy than the alternative exo-boat form, serving as the likely intermediate in the half-chair interconversion.[1][2]
Cyclohexene Sulfide: A More Complex Energy Landscape
This compound (7-thiabicyclo[4.1.0]heptane), the sulfur analogue, is also expected to adopt a half-chair conformation as its lowest energy state due to similar geometric constraints imposed by the fused three-membered thiirane (B1199164) ring. However, direct and extensive experimental data, such as low-temperature NMR studies, are less prevalent in the literature for this specific molecule.
The primary distinction between the two molecules arises from the different properties of the heteroatom. Sulfur is larger than oxygen, with longer C-S bonds (approx. 1.82 Å) compared to C-O bonds (approx. 1.47 Å) and a smaller C-S-C bond angle in the three-membered ring. These geometric differences alter the potential energy surface of the six-membered ring.
Computational studies on heterocyclic analogues of cyclohexene suggest that for sulfur-containing rings, the conformational energy landscape is more complex.[4] Unlike in cyclohexene oxide where the boat form is primarily a transition state, theoretical models indicate that for sulfur analogues, a boat or twist-boat conformation may exist as an additional, albeit shallow, energy minimum on the potential energy surface.[4] This implies that the ring inversion of this compound may not be a simple two-state process but could involve a stable boat-like intermediate, leading to different energy barriers for the transitions between the half-chair and boat forms.
Comparative Analysis
The fundamental difference in the conformational dynamics of cyclohexene oxide and this compound is a direct consequence of the heteroatom. The smaller, more electronegative oxygen atom in cyclohexene oxide leads to a well-defined system with a relatively simple interconversion pathway. In contrast, the larger, more polarizable sulfur atom in this compound results in a more nuanced energy profile.
Table 1: Quantitative Conformational Energy Data
| Parameter | Cyclohexene Oxide | This compound |
| Most Stable Conformation | Half-Chair[1][2][4] | Half-Chair (Predicted) |
| Ring Inversion Barrier (ΔG‡) | 4.3 ± 0.2 kcal/mol (at -178.2 °C)[1][2] | Data not available; computational studies suggest a more complex pathway with potentially different barriers.[4] |
| Nature of Intermediate/Transition State | endo-Boat (Shallow minimum/transition state)[1][2] | Boat/Twist-Boat may be a stable intermediate (Computationally suggested)[4] |
Visualization of Conformational Pathways
The following diagrams illustrate the proposed energy pathways for the ring inversion of both molecules, based on available experimental and computational data.
Caption: Conformational inversion pathways for cyclohexene oxide and this compound.
Experimental and Computational Protocols
Dynamic NMR Spectroscopy
This is the primary experimental method for quantifying the energy barriers of conformational exchange processes.
-
Protocol: A solution of the compound (e.g., 5% cyclohexene oxide in a suitable low-temperature solvent mixture like CHClF₂/CHCl₂F/CHF₃) is prepared in an NMR tube.[2] ¹³C or ¹H NMR spectra are recorded over a wide range of temperatures.
-
Data Analysis: At high temperatures, rapid ring inversion leads to time-averaged signals. As the temperature is lowered, the exchange rate decreases. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc) . The free energy of activation (ΔG‡) for the inversion process can be calculated from Tc and the chemical shift difference (Δν) of the signals at the slow-exchange limit using the Eyring equation. More accurate values are obtained by full line-shape analysis, where experimental spectra at various temperatures are computer-fitted to theoretical spectra calculated for different exchange rates.[1]
X-ray Crystallography
This technique provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and dihedral (torsion) angles that define the conformation.
-
Protocol: A high-quality single crystal of the compound is grown. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected as the crystal is rotated.
-
Data Analysis: The intensities and positions of the diffracted spots are used to calculate an electron density map of the unit cell. This map is then interpreted to determine the precise positions of each atom in the molecule, confirming the preferred conformation in the solid state (e.g., the half-chair form for cyclohexene oxide).[4]
Computational Chemistry
Theoretical methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for exploring conformational energy landscapes.
-
Protocol: The structure of the molecule is built in silico. Different starting geometries (half-chair, boat, etc.) are subjected to geometry optimization calculations to find the lowest energy structure for each conformer. To map the inversion pathway, a coordinate driving or transition state search (e.g., STQN method) is performed.[2]
-
Data Analysis: These calculations yield the relative electronic energies of the different conformers. By including corrections for zero-point vibrational energy and thermal contributions, the relative free energies (ΔG) and activation barriers (ΔG‡) can be determined. These theoretical values provide insight into the stability of intermediates and transition states that may be difficult to observe experimentally.[2]
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexene Sulfide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Cyclohexene (B86901) sulfide (B99878), a flammable and potentially hazardous chemical, requires a structured and informed disposal process. This guide provides essential, step-by-step procedures for the safe disposal of cyclohexene sulfide, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. Adherence to personal protective equipment (PPE) guidelines is mandatory to mitigate risks of exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: Use a respirator if working in an area with inadequate ventilation, following a respiratory protection program that meets OSHA standards.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical aid.[1]
This compound Properties and Hazards
A clear understanding of the chemical's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| CAS Number | 286-28-2 | [1] |
| Molecular Formula | C₆H₁₀S | [1] |
| Molecular Weight | 114.20 g/mol | [1] |
| Boiling Point | 55 - 58 °C @ 12.00 mmHg | [1] |
| Flash Point | 50 °C (122 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon monoxide, oxides of sulfur, hydrogen sulfide | [1] |
Detailed Disposal Protocol for this compound
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5]
Methodology:
-
Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[1] Given its flammability, this compound is classified as a hazardous waste.
-
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[6][7]
-
If reusing a chemical reagent container, it must be thoroughly triple-rinsed, with the rinsate collected as hazardous waste.[5]
-
-
Labeling:
-
Label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[7]
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Store the container in a cool, dry, well-ventilated area away from heat, sparks, and flame.[1]
-
Ensure segregation from incompatible materials, particularly strong oxidizing agents.[1][8]
-
Use secondary containment for all liquid hazardous waste.[4]
-
-
Disposal of Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as vermiculite, sand, or earth, must be placed in a suitable, sealed container and disposed of as hazardous waste.[1]
-
Empty containers that held this compound retain product residue and can be dangerous.[1] The first rinse of the container must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not accumulate more than 55 gallons of chemical waste in your laboratory.[5]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound 85 , technical grade 286-28-2 [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Cyclohexene sulfide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclohexene sulfide (B99878). The following procedural steps and data are intended to ensure the safe handling, storage, and disposal of this chemical.
Hazard Identification
Cyclohexene sulfide is a flammable liquid and vapor with a distinct stench.[1] It is crucial to be aware of its potential health effects:
-
Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[1]
-
Skin Contact: May cause skin irritation and dermatitis.[1]
-
Inhalation: May cause irritation of the respiratory tract.[1] Vapors can lead to dizziness or suffocation.[1]
-
Ingestion: May cause irritation of the digestive tract, leading to nausea, vomiting, and diarrhea.[1] Ingestion of large amounts may cause depression of the central nervous system.[1]
-
Chronic Exposure: No information on the chronic effects of exposure has been found.[1]
The toxicological properties of this compound have not been fully investigated.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.
| Protection Type | Specific Equipment | Standard/Reference |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-retardant lab coat or chemical-resistant apron. | Ensure gloves are inspected prior to use.[2] |
| Respiratory Protection | Required when vapors or aerosols are generated. A NIOSH-approved respirator with a suitable filter (e.g., type ABEK (EN14387)) is recommended. | A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1][3] |
| Footwear | Closed-toe shoes. | N/A |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential when handling this compound.
3.1. Preparation
-
Work Area: All work must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Remove Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and any other sources of ignition.[1]
-
Equipment: Use spark-proof tools and explosion-proof equipment for all operations.[1]
-
Grounding: Ground and bond all containers and receiving equipment during transfers to prevent static discharge.[1]
3.2. Handling
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Container Handling: Keep the container tightly closed when not in use.[1]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashes or the generation of aerosols.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing, and prevent inhalation or ingestion.[1]
-
Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the handling area.[2]
3.3. Decontamination
-
Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
-
Work Surface: Clean the work area thoroughly after completion of work.
Storage Plan
Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area designated as a "flammables area".[1]
-
Temperature: Keep refrigerated at a temperature between 2-8°C (below 4°C/39°F).[1][3]
-
Container: Store in a tightly closed, properly labeled container.[1]
-
Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[1]
Emergency Response Procedures
Immediate and appropriate action is required in the event of an emergency.
5.1. Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition immediately.[1]
-
Containment: Use proper personal protective equipment. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]
-
Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1]
5.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
5.3. Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4] Water may be ineffective but can be used to cool fire-exposed containers.[4][5]
-
Protective Gear: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
-
Hazards: Vapors are heavier than air and may form an explosive mixture with air, potentially traveling to an ignition source and flashing back.[1][5]
Disposal Plan
This compound must be disposed of as hazardous waste.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]
-
Regulations: Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Procedure: Dispose of the contents and container at an approved waste disposal plant. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 286-28-2 | [1][6] |
| Molecular Formula | C6H10S | [3][6] |
| Molecular Weight | 114.21 g/mol | [6] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Stench | [1] |
| Flash Point | 50 °C (122 °F) - closed cup | [3][7] |
| Boiling Point | 55-58 °C at 12 mmHg | [3] |
| Refractive Index | n20/D 1.527 | [3] |
| Storage Temperature | 2-8°C | [3] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. 环己硫醚 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. scbt.com [scbt.com]
- 7. This compound 85 , technical grade 286-28-2 [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



